molecular formula C15H30O2 B608440 3-Hydroxypentadecane-4-one

3-Hydroxypentadecane-4-one

Cat. No.: B608440
M. Wt: 242.40 g/mol
InChI Key: BQRGHMCHOJLOLX-UHFFFAOYSA-N
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Description

structure in first source

Properties

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

3-hydroxypentadecan-4-one

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3

InChI Key

BQRGHMCHOJLOLX-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAI-1;  LAI 1;  LAI1;  Legionella autoinducer-1;  Legionella autoinducer 1; 

Origin of Product

United States

Foundational & Exploratory

The Role of 3-Hydroxypentadecane-4-one in Legionella pneumophila: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Hydroxypentadecane-4-one (LAI-1) and the Lqs System

The core components of the Lqs system are:

  • LqsR: The cognate response regulator that, upon phosphorylation, modulates the expression of downstream target genes.[1][7]

Quantitative Data on the Activity of this compound (LAI-1)

Concentration of LAI-1Inhibition of LqsS AutophosphorylationInhibition of LqsT AutophosphorylationReference
1 µMSignificant inhibitionSignificant inhibition[7]
10 µMStronger inhibitionStronger inhibition[7]

Data derived from in vitro phosphorylation assays using [γ-32P]-ATP.

Gene/RNAFunctionRegulation by LAI-1Fold ChangeReference
rsmYSmall non-coding RNAPositiveNot specified[7]
rsmZSmall non-coding RNAPositiveNot specified[7]
crsARNA-binding global regulatorNegativeNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in L. pneumophila.

Quantification of LAI-1

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Grow L. pneumophila cultures to the desired cell density in AYE broth.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Employ a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a C18 reverse-phase column for separation.

    • Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid.

In Vitro Phosphorylation Assay of LqsS/LqsT
  • Protein Purification:

    • Express and purify recombinant LqsS and LqsT proteins (e.g., with a His-tag) from E. coli.

  • Phosphorylation Reaction:

    • Initiate the phosphorylation reaction by adding [γ-32P]-ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize and quantify the radiolabeled (phosphorylated) protein bands using a phosphorimager.[7]

Transcriptome Analysis (Microarray or RNA-Seq)
  • Bacterial Culture and Treatment:

    • Grow L. pneumophila cultures to a specific growth phase (e.g., exponential phase).

    • Incubate the cultures for a defined period to allow for transcriptional changes.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis and Labeling (for Microarray):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for the control and treated samples, respectively.

  • Library Preparation (for RNA-Seq):

    • Deplete ribosomal RNA from the total RNA.

    • Fragment the remaining RNA and synthesize a cDNA library compatible with the sequencing platform.

  • Hybridization and Sequencing:

    • For microarrays, hybridize the labeled cDNA to a microarray chip containing probes for all L. pneumophila genes.

    • For RNA-Seq, sequence the prepared cDNA library on a high-throughput sequencing platform.

  • Data Analysis:

    • Scan the microarray and quantify the fluorescence intensity for each spot.

    • For RNA-Seq, align the sequence reads to the L. pneumophila reference genome and count the number of reads per gene.

Signaling Pathways and Experimental Workflows

The Lqs Signaling Pathway

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI-1 LAI-1 LqsS LqsS LAI-1->LqsS Binding & Inhibition LqsT LqsT LAI-1->LqsT Binding & Inhibition LqsR LqsR LqsS->LqsR Phosphotransfer (inhibited by LAI-1) LqsT->LqsR Phosphotransfer (inhibited by LAI-1) LqsA LqsA LqsA->LAI-1 Secretion LqsR_P LqsR-P Transcription_Regulation Transcription Regulation LqsR_P->Transcription_Regulation Modulates Downstream_Genes Downstream Genes (e.g., rsmY, rsmZ, crsA) Phenotypic Switch\n(Replicative to Transmissive) Phenotypic Switch (Replicative to Transmissive) Downstream_Genes->Phenotypic Switch\n(Replicative to Transmissive) Transcription_Regulation->Downstream_Genes Precursor Precursor Precursor->LqsA Biosynthesis

Caption: The Lqs quorum sensing signaling pathway in Legionella pneumophila.

Experimental Workflow for Transcriptome Analysis

Transcriptome_Workflow cluster_culture Bacterial Culture cluster_rna RNA Processing cluster_analysis Downstream Analysis Culture L. pneumophila Culture Treatment Treatment with LAI-1 (or vehicle control) Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase RNA_QC RNA Quality Control DNase->RNA_QC Library_Prep cDNA Library Preparation (for RNA-Seq) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Gene Counting, Differential Expression) Sequencing->Data_Analysis Results Differentially Expressed Genes Data_Analysis->Results

Conclusion

References

The Role of 3-Hydroxypentadecane-4-one in Legionella pneumophila: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Hydroxypentadecane-4-one (LAI-1) and the Lqs System

The core components of the Lqs system are:

  • LqsR: The cognate response regulator that, upon phosphorylation, modulates the expression of downstream target genes.[1][7]

Quantitative Data on the Activity of this compound (LAI-1)

Concentration of LAI-1Inhibition of LqsS AutophosphorylationInhibition of LqsT AutophosphorylationReference
1 µMSignificant inhibitionSignificant inhibition[7]
10 µMStronger inhibitionStronger inhibition[7]

Data derived from in vitro phosphorylation assays using [γ-32P]-ATP.

Gene/RNAFunctionRegulation by LAI-1Fold ChangeReference
rsmYSmall non-coding RNAPositiveNot specified[7]
rsmZSmall non-coding RNAPositiveNot specified[7]
crsARNA-binding global regulatorNegativeNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in L. pneumophila.

Quantification of LAI-1

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Grow L. pneumophila cultures to the desired cell density in AYE broth.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Employ a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a C18 reverse-phase column for separation.

    • Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid.

In Vitro Phosphorylation Assay of LqsS/LqsT
  • Protein Purification:

    • Express and purify recombinant LqsS and LqsT proteins (e.g., with a His-tag) from E. coli.

  • Phosphorylation Reaction:

    • Initiate the phosphorylation reaction by adding [γ-32P]-ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize and quantify the radiolabeled (phosphorylated) protein bands using a phosphorimager.[7]

Transcriptome Analysis (Microarray or RNA-Seq)
  • Bacterial Culture and Treatment:

    • Grow L. pneumophila cultures to a specific growth phase (e.g., exponential phase).

    • Incubate the cultures for a defined period to allow for transcriptional changes.

  • RNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis and Labeling (for Microarray):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for the control and treated samples, respectively.

  • Library Preparation (for RNA-Seq):

    • Deplete ribosomal RNA from the total RNA.

    • Fragment the remaining RNA and synthesize a cDNA library compatible with the sequencing platform.

  • Hybridization and Sequencing:

    • For microarrays, hybridize the labeled cDNA to a microarray chip containing probes for all L. pneumophila genes.

    • For RNA-Seq, sequence the prepared cDNA library on a high-throughput sequencing platform.

  • Data Analysis:

    • Scan the microarray and quantify the fluorescence intensity for each spot.

    • For RNA-Seq, align the sequence reads to the L. pneumophila reference genome and count the number of reads per gene.

Signaling Pathways and Experimental Workflows

The Lqs Signaling Pathway

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI-1 LAI-1 LqsS LqsS LAI-1->LqsS Binding & Inhibition LqsT LqsT LAI-1->LqsT Binding & Inhibition LqsR LqsR LqsS->LqsR Phosphotransfer (inhibited by LAI-1) LqsT->LqsR Phosphotransfer (inhibited by LAI-1) LqsA LqsA LqsA->LAI-1 Secretion LqsR_P LqsR-P Transcription_Regulation Transcription Regulation LqsR_P->Transcription_Regulation Modulates Downstream_Genes Downstream Genes (e.g., rsmY, rsmZ, crsA) Phenotypic Switch\n(Replicative to Transmissive) Phenotypic Switch (Replicative to Transmissive) Downstream_Genes->Phenotypic Switch\n(Replicative to Transmissive) Transcription_Regulation->Downstream_Genes Precursor Precursor Precursor->LqsA Biosynthesis

Caption: The Lqs quorum sensing signaling pathway in Legionella pneumophila.

Experimental Workflow for Transcriptome Analysis

Transcriptome_Workflow cluster_culture Bacterial Culture cluster_rna RNA Processing cluster_analysis Downstream Analysis Culture L. pneumophila Culture Treatment Treatment with LAI-1 (or vehicle control) Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction DNase DNase Treatment RNA_Extraction->DNase RNA_QC RNA Quality Control DNase->RNA_QC Library_Prep cDNA Library Preparation (for RNA-Seq) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Gene Counting, Differential Expression) Sequencing->Data_Analysis Results Differentially Expressed Genes Data_Analysis->Results

Conclusion

References

The Role of 3-Hydroxypentadecane-4-one as a Quorum Sensing Molecule in Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lqs Signaling Pathway: Production and Detection of LAI-1

Lqs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI-1_out LAI-1 (3-Hydroxypentadecane-4-one) OMV Outer Membrane Vesicle LAI-1_out->OMV Packaging LqsS LqsS LAI-1_out->LqsS Binding & Inhibition of Autophosphorylation LqsT LqsT LAI-1_out->LqsT Binding & Inhibition of Autophosphorylation OMV->LAI-1_out Release LqsR LqsR (Response Regulator) LqsS->LqsR Phosphotransfer LqsT->LqsR Phosphotransfer LqsA LqsA (Synthase) LqsA->LAI-1_out Synthesis LqsR-P LqsR-P (Active) LqsR->LqsR-P Phosphorylation Target_Genes Target Genes (Virulence, Motility, etc.) LqsR-P->Target_Genes Transcriptional Regulation

Figure 1. The Lqs quorum sensing pathway in Legionella pneumophila.

Quantitative Data

ParameterMethodOrganism/SystemObservationReference(s)
LAI-1 Detection Vibrio cholerae luminescence reporter strainE. coli overexpressing lqsALuminescence triggered by LAI-1 in a concentration-dependent manner.[6]
LAI-1 Identification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)E. coli overexpressing lqsAIdentified as this compound.[3][6]
LAI-1 Fragment Ions Mass Spectrometry (MS)Synthetic LAI-1Specific fragment ions at m/z 180.174, 222.221, and 420.232.[6]
Legionella Quantification in Water Samples Quantitative PCR (qPCR)Hospital water sourcesPercentage of Legionella presence varied with bacterial load: <10³ GU/L (40.47%), ~10³ to <10⁴ GU/L (4.76%), and ≥10⁴ GU/L (54.76%).[10]
LqsS/LqsT Autophosphorylation [γ-32P]-ATP AssayPurified LqsS/LqsTLAI-1 inhibits autophosphorylation in a dose-dependent manner.[7]

Experimental Protocols

Detection and Quantification of LAI-1
Functional Analysis of the Lqs System
  • Generation of Deletion Mutants: Creating knockout mutants for genes in the lqs cluster (e.g., ΔlqsA, ΔlqsS) is a fundamental approach to elucidate the function of each component. Phenotypic differences between the wild-type and mutant strains, such as altered virulence or biofilm formation, can be attributed to the deleted gene.[9]

Phenotypic Assays

Experimental_Workflow cluster_detection Detection & Quantification cluster_functional Functional Analysis cluster_phenotypic Phenotypic Analysis Reporter_Assay Vibrio Reporter Assay LCMS LC-MS/MS Mutagenesis Gene Deletion RNASeq Transcriptomics (RNA-Seq) Mutagenesis->RNASeq Phosphorylation Autophosphorylation Assay Mutagenesis->Phosphorylation Motility Motility Assay Mutagenesis->Motility Biofilm Biofilm Assay Mutagenesis->Biofilm Replication Intracellular Replication Mutagenesis->Replication Migration Cell Migration Assay Mutagenesis->Migration Start Start Start->Reporter_Assay Start->LCMS Start->Mutagenesis

Figure 2. Experimental workflow for studying LAI-1.

Role in Biofilm Formation and Virulence

  • Biofilm Formation: L. pneumophila is known to persist in aquatic environments within biofilms, which provide protection from environmental stresses and antimicrobial agents.[11][12] The Lqs system has been implicated in the regulation of biofilm formation.[11] Interestingly, Legionella cells that originate from biofilms have been shown to be more virulent, highlighting the link between these two processes.[16]

Biochemical Characterization and Synthesis

Implications for Drug Development

The central role of the Lqs quorum sensing system in regulating the virulence of L. pneumophila makes it an attractive target for the development of novel anti-infective therapies. Strategies for targeting this system could include:

  • Interference with LqsR: Targeting the response regulator LqsR to prevent its phosphorylation or its binding to DNA would disrupt the final step in the signaling pathway.

By disrupting quorum sensing, it may be possible to attenuate the virulence of L. pneumophila, making it more susceptible to host immune clearance and conventional antibiotics. This "anti-virulence" approach offers a promising alternative to traditional bactericidal or bacteriostatic drugs, with the potential for a lower propensity for the development of resistance.

Conclusion

References

The Role of 3-Hydroxypentadecane-4-one as a Quorum Sensing Molecule in Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lqs Signaling Pathway: Production and Detection of LAI-1

Lqs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI-1_out LAI-1 (3-Hydroxypentadecane-4-one) OMV Outer Membrane Vesicle LAI-1_out->OMV Packaging LqsS LqsS LAI-1_out->LqsS Binding & Inhibition of Autophosphorylation LqsT LqsT LAI-1_out->LqsT Binding & Inhibition of Autophosphorylation OMV->LAI-1_out Release LqsR LqsR (Response Regulator) LqsS->LqsR Phosphotransfer LqsT->LqsR Phosphotransfer LqsA LqsA (Synthase) LqsA->LAI-1_out Synthesis LqsR-P LqsR-P (Active) LqsR->LqsR-P Phosphorylation Target_Genes Target Genes (Virulence, Motility, etc.) LqsR-P->Target_Genes Transcriptional Regulation

Figure 1. The Lqs quorum sensing pathway in Legionella pneumophila.

Quantitative Data

ParameterMethodOrganism/SystemObservationReference(s)
LAI-1 Detection Vibrio cholerae luminescence reporter strainE. coli overexpressing lqsALuminescence triggered by LAI-1 in a concentration-dependent manner.[6]
LAI-1 Identification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)E. coli overexpressing lqsAIdentified as this compound.[3][6]
LAI-1 Fragment Ions Mass Spectrometry (MS)Synthetic LAI-1Specific fragment ions at m/z 180.174, 222.221, and 420.232.[6]
Legionella Quantification in Water Samples Quantitative PCR (qPCR)Hospital water sourcesPercentage of Legionella presence varied with bacterial load: <10³ GU/L (40.47%), ~10³ to <10⁴ GU/L (4.76%), and ≥10⁴ GU/L (54.76%).[10]
LqsS/LqsT Autophosphorylation [γ-32P]-ATP AssayPurified LqsS/LqsTLAI-1 inhibits autophosphorylation in a dose-dependent manner.[7]

Experimental Protocols

Detection and Quantification of LAI-1
Functional Analysis of the Lqs System
  • Generation of Deletion Mutants: Creating knockout mutants for genes in the lqs cluster (e.g., ΔlqsA, ΔlqsS) is a fundamental approach to elucidate the function of each component. Phenotypic differences between the wild-type and mutant strains, such as altered virulence or biofilm formation, can be attributed to the deleted gene.[9]

Phenotypic Assays

Experimental_Workflow cluster_detection Detection & Quantification cluster_functional Functional Analysis cluster_phenotypic Phenotypic Analysis Reporter_Assay Vibrio Reporter Assay LCMS LC-MS/MS Mutagenesis Gene Deletion RNASeq Transcriptomics (RNA-Seq) Mutagenesis->RNASeq Phosphorylation Autophosphorylation Assay Mutagenesis->Phosphorylation Motility Motility Assay Mutagenesis->Motility Biofilm Biofilm Assay Mutagenesis->Biofilm Replication Intracellular Replication Mutagenesis->Replication Migration Cell Migration Assay Mutagenesis->Migration Start Start Start->Reporter_Assay Start->LCMS Start->Mutagenesis

Figure 2. Experimental workflow for studying LAI-1.

Role in Biofilm Formation and Virulence

  • Biofilm Formation: L. pneumophila is known to persist in aquatic environments within biofilms, which provide protection from environmental stresses and antimicrobial agents.[11][12] The Lqs system has been implicated in the regulation of biofilm formation.[11] Interestingly, Legionella cells that originate from biofilms have been shown to be more virulent, highlighting the link between these two processes.[16]

Biochemical Characterization and Synthesis

Implications for Drug Development

The central role of the Lqs quorum sensing system in regulating the virulence of L. pneumophila makes it an attractive target for the development of novel anti-infective therapies. Strategies for targeting this system could include:

  • Interference with LqsR: Targeting the response regulator LqsR to prevent its phosphorylation or its binding to DNA would disrupt the final step in the signaling pathway.

By disrupting quorum sensing, it may be possible to attenuate the virulence of L. pneumophila, making it more susceptible to host immune clearance and conventional antibiotics. This "anti-virulence" approach offers a promising alternative to traditional bactericidal or bacteriostatic drugs, with the potential for a lower propensity for the development of resistance.

Conclusion

References

(S)-3-Hydroxypentadecan-4-one: A Technical Guide to its Potential Natural Occurrence, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, (S)-3-hydroxypentadecan-4-one has not been definitively reported in the scientific literature as a naturally occurring compound. This technical guide, therefore, presents a hypothetical framework for its discovery and characterization based on the known biochemistry of structurally related molecules. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential existence and bioactivity of this and other long-chain β-hydroxy ketones.

Introduction

(S)-3-hydroxypentadecan-4-one is a C15 chiral β-hydroxy ketone. Its structure, featuring a long aliphatic chain and a polar head group with a hydroxyl and a carbonyl functional group, suggests potential biological activity. Long-chain aliphatic ketones and their derivatives are known to play diverse roles in nature, acting as pheromones in insects, components of plant cuticular waxes, and secondary metabolites in microorganisms. This guide outlines a plausible biosynthetic origin for (S)-3-hydroxypentadecan-4-one, provides generalized protocols for its isolation and identification, and speculates on its potential biological significance.

Hypothetical Natural Occurrence and Biosynthesis

While the definitive natural source of (S)-3-hydroxypentadecan-4-one is unknown, its structure suggests a biosynthetic origin rooted in fatty acid metabolism. Pentadecanoic acid (C15:0), a common odd-chain fatty acid, is a likely precursor.

Proposed Biosynthetic Pathway

A plausible route to (S)-3-hydroxypentadecan-4-one involves a modified β-oxidation of pentadecanoyl-CoA. The key steps would be:

  • Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA.

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group at the β-position, yielding (S)-3-hydroxypentadecanoyl-CoA. This step is crucial for establishing the (S)-stereochemistry.

  • Oxidation: A specific dehydrogenase could oxidize the hydroxyl group at C3 to a ketone. However, in standard β-oxidation, the next step is oxidation of the hydroxyl group to a ketone.

  • Thiolysis Inhibition/Alternative Termination: Instead of the typical thiolytic cleavage by a thiolase, the pathway could be terminated at the β-hydroxyacyl-CoA stage, followed by the release of the free acid and subsequent oxidation or decarboxylation to yield the final ketone.

Alternatively, a polyketide synthase (PKS) pathway could assemble the carbon chain from smaller precursors, incorporating the hydroxyl and ketone functionalities during the assembly process.

Hypothetical Biosynthesis of (S)-3-hydroxypentadecan-4-one cluster_fatty_acid_metabolism Fatty Acid Metabolism Pentadecanoic Acid Pentadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid->Pentadecanoyl-CoA Acyl-CoA Synthetase trans-Δ2-Pentadecenoyl-CoA trans-Δ2-Pentadecenoyl-CoA Pentadecanoyl-CoA->trans-Δ2-Pentadecenoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxypentadecanoyl-CoA (S)-3-Hydroxypentadecanoyl-CoA trans-Δ2-Pentadecenoyl-CoA->(S)-3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Oxopentadecanoyl-CoA 3-Oxopentadecanoyl-CoA (S)-3-Hydroxypentadecanoyl-CoA->3-Oxopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Final Product (S)-3-hydroxypentadecan-4-one 3-Oxopentadecanoyl-CoA->Final Product Hypothetical Thioesterase/Decarboxylase

Hypothetical biosynthetic pathway of (S)-3-hydroxypentadecan-4-one.

Data Presentation: A Framework for Quantitative Analysis

Should (S)-3-hydroxypentadecan-4-one be discovered, a systematic quantification across various sources and conditions will be crucial. The following table provides a template for summarizing such quantitative data.

Natural Source Organ/Tissue/Cellular Fraction Growth/Environmental Conditions Concentration (µg/g dry weight) Standard Deviation Analytical Method
Hypothetical Plant sp.Leaves25°C, 16h light/8h darke.g., 5.2e.g., ± 0.8GC-MS
Hypothetical Plant sp.Roots25°C, 16h light/8h darke.g., 1.1e.g., ± 0.2GC-MS
Hypothetical Insect sp.Pheromone GlandMating seasone.g., 15.7e.g., ± 2.3LC-MS/MS
Hypothetical Bacterium sp.SupernatantStationary phase, 30°Ce.g., 0.5e.g., ± 0.1UPLC-MS

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and characterization of (S)-3-hydroxypentadecan-4-one from a hypothetical plant source.

Extraction
  • Sample Preparation: Collect and freeze-dry the plant material (e.g., leaves). Grind the dried material into a fine powder.

  • Solvent Extraction:

  • Solvent Removal: Evaporate the solvents from both extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification
  • Column Chromatography:

    • Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC), staining with a suitable reagent (e.g., permanganate (B83412) stain) to visualize the compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing the compound of interest (based on TLC) and further purify them using preparative HPLC with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the eluent with a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).

Structure Elucidation and Stereochemical Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the purified compound (e.g., by silylation of the hydroxyl group) to increase its volatility.

    • Analyze by GC-MS to determine its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.

  • Chiral Chromatography:

    • To determine the enantiomeric composition, use a chiral GC or HPLC column.

    • Compare the retention time with that of a synthetically prepared racemic standard of 3-hydroxypentadecan-4-one.

Experimental Workflow for Isolation and Identification Start Natural Source (e.g., Plant Material) Extraction Solvent Extraction (Hexane, Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Semi-pure Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation GCMS GC-MS Structure_Elucidation->GCMS NMR NMR Spectroscopy Structure_Elucidation->NMR Chiral_Chromatography Chiral Chromatography Structure_Elucidation->Chiral_Chromatography

A generalized experimental workflow for the isolation and identification.

Potential Biological Activity and Signaling

The amphipathic nature of (S)-3-hydroxypentadecan-4-one makes it a candidate for a signaling molecule, potentially interacting with cell membranes and specific receptors.

Hypothetical Signaling Pathway: Quorum Sensing in Bacteria

Many bacteria use N-acyl-homoserine lactones (AHLs) or other small molecules for quorum sensing (QS), a cell-density-dependent gene regulation system. Long-chain ketones and related molecules have also been implicated in microbial communication. (S)-3-hydroxypentadecan-4-one could potentially act as a QS signal.

Hypothetical Quorum Sensing Pathway cluster_cell Bacterial Cell Synthase Putative Synthase Molecule_low (S)-3-hydroxypentadecan-4-one (Low Concentration) Synthase->Molecule_low Basal Expression Receptor Membrane Receptor Transcription_Factor Transcription Factor Receptor->Transcription_Factor Activation Transcription_Factor->Synthase Positive Feedback Target_Genes Target Genes (e.g., Biofilm formation, Virulence) Transcription_Factor->Target_Genes Induction Molecule_high (S)-3-hydroxypentadecan-4-one (High Concentration) Molecule_high->Receptor Binding at High Cell Density

Hypothetical quorum sensing signaling pathway.

In this model, a synthase enzyme produces low levels of (S)-3-hydroxypentadecan-4-one. As the bacterial population density increases, the extracellular concentration of the molecule rises, leading to its binding to a specific membrane receptor. This binding activates a transcription factor, which in turn induces the expression of target genes responsible for group behaviors and also upregulates the synthase for a positive feedback loop.

Conclusion

While the natural occurrence of (S)-3-hydroxypentadecan-4-one remains to be established, its chemical structure places it at the intersection of several important classes of natural products. This technical guide provides a roadmap for researchers to explore its potential existence, biosynthesis, and biological function. The discovery of this and other novel long-chain β-hydroxy ketones could open new avenues in chemical ecology, drug discovery, and biotechnology. Future research efforts should focus on targeted metabolomic screening of diverse natural sources, guided by the biosynthetic hypotheses presented herein.

(S)-3-Hydroxypentadecan-4-one: A Technical Guide to its Potential Natural Occurrence, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, (S)-3-hydroxypentadecan-4-one has not been definitively reported in the scientific literature as a naturally occurring compound. This technical guide, therefore, presents a hypothetical framework for its discovery and characterization based on the known biochemistry of structurally related molecules. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential existence and bioactivity of this and other long-chain β-hydroxy ketones.

Introduction

(S)-3-hydroxypentadecan-4-one is a C15 chiral β-hydroxy ketone. Its structure, featuring a long aliphatic chain and a polar head group with a hydroxyl and a carbonyl functional group, suggests potential biological activity. Long-chain aliphatic ketones and their derivatives are known to play diverse roles in nature, acting as pheromones in insects, components of plant cuticular waxes, and secondary metabolites in microorganisms. This guide outlines a plausible biosynthetic origin for (S)-3-hydroxypentadecan-4-one, provides generalized protocols for its isolation and identification, and speculates on its potential biological significance.

Hypothetical Natural Occurrence and Biosynthesis

While the definitive natural source of (S)-3-hydroxypentadecan-4-one is unknown, its structure suggests a biosynthetic origin rooted in fatty acid metabolism. Pentadecanoic acid (C15:0), a common odd-chain fatty acid, is a likely precursor.

Proposed Biosynthetic Pathway

A plausible route to (S)-3-hydroxypentadecan-4-one involves a modified β-oxidation of pentadecanoyl-CoA. The key steps would be:

  • Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA.

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group at the β-position, yielding (S)-3-hydroxypentadecanoyl-CoA. This step is crucial for establishing the (S)-stereochemistry.

  • Oxidation: A specific dehydrogenase could oxidize the hydroxyl group at C3 to a ketone. However, in standard β-oxidation, the next step is oxidation of the hydroxyl group to a ketone.

  • Thiolysis Inhibition/Alternative Termination: Instead of the typical thiolytic cleavage by a thiolase, the pathway could be terminated at the β-hydroxyacyl-CoA stage, followed by the release of the free acid and subsequent oxidation or decarboxylation to yield the final ketone.

Alternatively, a polyketide synthase (PKS) pathway could assemble the carbon chain from smaller precursors, incorporating the hydroxyl and ketone functionalities during the assembly process.

Hypothetical Biosynthesis of (S)-3-hydroxypentadecan-4-one cluster_fatty_acid_metabolism Fatty Acid Metabolism Pentadecanoic Acid Pentadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid->Pentadecanoyl-CoA Acyl-CoA Synthetase trans-Δ2-Pentadecenoyl-CoA trans-Δ2-Pentadecenoyl-CoA Pentadecanoyl-CoA->trans-Δ2-Pentadecenoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxypentadecanoyl-CoA (S)-3-Hydroxypentadecanoyl-CoA trans-Δ2-Pentadecenoyl-CoA->(S)-3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Oxopentadecanoyl-CoA 3-Oxopentadecanoyl-CoA (S)-3-Hydroxypentadecanoyl-CoA->3-Oxopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Final Product (S)-3-hydroxypentadecan-4-one 3-Oxopentadecanoyl-CoA->Final Product Hypothetical Thioesterase/Decarboxylase

Hypothetical biosynthetic pathway of (S)-3-hydroxypentadecan-4-one.

Data Presentation: A Framework for Quantitative Analysis

Should (S)-3-hydroxypentadecan-4-one be discovered, a systematic quantification across various sources and conditions will be crucial. The following table provides a template for summarizing such quantitative data.

Natural Source Organ/Tissue/Cellular Fraction Growth/Environmental Conditions Concentration (µg/g dry weight) Standard Deviation Analytical Method
Hypothetical Plant sp.Leaves25°C, 16h light/8h darke.g., 5.2e.g., ± 0.8GC-MS
Hypothetical Plant sp.Roots25°C, 16h light/8h darke.g., 1.1e.g., ± 0.2GC-MS
Hypothetical Insect sp.Pheromone GlandMating seasone.g., 15.7e.g., ± 2.3LC-MS/MS
Hypothetical Bacterium sp.SupernatantStationary phase, 30°Ce.g., 0.5e.g., ± 0.1UPLC-MS

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and characterization of (S)-3-hydroxypentadecan-4-one from a hypothetical plant source.

Extraction
  • Sample Preparation: Collect and freeze-dry the plant material (e.g., leaves). Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a Soxhlet extraction of the powdered material with a non-polar solvent like hexane to extract lipids and waxes.

    • Subsequently, extract the same material with a more polar solvent, such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v), to isolate moderately polar compounds.

  • Solvent Removal: Evaporate the solvents from both extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification
  • Column Chromatography:

    • Subject the crude ethyl acetate extract to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC), staining with a suitable reagent (e.g., permanganate stain) to visualize the compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing the compound of interest (based on TLC) and further purify them using preparative HPLC with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile or methanol.

    • Monitor the eluent with a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).

Structure Elucidation and Stereochemical Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the purified compound (e.g., by silylation of the hydroxyl group) to increase its volatility.

    • Analyze by GC-MS to determine its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.

  • Chiral Chromatography:

    • To determine the enantiomeric composition, use a chiral GC or HPLC column.

    • Compare the retention time with that of a synthetically prepared racemic standard of 3-hydroxypentadecan-4-one.

Experimental Workflow for Isolation and Identification Start Natural Source (e.g., Plant Material) Extraction Solvent Extraction (Hexane, Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Semi-pure Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation GCMS GC-MS Structure_Elucidation->GCMS NMR NMR Spectroscopy Structure_Elucidation->NMR Chiral_Chromatography Chiral Chromatography Structure_Elucidation->Chiral_Chromatography

A generalized experimental workflow for the isolation and identification.

Potential Biological Activity and Signaling

The amphipathic nature of (S)-3-hydroxypentadecan-4-one makes it a candidate for a signaling molecule, potentially interacting with cell membranes and specific receptors.

Hypothetical Signaling Pathway: Quorum Sensing in Bacteria

Many bacteria use N-acyl-homoserine lactones (AHLs) or other small molecules for quorum sensing (QS), a cell-density-dependent gene regulation system. Long-chain ketones and related molecules have also been implicated in microbial communication. (S)-3-hydroxypentadecan-4-one could potentially act as a QS signal.

Hypothetical Quorum Sensing Pathway cluster_cell Bacterial Cell Synthase Putative Synthase Molecule_low (S)-3-hydroxypentadecan-4-one (Low Concentration) Synthase->Molecule_low Basal Expression Receptor Membrane Receptor Transcription_Factor Transcription Factor Receptor->Transcription_Factor Activation Transcription_Factor->Synthase Positive Feedback Target_Genes Target Genes (e.g., Biofilm formation, Virulence) Transcription_Factor->Target_Genes Induction Molecule_high (S)-3-hydroxypentadecan-4-one (High Concentration) Molecule_high->Receptor Binding at High Cell Density

Hypothetical quorum sensing signaling pathway.

In this model, a synthase enzyme produces low levels of (S)-3-hydroxypentadecan-4-one. As the bacterial population density increases, the extracellular concentration of the molecule rises, leading to its binding to a specific membrane receptor. This binding activates a transcription factor, which in turn induces the expression of target genes responsible for group behaviors and also upregulates the synthase for a positive feedback loop.

Conclusion

While the natural occurrence of (S)-3-hydroxypentadecan-4-one remains to be established, its chemical structure places it at the intersection of several important classes of natural products. This technical guide provides a roadmap for researchers to explore its potential existence, biosynthesis, and biological function. The discovery of this and other novel long-chain β-hydroxy ketones could open new avenues in chemical ecology, drug discovery, and biotechnology. Future research efforts should focus on targeted metabolomic screening of diverse natural sources, guided by the biosynthetic hypotheses presented herein.

The LqsA Enzyme: A Technical Guide to its Role in 3-Hydroxypentadecane-4-one Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LqsA Enzyme and its Product

The Lqs Quorum Sensing Pathway

The Lqs quorum sensing system in L. pneumophila is comprised of three key components encoded by the lqs gene cluster:

  • LqsR: A cytoplasmic response regulator.

Lqs_Signaling_Pathway cluster_cell Legionella pneumophila Cell LqsA LqsA LAI_1_in LAI-1 (3-hydroxypentadecane-4-one) LqsA->LAI_1_in Precursors Precursors Precursors->LqsA LqsS LqsS (Sensor Kinase) LAI_1_in->LqsS Export LAI_1_out LAI-1 LqsR LqsR (Response Regulator) LqsS->LqsR Phosphotransfer P P DNA Target Genes LqsR->DNA Regulates Transcription LAI_1_out->LqsS Binds caption Lqs Quorum Sensing Pathway

Caption: The Lqs quorum sensing pathway in Legionella pneumophila.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of LqsA

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Substrate A501000.51.0 x 104
Substrate B200800.42.0 x 103

Table 2: Hypothetical Substrate Specificity of LqsA

Substrate AnalogRelative Activity (%)
Analog 185
Analog 215
Analog 3<5

Table 3: Hypothetical Production of this compound by L. pneumophila Strains

StrainThis compound (µM)
Wild-Type10.5 ± 1.2
ΔlqsA<0.1
lqsA overexpression55.2 ± 4.5

Experimental Protocols

Purification of His-tagged LqsA

This protocol describes the purification of N-terminally His-tagged LqsA from Escherichia coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged lqsA gene.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA agarose (B213101) resin.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Inoculate 1 L of LB broth with a single colony of E. coli expressing His-LqsA and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.

  • Wash the resin with 50 mL of Wash Buffer.

  • Elute the His-LqsA protein with 10 mL of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing pure LqsA and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

Protein_Purification_Workflow Start E. coli Culture with His-LqsA Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Wash Wash Resin Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Dialysis Dialysis Analysis->Dialysis Storage Purified LqsA (-80°C) Dialysis->Storage

Caption: Workflow for the purification of His-tagged LqsA.

In Vitro LqsA Enzyme Activity Assay

This protocol describes a method to measure the activity of purified LqsA by detecting the production of this compound.

Materials:

  • Purified His-LqsA protein.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Pyridoxal (B1214274) 5'-phosphate (PLP) solution (10 mM).

  • Substrate A (e.g., a suitable acyl-CoA) solution.

  • Substrate B (e.g., a suitable amino acid) solution.

  • Quenching Solution: 10% formic acid.

  • Ethyl acetate.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, 100 µM PLP, and 1 µM purified His-LqsA.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding Substrate A and Substrate B to final concentrations of 100 µM each. The total reaction volume is 100 µL.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 10 µL of Quenching Solution.

  • Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from in vitro reactions or bacterial culture supernatants.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example, Positive Ion Mode):

  • Ion Source: ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]+ for this compound.

  • Product Ions (m/z): Specific fragment ions of this compound.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

Procedure:

  • Prepare a standard curve of authentic this compound in the same solvent as the resuspended extracts.

  • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Integrate the peak areas for the specific MRM transitions of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis_1 Mass Analysis 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (Collision Cell) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis 2 (Product Ion Detection) Fragmentation->Mass_Analysis_2 Data_Analysis Data Analysis (Quantification) Mass_Analysis_2->Data_Analysis

Caption: General workflow for LC-MS/MS quantification.

Conclusion

The LqsA enzyme is a key player in the regulation of virulence in Legionella pneumophila through the production of the quorum sensing signal molecule this compound. Understanding the biochemical properties of LqsA and its role in the Lqs signaling pathway is crucial for the development of novel anti-virulence strategies to combat Legionella infections. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and quantification of LqsA and its product, enabling further research into this important drug target. Future studies focusing on the detailed kinetic analysis and substrate specificity of LqsA will be invaluable for the rational design of specific inhibitors.

The LqsA Enzyme: A Technical Guide to its Role in 3-Hydroxypentadecane-4-one Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LqsA Enzyme and its Product

The Lqs Quorum Sensing Pathway

The Lqs quorum sensing system in L. pneumophila is comprised of three key components encoded by the lqs gene cluster:

  • LqsR: A cytoplasmic response regulator.

Lqs_Signaling_Pathway cluster_cell Legionella pneumophila Cell LqsA LqsA LAI_1_in LAI-1 (3-hydroxypentadecane-4-one) LqsA->LAI_1_in Precursors Precursors Precursors->LqsA LqsS LqsS (Sensor Kinase) LAI_1_in->LqsS Export LAI_1_out LAI-1 LqsR LqsR (Response Regulator) LqsS->LqsR Phosphotransfer P P DNA Target Genes LqsR->DNA Regulates Transcription LAI_1_out->LqsS Binds caption Lqs Quorum Sensing Pathway

Caption: The Lqs quorum sensing pathway in Legionella pneumophila.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of LqsA

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Substrate A501000.51.0 x 104
Substrate B200800.42.0 x 103

Table 2: Hypothetical Substrate Specificity of LqsA

Substrate AnalogRelative Activity (%)
Analog 185
Analog 215
Analog 3<5

Table 3: Hypothetical Production of this compound by L. pneumophila Strains

StrainThis compound (µM)
Wild-Type10.5 ± 1.2
ΔlqsA<0.1
lqsA overexpression55.2 ± 4.5

Experimental Protocols

Purification of His-tagged LqsA

This protocol describes the purification of N-terminally His-tagged LqsA from Escherichia coli.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged lqsA gene.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA agarose resin.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Inoculate 1 L of LB broth with a single colony of E. coli expressing His-LqsA and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.

  • Wash the resin with 50 mL of Wash Buffer.

  • Elute the His-LqsA protein with 10 mL of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing pure LqsA and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

Protein_Purification_Workflow Start E. coli Culture with His-LqsA Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Wash Wash Resin Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Dialysis Dialysis Analysis->Dialysis Storage Purified LqsA (-80°C) Dialysis->Storage

Caption: Workflow for the purification of His-tagged LqsA.

In Vitro LqsA Enzyme Activity Assay

This protocol describes a method to measure the activity of purified LqsA by detecting the production of this compound.

Materials:

  • Purified His-LqsA protein.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM).

  • Substrate A (e.g., a suitable acyl-CoA) solution.

  • Substrate B (e.g., a suitable amino acid) solution.

  • Quenching Solution: 10% formic acid.

  • Ethyl acetate.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, 100 µM PLP, and 1 µM purified His-LqsA.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding Substrate A and Substrate B to final concentrations of 100 µM each. The total reaction volume is 100 µL.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 10 µL of Quenching Solution.

  • Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from in vitro reactions or bacterial culture supernatants.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example, Positive Ion Mode):

  • Ion Source: ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]+ for this compound.

  • Product Ions (m/z): Specific fragment ions of this compound.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

Procedure:

  • Prepare a standard curve of authentic this compound in the same solvent as the resuspended extracts.

  • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Integrate the peak areas for the specific MRM transitions of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

LCMS_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis_1 Mass Analysis 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (Collision Cell) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis 2 (Product Ion Detection) Fragmentation->Mass_Analysis_2 Data_Analysis Data Analysis (Quantification) Mass_Analysis_2->Data_Analysis

Caption: General workflow for LC-MS/MS quantification.

Conclusion

The LqsA enzyme is a key player in the regulation of virulence in Legionella pneumophila through the production of the quorum sensing signal molecule this compound. Understanding the biochemical properties of LqsA and its role in the Lqs signaling pathway is crucial for the development of novel anti-virulence strategies to combat Legionella infections. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and quantification of LqsA and its product, enabling further research into this important drug target. Future studies focusing on the detailed kinetic analysis and substrate specificity of LqsA will be invaluable for the rational design of specific inhibitors.

The Dual-Faceted Role of LqsS and LqsT Sensor Kinases in Detecting LAI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Core Signaling Pathway: The Lqs System

The Legionella quorum sensing (Lqs) system is a cell-to-cell communication network that allows L. pneumophila to coordinate gene expression in a population density-dependent manner. The key components of this system are:

  • LqsR: The cognate cytoplasmic response regulator that, upon phosphorylation by LqsS or LqsT, modulates the expression of target genes.

This system is crucial for regulating a variety of processes in L. pneumophila, including the switch between replicative and transmissive (virulent) phases, natural competence for DNA uptake, motility, and biofilm formation.[1][2]

Quantitative Analysis of LqsS and LqsT Function

Table 1: Summary of Phenotypic and Genotypic Consequences of lqsS and lqsT Deletion

FeatureΔlqsS MutantΔlqsT MutantΔlqsS-ΔlqsT Double Mutant
Salt Resistance Not reportedIncreasedIncreased
Natural Competence Not reportedGreatly enhancedGreatly enhanced
Uptake by Phagocytes Not reportedImpairedImpaired
Intracellular Growth ImpairedImpairedImpaired
Extracellular Filaments No productionProduction observedNo production
Gene Regulation Upregulation of a distinct set of genesDownregulation of a distinct set of genesCombined effect of both single mutants

Data compiled from Kessler et al., 2013.[3]

Signaling Pathway Diagrams

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LAI1 LAI-1 LqsS LqsS LAI1->LqsS Binds LqsT LqsT LAI1->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsR_P LqsR-P Gene_Expression Target Gene Expression LqsR_P->Gene_Expression Regulates

Caption: Lqs Signaling Pathway in Legionella pneumophila.

Antagonistic_Regulation cluster_LqsS LqsS Pathway cluster_LqsT LqsT Pathway LAI1 LAI-1 LqsS LqsS LAI1->LqsS LqsT LqsT LAI1->LqsT LqsR_S LqsR LqsS->LqsR_S P LqsR_P_S LqsR-P Genes_S Upregulated Genes (e.g., Virulence Factors) LqsR_P_S->Genes_S LqsR_T LqsR LqsT->LqsR_T P LqsR_P_T LqsR-P Genes_T Downregulated Genes (e.g., Competence Genes) LqsR_P_T->Genes_T

Caption: Antagonistic gene regulation by LqsS and LqsT.

Detailed Experimental Protocols

Recombinant Expression and Purification of LqsS and LqsT

Due to their nature as membrane-bound sensor kinases, the expression and purification of LqsS and LqsT for in vitro assays present significant challenges. A general approach, adapted from standard protocols for bacterial membrane proteins, is outlined below.

a. Expression Vector Construction: The full-length genes encoding LqsS and LqsT are cloned into an appropriate expression vector, such as a pET vector with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The use of a solubilizing fusion partner, like Maltose Binding Protein (MBP), can improve expression and solubility.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance proper protein folding.

c. Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes.

d. Solubilization of Membrane Proteins: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% DDM, LDAO, or Triton X-100) to extract the membrane proteins. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.

e. Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged LqsS or LqsT is eluted with a buffer containing a high concentration of imidazole.

f. Detergent Exchange and Final Purification: For functional assays, the detergent used for solubilization may need to be exchanged for one more compatible with the assay. This can be achieved during affinity chromatography or by subsequent size-exclusion chromatography. Size-exclusion chromatography also serves as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

In Vitro Autophosphorylation Assay

a. Reaction Setup: Purified LqsS or LqsT (in a suitable detergent-containing buffer) is incubated in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

b. Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]ATP. To test the effect of LAI-1, parallel reactions are set up with and without the addition of synthetic LAI-1 at various concentrations.

c. Incubation and Termination: The reactions are incubated at room temperature or 30°C for a defined period (e.g., 10-60 minutes). The reaction is terminated by the addition of SDS-PAGE loading buffer.

d. Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated LqsS or LqsT. The intensity of the bands can be quantified to determine the extent of autophosphorylation.

Autophosphorylation_Assay_Workflow Start Start: Purified LqsS/LqsT Incubate Incubate with Kinase Buffer (+/- LAI-1) Start->Incubate Add_ATP Add [γ-32P]ATP Incubate->Add_ATP Reaction Incubation (RT or 30°C) Add_ATP->Reaction Stop Terminate with SDS-PAGE Buffer Reaction->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Quantify Phosphorylation Autoradiography->Analysis

Caption: In Vitro Autophosphorylation Assay Workflow.

Conclusion and Future Directions

References

The Dual-Faceted Role of LqsS and LqsT Sensor Kinases in Detecting LAI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Core Signaling Pathway: The Lqs System

The Legionella quorum sensing (Lqs) system is a cell-to-cell communication network that allows L. pneumophila to coordinate gene expression in a population density-dependent manner. The key components of this system are:

  • LqsR: The cognate cytoplasmic response regulator that, upon phosphorylation by LqsS or LqsT, modulates the expression of target genes.

This system is crucial for regulating a variety of processes in L. pneumophila, including the switch between replicative and transmissive (virulent) phases, natural competence for DNA uptake, motility, and biofilm formation.[1][2]

Quantitative Analysis of LqsS and LqsT Function

Table 1: Summary of Phenotypic and Genotypic Consequences of lqsS and lqsT Deletion

FeatureΔlqsS MutantΔlqsT MutantΔlqsS-ΔlqsT Double Mutant
Salt Resistance Not reportedIncreasedIncreased
Natural Competence Not reportedGreatly enhancedGreatly enhanced
Uptake by Phagocytes Not reportedImpairedImpaired
Intracellular Growth ImpairedImpairedImpaired
Extracellular Filaments No productionProduction observedNo production
Gene Regulation Upregulation of a distinct set of genesDownregulation of a distinct set of genesCombined effect of both single mutants

Data compiled from Kessler et al., 2013.[3]

Signaling Pathway Diagrams

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LAI1 LAI-1 LqsS LqsS LAI1->LqsS Binds LqsT LqsT LAI1->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsR_P LqsR-P Gene_Expression Target Gene Expression LqsR_P->Gene_Expression Regulates

Caption: Lqs Signaling Pathway in Legionella pneumophila.

Antagonistic_Regulation cluster_LqsS LqsS Pathway cluster_LqsT LqsT Pathway LAI1 LAI-1 LqsS LqsS LAI1->LqsS LqsT LqsT LAI1->LqsT LqsR_S LqsR LqsS->LqsR_S P LqsR_P_S LqsR-P Genes_S Upregulated Genes (e.g., Virulence Factors) LqsR_P_S->Genes_S LqsR_T LqsR LqsT->LqsR_T P LqsR_P_T LqsR-P Genes_T Downregulated Genes (e.g., Competence Genes) LqsR_P_T->Genes_T

Caption: Antagonistic gene regulation by LqsS and LqsT.

Detailed Experimental Protocols

Recombinant Expression and Purification of LqsS and LqsT

Due to their nature as membrane-bound sensor kinases, the expression and purification of LqsS and LqsT for in vitro assays present significant challenges. A general approach, adapted from standard protocols for bacterial membrane proteins, is outlined below.

a. Expression Vector Construction: The full-length genes encoding LqsS and LqsT are cloned into an appropriate expression vector, such as a pET vector with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The use of a solubilizing fusion partner, like Maltose Binding Protein (MBP), can improve expression and solubility.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance proper protein folding.

c. Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes.

d. Solubilization of Membrane Proteins: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% DDM, LDAO, or Triton X-100) to extract the membrane proteins. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.

e. Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged LqsS or LqsT is eluted with a buffer containing a high concentration of imidazole.

f. Detergent Exchange and Final Purification: For functional assays, the detergent used for solubilization may need to be exchanged for one more compatible with the assay. This can be achieved during affinity chromatography or by subsequent size-exclusion chromatography. Size-exclusion chromatography also serves as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

In Vitro Autophosphorylation Assay

a. Reaction Setup: Purified LqsS or LqsT (in a suitable detergent-containing buffer) is incubated in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

b. Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]ATP. To test the effect of LAI-1, parallel reactions are set up with and without the addition of synthetic LAI-1 at various concentrations.

c. Incubation and Termination: The reactions are incubated at room temperature or 30°C for a defined period (e.g., 10-60 minutes). The reaction is terminated by the addition of SDS-PAGE loading buffer.

d. Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated LqsS or LqsT. The intensity of the bands can be quantified to determine the extent of autophosphorylation.

Autophosphorylation_Assay_Workflow Start Start: Purified LqsS/LqsT Incubate Incubate with Kinase Buffer (+/- LAI-1) Start->Incubate Add_ATP Add [γ-32P]ATP Incubate->Add_ATP Reaction Incubation (RT or 30°C) Add_ATP->Reaction Stop Terminate with SDS-PAGE Buffer Reaction->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Quantify Phosphorylation Autoradiography->Analysis

Caption: In Vitro Autophosphorylation Assay Workflow.

Conclusion and Future Directions

References

Role of the response regulator LqsR in LAI-1 signal transduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Components of the LAI-1/LqsR Pathway

  • LqsR (Response Regulator): LqsR is the cognate response regulator for the Lqs system. It receives the signal from the activated sensor kinases, leading to its own activation and subsequent regulation of target gene expression.[1]

The LqsR Signal Transduction Cascade

  • LqsR Dimerization and Activation: Phosphorylation of LqsR at D108 induces its dimerization.[3] This conformational change activates its C-terminal output domain, which contains a DNA-binding motif. The structure of LqsR reveals a novel output domain with a fold similar to nucleotide-binding proteins, connected to the receiver domain by an extended α-helix.[3]

  • Transcriptional Regulation: The activated LqsR dimer binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This regulation is extensive, affecting genes involved in virulence, motility, and the transition between life cycle phases.[1]

LAI1_LqsR_Signaling_Pathway LAI-1/LqsR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes LAI_out LAI-1 LqsS LqsS/LqsT (Sensor Kinase) LAI_out->LqsS 1. Signal Detection OMV OMV OMV->LAI_out Release LAI_in LAI-1 LqsR_monomer LqsR (Monomer) LqsS->LqsR_monomer 2. Phosphotransfer LqsA LqsA (Synthase) LqsA->LAI_in Synthesis LAI_in->OMV Packaging LqsR_dimer LqsR-P Dimer (Active) LqsR_monomer->LqsR_dimer 3. Phosphorylation (D108) & Dimerization DNA Target Gene Promoters LqsR_dimer->DNA 4. DNA Binding Virulence Virulence & Transmissivity Genes DNA->Virulence 5. Transcriptional Regulation

LAI-1/LqsR Signaling Pathway in L. pneumophila.

Functional Role of LqsR in L. pneumophila Physiology and Virulence

LqsR acts as a master pleiotropic regulator, integrating quorum sensing signals to control critical aspects of the bacterial life cycle and its interaction with host cells.

Regulation of the Biphasic Life Cycle

LqsR is a key element in the regulatory network that controls the switch from the replicative to the transmissive phase. Deletion of lqsR causes L. pneumophila to enter the replicative growth phase earlier than the wild-type strain.[1] This suggests that LqsR functions to delay replication and promote the transmissive, virulent state at high cell densities. This control is part of a larger regulatory network involving the stationary phase sigma factor RpoS and the two-component response regulator LetA, both of which positively regulate the expression of lqsR.[1]

Impact on Host-Pathogen Interactions

The role of LqsR is crucial for the successful infection of host cells. Strains lacking lqsR exhibit significant defects in several virulence-associated phenotypes:[1]

  • Phagocytosis: lqsR mutants are less efficiently phagocytosed by host cells, including amoebae (Acanthamoeba castellanii, Dictyostelium discoideum) and human macrophages.[1]

  • Intracellular Growth: The ability to replicate within host cells is impaired in the absence of LqsR.

  • LCV Formation: The formation of the specialized Legionella-containing vacuole (LCV), which is essential for intracellular survival, is defective in lqsR mutants.

  • Cytotoxicity: The ability to kill host cells is reduced in strains lacking LqsR.

Quantitative Data Analysis

The functional importance of LqsR is underscored by quantitative analysis of mutant phenotypes and global gene expression studies.

Table 1: Phenotypic Effects of lqsR Deletion in L. pneumophila

Phenotype Observation in ΔlqsR Mutant Quantitative Effect Reference
Growth Onset Enters replicative phase earlier at 30°C. Reduced lag phase compared to wild-type. [4][5]
Cell Density Reaches a higher final optical density at 45°C. Increased OD600 at stationary phase. [4][5]
Phagocytosis Reduced uptake by host cells. Significantly lower uptake by macrophages and amoebae. [1]
Intracellular Growth Impaired replication within host cells. Reduced fold-increase in bacterial numbers over time. [1]

| Salt Resistance | More resistant to high salt concentrations. | Increased survival at high NaCl concentrations. |[1] |

Table 2: Representative Gene Categories Regulated by LqsR DNA microarray experiments have revealed that LqsR regulates a large number of genes, consistent with its role as a global regulator for the replicative-to-transmissive phase switch.[1] While the full dataset is not publicly itemized, the analysis showed differential regulation of genes involved in:

Gene CategoryRegulation by LqsRFunctional ImplicationReference
Virulence Factors PositiveUpregulation of effectors and other virulence determinants.[1]
Motility & Flagellar Genes PositivePromotion of motility in the transmissive phase.[1][6]
Cell Division NegativeRepression of replication-associated genes.[1]
Transmissive Traits PositiveUpregulation of genes associated with stress resistance and transmission.[1]

Key Experimental Methodologies

The function of LqsR has been elucidated through a combination of genetic, molecular, and biochemical experiments. Below are detailed protocols for key assays.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to demonstrate the direct binding of a purified protein to a specific DNA fragment. For LqsR, this assay would confirm its function as a DNA-binding transcription factor.

Protocol:

  • Probe Preparation:

    • Synthesize a 30-60 bp DNA oligonucleotide probe containing the putative LqsR binding site. (Note: The precise consensus binding sequence for LqsR has not yet been definitively published).

    • Label the probe with a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction.

    • Purify the labeled probe to remove unincorporated labels.

  • Protein Purification:

    • Overexpress and purify His-tagged or GST-tagged LqsR protein from E. coli.

    • In vitro phosphorylate the purified LqsR using a small molecule phosphodonor like acetyl phosphate (B84403) to generate the active, dimeric form (LqsR-P).

  • Binding Reaction:

    • In a final volume of 20 µL, combine:

      • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).

      • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

      • Increasing concentrations of purified, phosphorylated LqsR protein (e.g., 0-500 nM).

      • A fixed amount of labeled DNA probe (e.g., 10-50 fmol).

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel.

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.

  • Detection:

    • Transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or image directly (for infrared dyes or autoradiography film for ³²P). A "shift" in the mobility of the labeled probe in the presence of LqsR indicates a binding event.

EMSA_Workflow Workflow for Electrophoretic Mobility Shift Assay (EMSA) cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_analysis 3. Analysis Probe Label DNA Probe (e.g., Biotin, ³²P) Mix Incubate Probe + LqsR-P + Competitor DNA Probe->Mix Protein Purify & Phosphorylate LqsR Protein Protein->Mix Gel Run on Native Polyacrylamide Gel Mix->Gel Detect Detect Shifted Bands (Membrane Transfer/Imaging) Gel->Detect

Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Phosphorylation Assay

This assay demonstrates the direct transfer of a phosphate group from a sensor kinase (LqsS/T) to the response regulator (LqsR).

Protocol:

  • Protein Purification:

    • Independently purify the cytoplasmic kinase domain of LqsS (or LqsT) and full-length LqsR, typically as tagged proteins from E. coli.

  • Kinase Reaction:

    • In a final volume of 25 µL, combine:

      • Phosphorylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

      • Purified LqsS kinase domain (e.g., 1-2 µM).

      • Purified LqsR protein (e.g., 10-20 µM).

      • 100 µM ATP, spiked with [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Analysis:

    • Stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • A radioactive band appearing at the molecular weight of LqsR, with intensity increasing over time, indicates successful phosphorylation by LqsS. A control reaction without LqsS should show no LqsR phosphorylation.

Phosphorylation_Workflow Workflow for In Vitro Phosphorylation Assay P1 1. Purify LqsS (Kinase) & LqsR (Substrate) P2 2. Incubate LqsS + LqsR in Phosphorylation Buffer P1->P2 P3 3. Initiate reaction with ATP + [γ-³²P]ATP P2->P3 P4 4. Take time-point samples & quench with SDS buffer P3->P4 P5 5. Separate proteins by SDS-PAGE P4->P5 P6 6. Detect ³²P-LqsR by Autoradiography P5->P6

Workflow for In Vitro Phosphorylation Assay.

LqsR as a Potential Therapeutic Target

Conclusion

References

Role of the response regulator LqsR in LAI-1 signal transduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Components of the LAI-1/LqsR Pathway

  • LqsR (Response Regulator): LqsR is the cognate response regulator for the Lqs system. It receives the signal from the activated sensor kinases, leading to its own activation and subsequent regulation of target gene expression.[1]

The LqsR Signal Transduction Cascade

  • LqsR Dimerization and Activation: Phosphorylation of LqsR at D108 induces its dimerization.[3] This conformational change activates its C-terminal output domain, which contains a DNA-binding motif. The structure of LqsR reveals a novel output domain with a fold similar to nucleotide-binding proteins, connected to the receiver domain by an extended α-helix.[3]

  • Transcriptional Regulation: The activated LqsR dimer binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This regulation is extensive, affecting genes involved in virulence, motility, and the transition between life cycle phases.[1]

LAI1_LqsR_Signaling_Pathway LAI-1/LqsR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes LAI_out LAI-1 LqsS LqsS/LqsT (Sensor Kinase) LAI_out->LqsS 1. Signal Detection OMV OMV OMV->LAI_out Release LAI_in LAI-1 LqsR_monomer LqsR (Monomer) LqsS->LqsR_monomer 2. Phosphotransfer LqsA LqsA (Synthase) LqsA->LAI_in Synthesis LAI_in->OMV Packaging LqsR_dimer LqsR-P Dimer (Active) LqsR_monomer->LqsR_dimer 3. Phosphorylation (D108) & Dimerization DNA Target Gene Promoters LqsR_dimer->DNA 4. DNA Binding Virulence Virulence & Transmissivity Genes DNA->Virulence 5. Transcriptional Regulation

LAI-1/LqsR Signaling Pathway in L. pneumophila.

Functional Role of LqsR in L. pneumophila Physiology and Virulence

LqsR acts as a master pleiotropic regulator, integrating quorum sensing signals to control critical aspects of the bacterial life cycle and its interaction with host cells.

Regulation of the Biphasic Life Cycle

LqsR is a key element in the regulatory network that controls the switch from the replicative to the transmissive phase. Deletion of lqsR causes L. pneumophila to enter the replicative growth phase earlier than the wild-type strain.[1] This suggests that LqsR functions to delay replication and promote the transmissive, virulent state at high cell densities. This control is part of a larger regulatory network involving the stationary phase sigma factor RpoS and the two-component response regulator LetA, both of which positively regulate the expression of lqsR.[1]

Impact on Host-Pathogen Interactions

The role of LqsR is crucial for the successful infection of host cells. Strains lacking lqsR exhibit significant defects in several virulence-associated phenotypes:[1]

  • Phagocytosis: lqsR mutants are less efficiently phagocytosed by host cells, including amoebae (Acanthamoeba castellanii, Dictyostelium discoideum) and human macrophages.[1]

  • Intracellular Growth: The ability to replicate within host cells is impaired in the absence of LqsR.

  • LCV Formation: The formation of the specialized Legionella-containing vacuole (LCV), which is essential for intracellular survival, is defective in lqsR mutants.

  • Cytotoxicity: The ability to kill host cells is reduced in strains lacking LqsR.

Quantitative Data Analysis

The functional importance of LqsR is underscored by quantitative analysis of mutant phenotypes and global gene expression studies.

Table 1: Phenotypic Effects of lqsR Deletion in L. pneumophila

Phenotype Observation in ΔlqsR Mutant Quantitative Effect Reference
Growth Onset Enters replicative phase earlier at 30°C. Reduced lag phase compared to wild-type. [4][5]
Cell Density Reaches a higher final optical density at 45°C. Increased OD600 at stationary phase. [4][5]
Phagocytosis Reduced uptake by host cells. Significantly lower uptake by macrophages and amoebae. [1]
Intracellular Growth Impaired replication within host cells. Reduced fold-increase in bacterial numbers over time. [1]

| Salt Resistance | More resistant to high salt concentrations. | Increased survival at high NaCl concentrations. |[1] |

Table 2: Representative Gene Categories Regulated by LqsR DNA microarray experiments have revealed that LqsR regulates a large number of genes, consistent with its role as a global regulator for the replicative-to-transmissive phase switch.[1] While the full dataset is not publicly itemized, the analysis showed differential regulation of genes involved in:

Gene CategoryRegulation by LqsRFunctional ImplicationReference
Virulence Factors PositiveUpregulation of effectors and other virulence determinants.[1]
Motility & Flagellar Genes PositivePromotion of motility in the transmissive phase.[1][6]
Cell Division NegativeRepression of replication-associated genes.[1]
Transmissive Traits PositiveUpregulation of genes associated with stress resistance and transmission.[1]

Key Experimental Methodologies

The function of LqsR has been elucidated through a combination of genetic, molecular, and biochemical experiments. Below are detailed protocols for key assays.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to demonstrate the direct binding of a purified protein to a specific DNA fragment. For LqsR, this assay would confirm its function as a DNA-binding transcription factor.

Protocol:

  • Probe Preparation:

    • Synthesize a 30-60 bp DNA oligonucleotide probe containing the putative LqsR binding site. (Note: The precise consensus binding sequence for LqsR has not yet been definitively published).

    • Label the probe with a non-radioactive tag (e.g., biotin or an infrared dye) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction.

    • Purify the labeled probe to remove unincorporated labels.

  • Protein Purification:

    • Overexpress and purify His-tagged or GST-tagged LqsR protein from E. coli.

    • In vitro phosphorylate the purified LqsR using a small molecule phosphodonor like acetyl phosphate to generate the active, dimeric form (LqsR-P).

  • Binding Reaction:

    • In a final volume of 20 µL, combine:

      • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).

      • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

      • Increasing concentrations of purified, phosphorylated LqsR protein (e.g., 0-500 nM).

      • A fixed amount of labeled DNA probe (e.g., 10-50 fmol).

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel.

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.

  • Detection:

    • Transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or image directly (for infrared dyes or autoradiography film for ³²P). A "shift" in the mobility of the labeled probe in the presence of LqsR indicates a binding event.

EMSA_Workflow Workflow for Electrophoretic Mobility Shift Assay (EMSA) cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_analysis 3. Analysis Probe Label DNA Probe (e.g., Biotin, ³²P) Mix Incubate Probe + LqsR-P + Competitor DNA Probe->Mix Protein Purify & Phosphorylate LqsR Protein Protein->Mix Gel Run on Native Polyacrylamide Gel Mix->Gel Detect Detect Shifted Bands (Membrane Transfer/Imaging) Gel->Detect

Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Phosphorylation Assay

This assay demonstrates the direct transfer of a phosphate group from a sensor kinase (LqsS/T) to the response regulator (LqsR).

Protocol:

  • Protein Purification:

    • Independently purify the cytoplasmic kinase domain of LqsS (or LqsT) and full-length LqsR, typically as tagged proteins from E. coli.

  • Kinase Reaction:

    • In a final volume of 25 µL, combine:

      • Phosphorylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

      • Purified LqsS kinase domain (e.g., 1-2 µM).

      • Purified LqsR protein (e.g., 10-20 µM).

      • 100 µM ATP, spiked with [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Analysis:

    • Stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • A radioactive band appearing at the molecular weight of LqsR, with intensity increasing over time, indicates successful phosphorylation by LqsS. A control reaction without LqsS should show no LqsR phosphorylation.

Phosphorylation_Workflow Workflow for In Vitro Phosphorylation Assay P1 1. Purify LqsS (Kinase) & LqsR (Substrate) P2 2. Incubate LqsS + LqsR in Phosphorylation Buffer P1->P2 P3 3. Initiate reaction with ATP + [γ-³²P]ATP P2->P3 P4 4. Take time-point samples & quench with SDS buffer P3->P4 P5 5. Separate proteins by SDS-PAGE P4->P5 P6 6. Detect ³²P-LqsR by Autoradiography P5->P6

Workflow for In Vitro Phosphorylation Assay.

LqsR as a Potential Therapeutic Target

Conclusion

References

The Biological Activity of 3-Hydroxypentadecane-4-one in Amoeba Hosts: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the biological activity of 3-Hydroxypentadecane-4-one in amoeba hosts. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific data on this topic. As of the date of this publication, there are no published studies detailing the effects, mechanisms of action, or experimental protocols related to this compound and its interaction with amoeboid organisms.

Introduction

Amoeboid protozoa, particularly those of the genus Acanthamoeba, are of significant medical and environmental concern. They are known to cause severe human infections, including granulomatous amoebic encephalitis (GAE) and Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea. The resilient nature of Acanthamoeba cysts poses a considerable challenge to effective treatment, necessitating the search for novel and more effective therapeutic agents.

This guide was intended to focus on the biological activity of a specific compound, this compound, within the context of amoeba hosts. The objective was to collate and present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. However, the absence of specific research on this compound in relation to amoeba has made it impossible to fulfill these original objectives.

Current Landscape of Anti-Amoebic Compound Research

While information on this compound is not available, research into other chemical entities has provided valuable insights into potential therapeutic strategies against pathogenic amoebae. Studies have identified several classes of compounds with demonstrated anti-amoebic properties. These include:

  • DNA Minor Groove Binders (MGBs): Certain S-MGBs have shown efficacy in reducing amoeba-mediated cytotoxicity.

  • Eugenol Derivatives: These compounds have exhibited cytotoxic effects against Acanthamoeba trophozoites.

  • Piperidine and Urea Imidazole Derivatives: These have been identified as having amoebicidal activity, inducing apoptosis-like cell death through mitochondrial damage mediated by reactive oxygen species (ROS).

These findings highlight diverse mechanisms of action that can be exploited in the development of new anti-amoebic drugs.

Hypothetical Experimental Workflow for Assessing Novel Compounds

In the absence of specific data for this compound, this section outlines a generalized experimental workflow that could be employed to assess the biological activity of any novel compound against amoeba hosts. This workflow is based on established protocols in the field of anti-parasitic drug discovery.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 Host Cell Interaction A Compound Synthesis & Characterization C Cytotoxicity Assay (e.g., MTT, AlamarBlue) A->C B Amoeba Culture (e.g., Acanthamoeba castellanii) B->C D Determination of IC50/EC50 C->D E Microscopy Analysis (Morphological Changes) D->E I Co-culture with Host Cells (e.g., Corneal Epithelial Cells) D->I F Fluorescence Microscopy (Apoptosis/Necrosis Staining) E->F G Mitochondrial Membrane Potential Assay F->G H Reactive Oxygen Species (ROS) Measurement G->H J Host Cell Viability Assay I->J

Caption: Generalized workflow for evaluating a novel anti-amoebic compound.

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of other known anti-amoebic compounds, a hypothetical signaling pathway for a compound like this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, speculative pathway leading to programmed cell death in an amoeba.

Hypothetical_Signaling_Pathway Compound This compound (Hypothetical Interaction) Mitochondrion Mitochondrion Compound->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Caspase Caspase-like Protease Activation ROS->Caspase Apoptosis Apoptosis-like Cell Death Caspase->Apoptosis

Caption: A speculative signaling pathway for induced apoptosis in amoeba.

Conclusion and Future Directions

The development of effective treatments for infections caused by amoeba remains a critical area of research. While the biological activity of this compound in amoeba hosts is currently uncharacterized, the established methodologies and known mechanisms of action for other compounds provide a clear roadmap for future investigations.

It is recommended that future research endeavors focus on:

  • In vitro screening: Initial cytotoxicity assays to determine if this compound exhibits any anti-amoebic activity.

  • Mechanism of action studies: If activity is observed, subsequent experiments should aim to elucidate the molecular pathways involved.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to optimize potency and reduce potential toxicity.

The scientific community is encouraged to explore the potential of novel chemical scaffolds, including that of this compound, to address the unmet medical need for more effective anti-amoebic therapies. Further research in this area is essential to populate the knowledge base and accelerate the drug discovery process.

The Biological Activity of 3-Hydroxypentadecane-4-one in Amoeba Hosts: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the biological activity of 3-Hydroxypentadecane-4-one in amoeba hosts. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific data on this topic. As of the date of this publication, there are no published studies detailing the effects, mechanisms of action, or experimental protocols related to this compound and its interaction with amoeboid organisms.

Introduction

Amoeboid protozoa, particularly those of the genus Acanthamoeba, are of significant medical and environmental concern. They are known to cause severe human infections, including granulomatous amoebic encephalitis (GAE) and Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea. The resilient nature of Acanthamoeba cysts poses a considerable challenge to effective treatment, necessitating the search for novel and more effective therapeutic agents.

This guide was intended to focus on the biological activity of a specific compound, this compound, within the context of amoeba hosts. The objective was to collate and present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. However, the absence of specific research on this compound in relation to amoeba has made it impossible to fulfill these original objectives.

Current Landscape of Anti-Amoebic Compound Research

While information on this compound is not available, research into other chemical entities has provided valuable insights into potential therapeutic strategies against pathogenic amoebae. Studies have identified several classes of compounds with demonstrated anti-amoebic properties. These include:

  • DNA Minor Groove Binders (MGBs): Certain S-MGBs have shown efficacy in reducing amoeba-mediated cytotoxicity.

  • Eugenol Derivatives: These compounds have exhibited cytotoxic effects against Acanthamoeba trophozoites.

  • Piperidine and Urea Imidazole Derivatives: These have been identified as having amoebicidal activity, inducing apoptosis-like cell death through mitochondrial damage mediated by reactive oxygen species (ROS).

These findings highlight diverse mechanisms of action that can be exploited in the development of new anti-amoebic drugs.

Hypothetical Experimental Workflow for Assessing Novel Compounds

In the absence of specific data for this compound, this section outlines a generalized experimental workflow that could be employed to assess the biological activity of any novel compound against amoeba hosts. This workflow is based on established protocols in the field of anti-parasitic drug discovery.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cluster_2 Host Cell Interaction A Compound Synthesis & Characterization C Cytotoxicity Assay (e.g., MTT, AlamarBlue) A->C B Amoeba Culture (e.g., Acanthamoeba castellanii) B->C D Determination of IC50/EC50 C->D E Microscopy Analysis (Morphological Changes) D->E I Co-culture with Host Cells (e.g., Corneal Epithelial Cells) D->I F Fluorescence Microscopy (Apoptosis/Necrosis Staining) E->F G Mitochondrial Membrane Potential Assay F->G H Reactive Oxygen Species (ROS) Measurement G->H J Host Cell Viability Assay I->J

Caption: Generalized workflow for evaluating a novel anti-amoebic compound.

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of other known anti-amoebic compounds, a hypothetical signaling pathway for a compound like this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, speculative pathway leading to programmed cell death in an amoeba.

Hypothetical_Signaling_Pathway Compound This compound (Hypothetical Interaction) Mitochondrion Mitochondrion Compound->Mitochondrion ROS Increased ROS Production Mitochondrion->ROS Caspase Caspase-like Protease Activation ROS->Caspase Apoptosis Apoptosis-like Cell Death Caspase->Apoptosis

Caption: A speculative signaling pathway for induced apoptosis in amoeba.

Conclusion and Future Directions

The development of effective treatments for infections caused by amoeba remains a critical area of research. While the biological activity of this compound in amoeba hosts is currently uncharacterized, the established methodologies and known mechanisms of action for other compounds provide a clear roadmap for future investigations.

It is recommended that future research endeavors focus on:

  • In vitro screening: Initial cytotoxicity assays to determine if this compound exhibits any anti-amoebic activity.

  • Mechanism of action studies: If activity is observed, subsequent experiments should aim to elucidate the molecular pathways involved.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to optimize potency and reduce potential toxicity.

The scientific community is encouraged to explore the potential of novel chemical scaffolds, including that of this compound, to address the unmet medical need for more effective anti-amoebic therapies. Further research in this area is essential to populate the knowledge base and accelerate the drug discovery process.

The Evolutionary Significance of Alpha-Hydroxyketone Signaling in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxyketones (AHKs) represent a distinct class of signaling molecules employed by certain bacteria for cell-to-cell communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the evolutionary significance, biochemical pathways, and regulatory roles of AHK signaling. Primarily characterized in aquatic γ-proteobacteria, such as Vibrio cholerae and Legionella pneumophila, AHK signaling is crucial for orchestrating collective behaviors, including virulence, biofilm formation, and genetic competence. This document details the enzymatic synthesis of AHKs, their detection by specific sensor kinases, and the subsequent phosphorelay cascades that modulate gene expression. Furthermore, this guide presents detailed experimental protocols for the study of AHK signaling and collates key quantitative data to facilitate comparative analysis and inform future research and drug development endeavors.

Introduction: A Novel Class of Bacterial Autoinducers

Bacteria utilize a sophisticated chemical language to sense their population density and coordinate group behaviors. This process, termed quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers[1]. While several classes of autoinducers have been extensively studied, alpha-hydroxyketones (AHKs) have emerged as a more recently discovered family of QS signals[2].

AHKs are primarily associated with aquatic γ-proteobacteria[1]. The most well-characterized AHK signaling systems are the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera, and the LqsA/LqsS system in Legionella pneumophila, the pathogen responsible for Legionnaires' disease[2][3]. In these bacteria, AHK signaling plays a pivotal role in regulating a suite of physiological processes, including the expression of virulence factors, the formation of biofilms, and the uptake of foreign DNA (natural competence)[1][3]. Understanding the evolutionary origins and functional intricacies of AHK signaling is therefore of significant interest for both fundamental microbiology and the development of novel antimicrobial strategies.

Evolutionary Significance and Distribution

The evolutionary history of AHK signaling systems appears to be a dynamic interplay of vertical inheritance and horizontal gene transfer (HGT). The core genetic components, the autoinducer synthase (cqsA or lqsA) and the cognate sensor kinase (cqsS or lqsS), are found in a variety of aquatic bacteria, suggesting an ancient origin within this ecological niche[2].

dot

Caption: Evolutionary dissemination of AHK signaling systems.

Alpha-Hydroxyketone Signaling Pathways

The AHK signaling pathways in Vibrio cholerae and Legionella pneumophila, while sharing a common architectural theme, exhibit notable differences in their components and regulatory logic.

The CqsA/CqsS System in Vibrio cholerae

dot

Vibrio_cholerae_Cqs_Signaling cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsA_LCD CqsA CAI1_LCD CAI-1 (low) CqsA_LCD->CAI1_LCD CqsS_LCD CqsS (Kinase) LuxU_P_LCD LuxU~P CqsS_LCD->LuxU_P_LCD P LuxO_P_LCD LuxO~P LuxU_P_LCD->LuxO_P_LCD P Qrr_sRNAs_LCD Qrr sRNAs LuxO_P_LCD->Qrr_sRNAs_LCD activates hapR_mRNA_LCD hapR mRNA Qrr_sRNAs_LCD->hapR_mRNA_LCD represses HapR_LCD HapR (no production) hapR_mRNA_LCD->HapR_LCD Virulence_Biofilm_LCD Virulence & Biofilm Genes (ON) CqsA_HCD CqsA CAI1_HCD CAI-1 (high) CqsA_HCD->CAI1_HCD CqsS_HCD CqsS (Phosphatase) CAI1_HCD->CqsS_HCD binds CqsS_HCD->LuxU_P_LCD dephosphorylates LuxU_HCD LuxU LuxO_HCD LuxO LuxU_HCD->LuxO_HCD hapR_mRNA_HCD hapR mRNA HapR_HCD HapR (production) hapR_mRNA_HCD->HapR_HCD Virulence_Biofilm_HCD Virulence & Biofilm Genes (OFF) HapR_HCD->Virulence_Biofilm_HCD represses

Caption: The CqsA/CqsS signaling pathway in Vibrio cholerae.

The LqsA/LqsS System in Legionella pneumophila

dot

Legionella_pneumophila_Lqs_Signaling cluster_LCD Low Cell Density cluster_HCD High Cell Density LqsA_LCD LqsA LAI1_LCD LAI-1 (low) LqsA_LCD->LAI1_LCD LqsS_T_LCD LqsS/LqsT (Kinases) LqsR_P_LCD LqsR~P (Active) LqsS_T_LCD->LqsR_P_LCD P LvbR_Network_LCD LvbR/c-di-GMP Network LqsR_P_LCD->LvbR_Network_LCD regulates Phenotypes_LCD Replicative Phase Genes LvbR_Network_LCD->Phenotypes_LCD controls LqsA_HCD LqsA LAI1_HCD LAI-1 (high) LqsA_HCD->LAI1_HCD LqsS_T_HCD LqsS/LqsT (Inactive) LAI1_HCD->LqsS_T_HCD binds/inhibits LqsR_HCD LqsR (Inactive) LqsS_T_HCD->LqsR_HCD no P LvbR_Network_HCD LvbR/c-di-GMP Network LqsR_HCD->LvbR_Network_HCD regulates Phenotypes_HCD Transmissive Phase Genes LvbR_Network_HCD->Phenotypes_HCD controls

Caption: The LqsA/LqsS signaling pathway in Legionella pneumophila.

Quantitative Data Summary

The following tables summarize key quantitative data related to AHK signaling in Vibrio cholerae and Legionella pneumophila. This data is essential for understanding the sensitivity and dynamics of these systems and for the development of potential inhibitors.

Table 1: Receptor-Ligand Interactions

LigandReceptorEC50 (nM)OrganismReference
CAI-1CqsS38Vibrio cholerae
(R)-CAI-1CqsS~76Vibrio cholerae
Ea-CAI-1CqsS~4.2Vibrio cholerae
C8-ester-CAI-1CqsS24Vibrio cholerae
Am-CAI-1CqsS210Vibrio cholerae

Table 2: Autoinducer Concentrations in Bacterial Cultures

AutoinducerOrganismCulture ConditionConcentrationReference
CAI-1Vibrio choleraeHigh cell densityUp to 5 µM
Amino-CAI-1E. coli (overexpressing CqsA)Minimal media>100-fold less than CAI-1

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study AHK signaling.

Chemical Synthesis of Alpha-Hydroxyketones

Protocol for Solid-Phase Synthesis of AHKs:

  • Starting Material: Begin with a suitable chiral precursor, such as (S)-2-hydroxybutyrate.

  • Protection: Protect the hydroxyl group, for example, as a silyl (B83357) ether.

  • Weinreb Amide Formation: Convert the carboxylic acid to a Weinreb amide. This functional group is stable to Grignard reagents but can be readily converted to a ketone.

  • Deprotection: Remove the protecting group from the hydroxyl group to yield the final AHK product.

  • Purification: Purify the AHK using column chromatography or high-performance liquid chromatography (HPLC).

dot

AHK_Synthesis_Workflow Start Chiral Precursor Protect Protect Hydroxyl Group Start->Protect Weinreb Form Weinreb Amide Protect->Weinreb Grignard Grignard Reaction Weinreb->Grignard Deprotect Deprotect Hydroxyl Group Grignard->Deprotect Purify Purify AHK Deprotect->Purify

Caption: General workflow for the chemical synthesis of AHKs.

Detection and Quantification of AHKs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying AHKs in complex biological samples.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Centrifuge bacterial cultures to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

    • Perform a liquid-liquid extraction of the supernatant, typically with ethyl acetate, to isolate the AHKs.

    • Evaporate the organic solvent and resuspend the extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, to separate the AHKs from other components in the extract.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for known AHKs. This involves selecting the precursor ion (the protonated AHK molecule) and monitoring for specific product ions that are formed upon fragmentation.

  • Quantification:

    • Create a standard curve using known concentrations of synthetic AHKs.

    • Calculate the concentration of the AHK in the original sample by comparing its peak area to that of the internal standard and the standard curve.

Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the change in the expression of specific genes in response to AHK signaling.

Protocol for qRT-PCR:

  • RNA Isolation:

    • Grow bacterial cultures to the desired cell density, with and without the addition of the AHK of interest.

    • Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Primer Design and Validation:

    • Design primers specific to the target genes (e.g., hapR, lqsR) and a reference gene (a housekeeping gene with stable expression).

    • Validate the primers to ensure they amplify a single product of the correct size and have a high amplification efficiency (typically 90-110%).

  • qPCR Reaction:

    • Set up the qPCR reactions in a real-time PCR instrument using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression between the treated and untreated samples using the ΔΔCt method.

Construction of Isogenic Mutants

Creating isogenic mutants (e.g., deleting the AHK synthase gene) is essential for elucidating the function of AHK signaling. Homologous recombination is a common method for this purpose.

Protocol for Creating Isogenic Mutants:

  • Construct a Suicide Vector:

    • Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the target bacterium).

    • Insert an antibiotic resistance cassette between the two flanking regions.

  • Introduce the Vector into the Target Bacterium:

    • Transform the target bacterium with the suicide vector, for example, by electroporation or conjugation.

  • Select for Single Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double Crossover Events:

    • Use a counter-selection method (e.g., a sacB gene, which is toxic in the presence of sucrose) to select for cells that have lost the suicide vector backbone through a second homologous recombination event. This second crossover can either revert the mutation or replace the target gene with the antibiotic resistance cassette.

  • Screen for the Desired Mutant:

    • Screen the resulting colonies by PCR to identify those that have the desired gene deletion.

Future Directions and Therapeutic Implications

The study of AHK signaling is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. By targeting quorum sensing, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure for the development of antibiotic resistance.

Future research should focus on:

  • Identifying and characterizing AHK signaling systems in a broader range of bacteria: This will provide a more complete picture of the evolutionary history and ecological roles of this signaling mechanism.

  • Elucidating the three-dimensional structures of AHK synthases and sensor kinases: This will facilitate the rational design of potent and specific inhibitors.

  • Screening for and developing small molecule inhibitors of AHK signaling: These molecules could serve as lead compounds for the development of new drugs to treat infections caused by pathogens such as Vibrio cholerae and Legionella pneumophila.

  • Investigating the role of AHKs in inter-species and inter-kingdom communication: Understanding how bacteria use these signals to interact with other organisms in their environment could reveal new aspects of microbial ecology and pathogenesis.

By continuing to unravel the complexities of alpha-hydroxyketone signaling, the scientific community can pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities for beneficial purposes.

References

The Evolutionary Significance of Alpha-Hydroxyketone Signaling in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxyketones (AHKs) represent a distinct class of signaling molecules employed by certain bacteria for cell-to-cell communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the evolutionary significance, biochemical pathways, and regulatory roles of AHK signaling. Primarily characterized in aquatic γ-proteobacteria, such as Vibrio cholerae and Legionella pneumophila, AHK signaling is crucial for orchestrating collective behaviors, including virulence, biofilm formation, and genetic competence. This document details the enzymatic synthesis of AHKs, their detection by specific sensor kinases, and the subsequent phosphorelay cascades that modulate gene expression. Furthermore, this guide presents detailed experimental protocols for the study of AHK signaling and collates key quantitative data to facilitate comparative analysis and inform future research and drug development endeavors.

Introduction: A Novel Class of Bacterial Autoinducers

Bacteria utilize a sophisticated chemical language to sense their population density and coordinate group behaviors. This process, termed quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers[1]. While several classes of autoinducers have been extensively studied, alpha-hydroxyketones (AHKs) have emerged as a more recently discovered family of QS signals[2].

AHKs are primarily associated with aquatic γ-proteobacteria[1]. The most well-characterized AHK signaling systems are the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera, and the LqsA/LqsS system in Legionella pneumophila, the pathogen responsible for Legionnaires' disease[2][3]. In these bacteria, AHK signaling plays a pivotal role in regulating a suite of physiological processes, including the expression of virulence factors, the formation of biofilms, and the uptake of foreign DNA (natural competence)[1][3]. Understanding the evolutionary origins and functional intricacies of AHK signaling is therefore of significant interest for both fundamental microbiology and the development of novel antimicrobial strategies.

Evolutionary Significance and Distribution

The evolutionary history of AHK signaling systems appears to be a dynamic interplay of vertical inheritance and horizontal gene transfer (HGT). The core genetic components, the autoinducer synthase (cqsA or lqsA) and the cognate sensor kinase (cqsS or lqsS), are found in a variety of aquatic bacteria, suggesting an ancient origin within this ecological niche[2].

dot

Caption: Evolutionary dissemination of AHK signaling systems.

Alpha-Hydroxyketone Signaling Pathways

The AHK signaling pathways in Vibrio cholerae and Legionella pneumophila, while sharing a common architectural theme, exhibit notable differences in their components and regulatory logic.

The CqsA/CqsS System in Vibrio cholerae

dot

Vibrio_cholerae_Cqs_Signaling cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsA_LCD CqsA CAI1_LCD CAI-1 (low) CqsA_LCD->CAI1_LCD CqsS_LCD CqsS (Kinase) LuxU_P_LCD LuxU~P CqsS_LCD->LuxU_P_LCD P LuxO_P_LCD LuxO~P LuxU_P_LCD->LuxO_P_LCD P Qrr_sRNAs_LCD Qrr sRNAs LuxO_P_LCD->Qrr_sRNAs_LCD activates hapR_mRNA_LCD hapR mRNA Qrr_sRNAs_LCD->hapR_mRNA_LCD represses HapR_LCD HapR (no production) hapR_mRNA_LCD->HapR_LCD Virulence_Biofilm_LCD Virulence & Biofilm Genes (ON) CqsA_HCD CqsA CAI1_HCD CAI-1 (high) CqsA_HCD->CAI1_HCD CqsS_HCD CqsS (Phosphatase) CAI1_HCD->CqsS_HCD binds CqsS_HCD->LuxU_P_LCD dephosphorylates LuxU_HCD LuxU LuxO_HCD LuxO LuxU_HCD->LuxO_HCD hapR_mRNA_HCD hapR mRNA HapR_HCD HapR (production) hapR_mRNA_HCD->HapR_HCD Virulence_Biofilm_HCD Virulence & Biofilm Genes (OFF) HapR_HCD->Virulence_Biofilm_HCD represses

Caption: The CqsA/CqsS signaling pathway in Vibrio cholerae.

The LqsA/LqsS System in Legionella pneumophila

dot

Legionella_pneumophila_Lqs_Signaling cluster_LCD Low Cell Density cluster_HCD High Cell Density LqsA_LCD LqsA LAI1_LCD LAI-1 (low) LqsA_LCD->LAI1_LCD LqsS_T_LCD LqsS/LqsT (Kinases) LqsR_P_LCD LqsR~P (Active) LqsS_T_LCD->LqsR_P_LCD P LvbR_Network_LCD LvbR/c-di-GMP Network LqsR_P_LCD->LvbR_Network_LCD regulates Phenotypes_LCD Replicative Phase Genes LvbR_Network_LCD->Phenotypes_LCD controls LqsA_HCD LqsA LAI1_HCD LAI-1 (high) LqsA_HCD->LAI1_HCD LqsS_T_HCD LqsS/LqsT (Inactive) LAI1_HCD->LqsS_T_HCD binds/inhibits LqsR_HCD LqsR (Inactive) LqsS_T_HCD->LqsR_HCD no P LvbR_Network_HCD LvbR/c-di-GMP Network LqsR_HCD->LvbR_Network_HCD regulates Phenotypes_HCD Transmissive Phase Genes LvbR_Network_HCD->Phenotypes_HCD controls

Caption: The LqsA/LqsS signaling pathway in Legionella pneumophila.

Quantitative Data Summary

The following tables summarize key quantitative data related to AHK signaling in Vibrio cholerae and Legionella pneumophila. This data is essential for understanding the sensitivity and dynamics of these systems and for the development of potential inhibitors.

Table 1: Receptor-Ligand Interactions

LigandReceptorEC50 (nM)OrganismReference
CAI-1CqsS38Vibrio cholerae
(R)-CAI-1CqsS~76Vibrio cholerae
Ea-CAI-1CqsS~4.2Vibrio cholerae
C8-ester-CAI-1CqsS24Vibrio cholerae
Am-CAI-1CqsS210Vibrio cholerae

Table 2: Autoinducer Concentrations in Bacterial Cultures

AutoinducerOrganismCulture ConditionConcentrationReference
CAI-1Vibrio choleraeHigh cell densityUp to 5 µM
Amino-CAI-1E. coli (overexpressing CqsA)Minimal media>100-fold less than CAI-1

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study AHK signaling.

Chemical Synthesis of Alpha-Hydroxyketones

Protocol for Solid-Phase Synthesis of AHKs:

  • Starting Material: Begin with a suitable chiral precursor, such as (S)-2-hydroxybutyrate.

  • Protection: Protect the hydroxyl group, for example, as a silyl ether.

  • Weinreb Amide Formation: Convert the carboxylic acid to a Weinreb amide. This functional group is stable to Grignard reagents but can be readily converted to a ketone.

  • Deprotection: Remove the protecting group from the hydroxyl group to yield the final AHK product.

  • Purification: Purify the AHK using column chromatography or high-performance liquid chromatography (HPLC).

dot

AHK_Synthesis_Workflow Start Chiral Precursor Protect Protect Hydroxyl Group Start->Protect Weinreb Form Weinreb Amide Protect->Weinreb Grignard Grignard Reaction Weinreb->Grignard Deprotect Deprotect Hydroxyl Group Grignard->Deprotect Purify Purify AHK Deprotect->Purify

Caption: General workflow for the chemical synthesis of AHKs.

Detection and Quantification of AHKs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying AHKs in complex biological samples.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Centrifuge bacterial cultures to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

    • Perform a liquid-liquid extraction of the supernatant, typically with ethyl acetate, to isolate the AHKs.

    • Evaporate the organic solvent and resuspend the extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid, to separate the AHKs from other components in the extract.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for known AHKs. This involves selecting the precursor ion (the protonated AHK molecule) and monitoring for specific product ions that are formed upon fragmentation.

  • Quantification:

    • Create a standard curve using known concentrations of synthetic AHKs.

    • Calculate the concentration of the AHK in the original sample by comparing its peak area to that of the internal standard and the standard curve.

Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the change in the expression of specific genes in response to AHK signaling.

Protocol for qRT-PCR:

  • RNA Isolation:

    • Grow bacterial cultures to the desired cell density, with and without the addition of the AHK of interest.

    • Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Primer Design and Validation:

    • Design primers specific to the target genes (e.g., hapR, lqsR) and a reference gene (a housekeeping gene with stable expression).

    • Validate the primers to ensure they amplify a single product of the correct size and have a high amplification efficiency (typically 90-110%).

  • qPCR Reaction:

    • Set up the qPCR reactions in a real-time PCR instrument using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression between the treated and untreated samples using the ΔΔCt method.

Construction of Isogenic Mutants

Creating isogenic mutants (e.g., deleting the AHK synthase gene) is essential for elucidating the function of AHK signaling. Homologous recombination is a common method for this purpose.

Protocol for Creating Isogenic Mutants:

  • Construct a Suicide Vector:

    • Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the target bacterium).

    • Insert an antibiotic resistance cassette between the two flanking regions.

  • Introduce the Vector into the Target Bacterium:

    • Transform the target bacterium with the suicide vector, for example, by electroporation or conjugation.

  • Select for Single Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double Crossover Events:

    • Use a counter-selection method (e.g., a sacB gene, which is toxic in the presence of sucrose) to select for cells that have lost the suicide vector backbone through a second homologous recombination event. This second crossover can either revert the mutation or replace the target gene with the antibiotic resistance cassette.

  • Screen for the Desired Mutant:

    • Screen the resulting colonies by PCR to identify those that have the desired gene deletion.

Future Directions and Therapeutic Implications

The study of AHK signaling is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. By targeting quorum sensing, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure for the development of antibiotic resistance.

Future research should focus on:

  • Identifying and characterizing AHK signaling systems in a broader range of bacteria: This will provide a more complete picture of the evolutionary history and ecological roles of this signaling mechanism.

  • Elucidating the three-dimensional structures of AHK synthases and sensor kinases: This will facilitate the rational design of potent and specific inhibitors.

  • Screening for and developing small molecule inhibitors of AHK signaling: These molecules could serve as lead compounds for the development of new drugs to treat infections caused by pathogens such as Vibrio cholerae and Legionella pneumophila.

  • Investigating the role of AHKs in inter-species and inter-kingdom communication: Understanding how bacteria use these signals to interact with other organisms in their environment could reveal new aspects of microbial ecology and pathogenesis.

By continuing to unravel the complexities of alpha-hydroxyketone signaling, the scientific community can pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities for beneficial purposes.

References

The Role of 3-Hydroxypentadecane-4-one in Legionella Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legionella pneumophila, the primary causative agent of Legionnaires' disease, is a waterborne pathogen that thrives in natural and man-made aquatic environments. A key factor in its persistence and dissemination is its ability to form biofilms—complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. These biofilms provide a protective niche for Legionella, shielding it from environmental stresses and biocides, and serve as a reservoir for transmission.

This technical guide provides an in-depth exploration of the connection between 3-Hydroxypentadecane-4-one and biofilm formation in Legionella. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the underlying signaling pathways, quantitative data on biofilm formation, and the experimental protocols used to investigate these phenomena. A deeper understanding of this QS system holds significant potential for the development of novel anti-biofilm strategies to control Legionella proliferation in critical environments.

The Lqs-LvbR Signaling Pathway

The core components of this pathway include:

  • LqsR: The response regulator that, upon phosphorylation, modulates the expression of target genes.

  • LvbR: A key transcription factor that is regulated by the Lqs system and, in turn, controls the expression of genes involved in c-di-GMP metabolism.

  • Hnox1: An inhibitor of the diguanylate cyclase Lpg1057.

  • Lpg1057: A diguanylate cyclase that synthesizes c-di-GMP.

The signaling pathway can be visualized as follows:

Legionella_Biofilm_Signaling cluster_lqs Lqs Quorum Sensing System cluster_downstream Downstream Regulation LqsA LqsA LAI1 LAI-1 (this compound) LqsA->LAI1 synthesis LqsS_LqsT LqsS / LqsT (Sensor Kinases) LAI1->LqsS_LqsT detection LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR phosphorylation LvbR LvbR (Transcription Factor) LqsR->LvbR regulates hnox1 hnox1 gene LvbR->hnox1 represses transcription Hnox1_protein Hnox1 Protein hnox1->Hnox1_protein translation Lpg1057 Lpg1057 (Diguanylate Cyclase) Hnox1_protein->Lpg1057 inhibits c_di_GMP c-di-GMP Lpg1057->c_di_GMP synthesis Biofilm Biofilm Architecture c_di_GMP->Biofilm modulates

Figure 1: The Lqs-LvbR signaling pathway in Legionella pneumophila.

Quantitative Data on Biofilm Formation

The Lqs-LvbR signaling network directly impacts the ability of Legionella pneumophila to form biofilms. Deletion of key genes in this pathway leads to observable and quantifiable changes in biofilm architecture and density. The following tables summarize quantitative data from studies investigating the role of this signaling network on biofilm-related phenotypes.

Table 1: Biofilm Formation in a Legionella pneumophila ΔbffA Mutant

This table presents data from a 96-well plate biofilm assay, where biofilm formation was quantified by crystal violet staining and measurement of optical density at 600 nm (OD600). The ΔbffA mutant, which exhibits a hyper-biofilm phenotype, is regulated by the Lqs-LvbR quorum-sensing network.[1]

Time (Days)Wild-Type (OD600)ΔbffA Mutant (OD600)
2~0.1~0.4
4~0.2~0.8
6~0.3~1.2
8~0.4~1.5
10~0.5~1.6
12~0.6~1.7

Table 2: Amoeba Migration Through Biofilms of Lqs System Mutants

L. pneumophila StrainAmoeba Velocity (µm/min)Euclidean Distance (µm)
Wild-Type (JR32)~1.5~40
ΔlqsA~1.2~30
ΔlqsR~0.8~20
ΔlvbR~1.0~25

Table 3: Bacterial Cluster Formation of Lqs System Mutants on Amoebae

This table quantifies the size of L. pneumophila bacterial clusters formed on A. castellanii within biofilms. The formation of these clusters is a critical aspect of the host-pathogen interaction within the biofilm environment and is regulated by the Lqs system.[2]

L. pneumophila StrainAverage Cluster Size (µm²)
Wild-Type (JR32)~30
ΔlqsA~30
ΔlqsR~15
ΔlvbR~20

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of this compound on Legionella biofilm formation. Below are methodologies for key experiments cited in the literature.

Protocol 1: 96-Well Plate Biofilm Assay (Crystal Violet Staining)

This protocol is a standard method for the quantitative assessment of biofilm formation in a high-throughput manner.

Materials:

  • Legionella pneumophila strains (e.g., wild-type, ΔlqsA, ΔlqsR, ΔlvbR mutants)

  • ACES-buffered Yeast Extract (AYE) broth[1]

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (absorbance at 550-600 nm)

Procedure:

  • Bacterial Culture Preparation: Grow L. pneumophila strains in AYE broth to the desired growth phase (e.g., post-exponential phase). Adjust the optical density (OD600) of the cultures to a standardized value (e.g., 0.3) in fresh AYE broth.[1]

  • Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile AYE broth as a negative control.

  • Incubation: Incubate the plate under static conditions at 30°C or 37°C for the desired period (e.g., 24, 48, 72 hours, or longer for extended studies).[1]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a plate reader.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow L. pneumophila in AYE broth B Standardize OD600 A->B C Inoculate 96-well plate B->C D Incubate (static) C->D E Wash with PBS D->E F Stain with Crystal Violet E->F G Wash with PBS F->G H Solubilize with Acetic Acid G->H I Measure Absorbance (OD550-600) H->I

Figure 2: Workflow for the 96-well plate biofilm assay.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Biofilms

CLSM allows for the three-dimensional visualization and structural analysis of biofilms.

Materials:

  • Legionella pneumophila strains, potentially expressing a fluorescent protein (e.g., GFP)

  • Glass-bottom dishes or chamber slides

  • AYE broth

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Growth: Grow L. pneumophila biofilms directly on glass-bottom dishes or in chamber slides using AYE broth, following a similar inoculation and incubation procedure as the 96-well plate assay.

  • Staining (if necessary): If strains do not express a fluorescent protein, gently remove the planktonic medium and stain the biofilm with a suitable fluorescent dye according to the manufacturer's instructions.

  • Image Acquisition: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.

  • Image Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct 3D images of the biofilm and to quantify structural parameters such as biomass, thickness, and surface coverage.

CLSM_Workflow cluster_growth Biofilm Growth cluster_imaging Imaging cluster_analysis Analysis A Inoculate L. pneumophila on glass-bottom dish B Incubate to form biofilm A->B C Stain with fluorescent dyes (if required) B->C D Acquire Z-stack images with CLSM C->D E 3D reconstruction D->E F Quantify structural parameters E->F

Figure 3: Workflow for confocal microscopy of Legionella biofilms.

Conclusion and Future Directions

The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research in this area. Future studies should aim to further elucidate the downstream targets of the Lqs-LvbR network and to screen for small molecule inhibitors of LqsA, LqsS/T, or LqsR. Such endeavors will be critical in translating our understanding of Legionella quorum sensing into effective strategies for the control and prevention of Legionnaires' disease.

References

The Role of 3-Hydroxypentadecane-4-one in Legionella Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legionella pneumophila, the primary causative agent of Legionnaires' disease, is a waterborne pathogen that thrives in natural and man-made aquatic environments. A key factor in its persistence and dissemination is its ability to form biofilms—complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. These biofilms provide a protective niche for Legionella, shielding it from environmental stresses and biocides, and serve as a reservoir for transmission.

This technical guide provides an in-depth exploration of the connection between 3-Hydroxypentadecane-4-one and biofilm formation in Legionella. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the underlying signaling pathways, quantitative data on biofilm formation, and the experimental protocols used to investigate these phenomena. A deeper understanding of this QS system holds significant potential for the development of novel anti-biofilm strategies to control Legionella proliferation in critical environments.

The Lqs-LvbR Signaling Pathway

The core components of this pathway include:

  • LqsR: The response regulator that, upon phosphorylation, modulates the expression of target genes.

  • LvbR: A key transcription factor that is regulated by the Lqs system and, in turn, controls the expression of genes involved in c-di-GMP metabolism.

  • Hnox1: An inhibitor of the diguanylate cyclase Lpg1057.

  • Lpg1057: A diguanylate cyclase that synthesizes c-di-GMP.

The signaling pathway can be visualized as follows:

Legionella_Biofilm_Signaling cluster_lqs Lqs Quorum Sensing System cluster_downstream Downstream Regulation LqsA LqsA LAI1 LAI-1 (this compound) LqsA->LAI1 synthesis LqsS_LqsT LqsS / LqsT (Sensor Kinases) LAI1->LqsS_LqsT detection LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR phosphorylation LvbR LvbR (Transcription Factor) LqsR->LvbR regulates hnox1 hnox1 gene LvbR->hnox1 represses transcription Hnox1_protein Hnox1 Protein hnox1->Hnox1_protein translation Lpg1057 Lpg1057 (Diguanylate Cyclase) Hnox1_protein->Lpg1057 inhibits c_di_GMP c-di-GMP Lpg1057->c_di_GMP synthesis Biofilm Biofilm Architecture c_di_GMP->Biofilm modulates

Figure 1: The Lqs-LvbR signaling pathway in Legionella pneumophila.

Quantitative Data on Biofilm Formation

The Lqs-LvbR signaling network directly impacts the ability of Legionella pneumophila to form biofilms. Deletion of key genes in this pathway leads to observable and quantifiable changes in biofilm architecture and density. The following tables summarize quantitative data from studies investigating the role of this signaling network on biofilm-related phenotypes.

Table 1: Biofilm Formation in a Legionella pneumophila ΔbffA Mutant

This table presents data from a 96-well plate biofilm assay, where biofilm formation was quantified by crystal violet staining and measurement of optical density at 600 nm (OD600). The ΔbffA mutant, which exhibits a hyper-biofilm phenotype, is regulated by the Lqs-LvbR quorum-sensing network.[1]

Time (Days)Wild-Type (OD600)ΔbffA Mutant (OD600)
2~0.1~0.4
4~0.2~0.8
6~0.3~1.2
8~0.4~1.5
10~0.5~1.6
12~0.6~1.7

Table 2: Amoeba Migration Through Biofilms of Lqs System Mutants

L. pneumophila StrainAmoeba Velocity (µm/min)Euclidean Distance (µm)
Wild-Type (JR32)~1.5~40
ΔlqsA~1.2~30
ΔlqsR~0.8~20
ΔlvbR~1.0~25

Table 3: Bacterial Cluster Formation of Lqs System Mutants on Amoebae

This table quantifies the size of L. pneumophila bacterial clusters formed on A. castellanii within biofilms. The formation of these clusters is a critical aspect of the host-pathogen interaction within the biofilm environment and is regulated by the Lqs system.[2]

L. pneumophila StrainAverage Cluster Size (µm²)
Wild-Type (JR32)~30
ΔlqsA~30
ΔlqsR~15
ΔlvbR~20

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of this compound on Legionella biofilm formation. Below are methodologies for key experiments cited in the literature.

Protocol 1: 96-Well Plate Biofilm Assay (Crystal Violet Staining)

This protocol is a standard method for the quantitative assessment of biofilm formation in a high-throughput manner.

Materials:

  • Legionella pneumophila strains (e.g., wild-type, ΔlqsA, ΔlqsR, ΔlvbR mutants)

  • ACES-buffered Yeast Extract (AYE) broth[1]

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (absorbance at 550-600 nm)

Procedure:

  • Bacterial Culture Preparation: Grow L. pneumophila strains in AYE broth to the desired growth phase (e.g., post-exponential phase). Adjust the optical density (OD600) of the cultures to a standardized value (e.g., 0.3) in fresh AYE broth.[1]

  • Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile AYE broth as a negative control.

  • Incubation: Incubate the plate under static conditions at 30°C or 37°C for the desired period (e.g., 24, 48, 72 hours, or longer for extended studies).[1]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a plate reader.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow L. pneumophila in AYE broth B Standardize OD600 A->B C Inoculate 96-well plate B->C D Incubate (static) C->D E Wash with PBS D->E F Stain with Crystal Violet E->F G Wash with PBS F->G H Solubilize with Acetic Acid G->H I Measure Absorbance (OD550-600) H->I

Figure 2: Workflow for the 96-well plate biofilm assay.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Biofilms

CLSM allows for the three-dimensional visualization and structural analysis of biofilms.

Materials:

  • Legionella pneumophila strains, potentially expressing a fluorescent protein (e.g., GFP)

  • Glass-bottom dishes or chamber slides

  • AYE broth

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Growth: Grow L. pneumophila biofilms directly on glass-bottom dishes or in chamber slides using AYE broth, following a similar inoculation and incubation procedure as the 96-well plate assay.

  • Staining (if necessary): If strains do not express a fluorescent protein, gently remove the planktonic medium and stain the biofilm with a suitable fluorescent dye according to the manufacturer's instructions.

  • Image Acquisition: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.

  • Image Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct 3D images of the biofilm and to quantify structural parameters such as biomass, thickness, and surface coverage.

CLSM_Workflow cluster_growth Biofilm Growth cluster_imaging Imaging cluster_analysis Analysis A Inoculate L. pneumophila on glass-bottom dish B Incubate to form biofilm A->B C Stain with fluorescent dyes (if required) B->C D Acquire Z-stack images with CLSM C->D E 3D reconstruction D->E F Quantify structural parameters E->F

Figure 3: Workflow for confocal microscopy of Legionella biofilms.

Conclusion and Future Directions

The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research in this area. Future studies should aim to further elucidate the downstream targets of the Lqs-LvbR network and to screen for small molecule inhibitors of LqsA, LqsS/T, or LqsR. Such endeavors will be critical in translating our understanding of Legionella quorum sensing into effective strategies for the control and prevention of Legionnaires' disease.

References

Methodological & Application

Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a ketone compound with potential biological activities. Its structural similarity to components found in natural products like Cashew Nut Shell Liquid (CNSL), which are known to possess anti-inflammatory properties, suggests that it may modulate macrophage function. Macrophages are key players in the inflammatory response, and compounds that can influence their activity are of significant interest for the development of new therapeutics for inflammatory diseases.

These application notes provide a detailed protocol for the preparation and treatment of macrophage cell cultures with this compound. The described methods allow for the assessment of its cytotoxic effects and its potential to modulate the inflammatory response in macrophages. The protocols are designed for common macrophage cell lines such as RAW 264.7 or THP-1 (differentiated into a macrophage-like state).

Data Presentation

The following table summarizes the quantitative data that can be generated using the protocols described in this document. This structured format allows for easy comparison of the effects of different concentrations of this compound.

Parameter Assay Endpoint Measurement Example Data Presentation
Cell Viability MTT AssayAbsorbance at 570 nm% Viability relative to vehicle control
Nitric Oxide Production Griess AssayAbsorbance at 540 nmConcentration of Nitrite (B80452) (μM)
Pro-inflammatory Cytokine Secretion (TNF-α) ELISAAbsorbance at 450 nmConcentration of TNF-α (pg/mL)
Pro-inflammatory Cytokine Secretion (IL-6) ELISAAbsorbance at 450 nmConcentration of IL-6 (pg/mL)
NF-κB Activation Western BlotBand intensity of phosphorylated p65Fold change in p-p65/total p65 vs. LPS control
MAPK Activation (p38) Western BlotBand intensity of phosphorylated p38Fold change in p-p38/total p38 vs. LPS control

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Note: this compound is presumed to be a lipophilic compound. The following protocol is a general guideline for dissolving such compounds for use in cell culture.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for compounds with unknown solubility and potency.

  • To do this, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Macrophage Cell Culture and Seeding

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Sterile cell culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays)

Procedure:

  • Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.

  • For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

  • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into the appropriate culture plates at a predetermined density. For example:

    • 96-well plates: 1 x 10^5 cells/mL

    • 24-well plates: 1.5 x 10^5 cells/mL

  • Allow the cells to adhere and stabilize for 24 hours before treatment.

Treatment of Macrophages with this compound

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.

  • For inflammatory assays, pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).

  • Include the following controls:

    • Untreated control: Cells in culture medium only.

    • Vehicle control: Cells treated with the same final concentration of DMSO as the highest compound concentration group.

    • LPS-only control: Cells stimulated with LPS in the presence of the vehicle.

Assessment of Cell Viability (MTT Assay)

Procedure:

  • After the treatment period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]

  • Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide Production (Griess Assay)

Procedure:

  • After the 24-hour stimulation period, collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent.[1]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Procedure:

  • Collect the cell culture supernatants after the 24-hour stimulation period.

  • Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

Procedure:

  • For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reagent_prep Prepare 10 mM stock of This compound in DMSO cell_culture Culture and seed macrophage cells pre_treatment Pre-treat cells with This compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS (for inflammatory assays) pre_treatment->lps_stimulation viability_assay Cell Viability (MTT Assay) pre_treatment->viability_assay no_assay Nitric Oxide (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay wb_assay Signaling Pathway Analysis (Western Blot) lps_stimulation->wb_assay

Caption: Experimental workflow for assessing the effects of this compound on macrophages.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Compound This compound Compound->IKK (Hypothesized Inhibition)

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

References

Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a ketone compound with potential biological activities. Its structural similarity to components found in natural products like Cashew Nut Shell Liquid (CNSL), which are known to possess anti-inflammatory properties, suggests that it may modulate macrophage function. Macrophages are key players in the inflammatory response, and compounds that can influence their activity are of significant interest for the development of new therapeutics for inflammatory diseases.

These application notes provide a detailed protocol for the preparation and treatment of macrophage cell cultures with this compound. The described methods allow for the assessment of its cytotoxic effects and its potential to modulate the inflammatory response in macrophages. The protocols are designed for common macrophage cell lines such as RAW 264.7 or THP-1 (differentiated into a macrophage-like state).

Data Presentation

The following table summarizes the quantitative data that can be generated using the protocols described in this document. This structured format allows for easy comparison of the effects of different concentrations of this compound.

Parameter Assay Endpoint Measurement Example Data Presentation
Cell Viability MTT AssayAbsorbance at 570 nm% Viability relative to vehicle control
Nitric Oxide Production Griess AssayAbsorbance at 540 nmConcentration of Nitrite (μM)
Pro-inflammatory Cytokine Secretion (TNF-α) ELISAAbsorbance at 450 nmConcentration of TNF-α (pg/mL)
Pro-inflammatory Cytokine Secretion (IL-6) ELISAAbsorbance at 450 nmConcentration of IL-6 (pg/mL)
NF-κB Activation Western BlotBand intensity of phosphorylated p65Fold change in p-p65/total p65 vs. LPS control
MAPK Activation (p38) Western BlotBand intensity of phosphorylated p38Fold change in p-p38/total p38 vs. LPS control

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Note: this compound is presumed to be a lipophilic compound. The following protocol is a general guideline for dissolving such compounds for use in cell culture.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for compounds with unknown solubility and potency.

  • To do this, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Macrophage Cell Culture and Seeding

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Sterile cell culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays)

Procedure:

  • Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.

  • For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

  • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into the appropriate culture plates at a predetermined density. For example:

    • 96-well plates: 1 x 10^5 cells/mL

    • 24-well plates: 1.5 x 10^5 cells/mL

  • Allow the cells to adhere and stabilize for 24 hours before treatment.

Treatment of Macrophages with this compound

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.

  • For inflammatory assays, pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).

  • Include the following controls:

    • Untreated control: Cells in culture medium only.

    • Vehicle control: Cells treated with the same final concentration of DMSO as the highest compound concentration group.

    • LPS-only control: Cells stimulated with LPS in the presence of the vehicle.

Assessment of Cell Viability (MTT Assay)

Procedure:

  • After the treatment period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide Production (Griess Assay)

Procedure:

  • After the 24-hour stimulation period, collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent.[1]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Procedure:

  • Collect the cell culture supernatants after the 24-hour stimulation period.

  • Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

Procedure:

  • For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis reagent_prep Prepare 10 mM stock of This compound in DMSO cell_culture Culture and seed macrophage cells pre_treatment Pre-treat cells with This compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS (for inflammatory assays) pre_treatment->lps_stimulation viability_assay Cell Viability (MTT Assay) pre_treatment->viability_assay no_assay Nitric Oxide (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay wb_assay Signaling Pathway Analysis (Western Blot) lps_stimulation->wb_assay

Caption: Experimental workflow for assessing the effects of this compound on macrophages.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Compound This compound Compound->IKK (Hypothesized Inhibition)

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes: Utilizing a Vibrio cholerae Reporter Strain for the Detection of LAI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Applications

  • Basic research in quorum sensing: This system can be used to investigate the specificity and promiscuity of quorum-sensing receptors.

Quantitative Data Summary

LAI-1 Concentration (µM)Relative Luminescence Units (RLU)
1Low
5Medium
10High
20Saturation

Note: The terms "Low," "Medium," "High," and "Saturation" are qualitative descriptions based on published dose-response curves. For precise quantification, a standard curve should be generated for each experiment.[1]

Signaling Pathway and Experimental Workflow

LAI-1 Detection Pathway in Vibrio cholerae Reporter

LAI_1_Detection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LAI1 LAI-1 CqsS CqsS Receptor LAI1->CqsS Binding & Activation LuxU LuxU CqsS->LuxU Inhibits Phosphorylation LuxO LuxO LuxU->LuxO Inhibits Phosphorylation qrr_sRNAs qrr sRNAs LuxO->qrr_sRNAs Represses Transcription HapR HapR qrr_sRNAs->HapR Derepresses Translation lux_operon lux Operon HapR->lux_operon Activates Transcription Bioluminescence Bioluminescence lux_operon->Bioluminescence Expression

Experimental Workflow for LAI-1 Detection

Experimental_Workflow prep_reporter Prepare V. cholerae Reporter Strain Culture incubation Incubate Reporter Strain with LAI-1 Samples prep_reporter->incubation prep_samples Prepare LAI-1 Samples (Synthetic or Biological) prep_samples->incubation measurement Measure Bioluminescence (Luminometer) incubation->measurement analysis Data Analysis (Generate Standard Curve, Quantify LAI-1) measurement->analysis

Experimental Protocol

Materials
  • Vibrio cholerae reporter strain (e.g., MM920: ΔcqsA, ΔluxQ)

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics for the reporter strain

  • 96-well white, clear-bottom microtiter plates

  • Plate reader with luminescence detection capabilities (luminometer)

Method
  • Preparation of Reporter Strain:

    • Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • The following day, dilute the overnight culture 1:1000 into fresh LB medium.

    • Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.1-0.2 (early exponential phase).

    • Prepare experimental samples by diluting them in LB medium. If using culture supernatants, they should be filter-sterilized.

  • Assay Setup:

    • In a 96-well white, clear-bottom microtiter plate, add 100 µL of the prepared V. cholerae reporter strain culture to each well.

    • Include wells with only the reporter strain and LB medium as a background control.

  • Incubation and Measurement:

    • Incubate the microtiter plate at 30°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.

    • Measure the bioluminescence using a plate luminometer. It is also recommended to measure the OD600 of each well to normalize the luminescence signal to cell density.

  • Data Analysis:

    • Calculate the Relative Light Units (RLU) for each well by dividing the raw luminescence value by the corresponding OD600 value (RLU = Luminescence / OD600).

    • Subtract the background RLU (from the reporter strain with LB medium only) from all other RLU values.

Conclusion

References

Application Notes: Utilizing a Vibrio cholerae Reporter Strain for the Detection of LAI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Applications

  • Basic research in quorum sensing: This system can be used to investigate the specificity and promiscuity of quorum-sensing receptors.

Quantitative Data Summary

LAI-1 Concentration (µM)Relative Luminescence Units (RLU)
1Low
5Medium
10High
20Saturation

Note: The terms "Low," "Medium," "High," and "Saturation" are qualitative descriptions based on published dose-response curves. For precise quantification, a standard curve should be generated for each experiment.[1]

Signaling Pathway and Experimental Workflow

LAI-1 Detection Pathway in Vibrio cholerae Reporter

LAI_1_Detection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LAI1 LAI-1 CqsS CqsS Receptor LAI1->CqsS Binding & Activation LuxU LuxU CqsS->LuxU Inhibits Phosphorylation LuxO LuxO LuxU->LuxO Inhibits Phosphorylation qrr_sRNAs qrr sRNAs LuxO->qrr_sRNAs Represses Transcription HapR HapR qrr_sRNAs->HapR Derepresses Translation lux_operon lux Operon HapR->lux_operon Activates Transcription Bioluminescence Bioluminescence lux_operon->Bioluminescence Expression

Experimental Workflow for LAI-1 Detection

Experimental_Workflow prep_reporter Prepare V. cholerae Reporter Strain Culture incubation Incubate Reporter Strain with LAI-1 Samples prep_reporter->incubation prep_samples Prepare LAI-1 Samples (Synthetic or Biological) prep_samples->incubation measurement Measure Bioluminescence (Luminometer) incubation->measurement analysis Data Analysis (Generate Standard Curve, Quantify LAI-1) measurement->analysis

Experimental Protocol

Materials
  • Vibrio cholerae reporter strain (e.g., MM920: ΔcqsA, ΔluxQ)

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics for the reporter strain

  • 96-well white, clear-bottom microtiter plates

  • Plate reader with luminescence detection capabilities (luminometer)

Method
  • Preparation of Reporter Strain:

    • Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • The following day, dilute the overnight culture 1:1000 into fresh LB medium.

    • Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.1-0.2 (early exponential phase).

    • Prepare experimental samples by diluting them in LB medium. If using culture supernatants, they should be filter-sterilized.

  • Assay Setup:

    • In a 96-well white, clear-bottom microtiter plate, add 100 µL of the prepared V. cholerae reporter strain culture to each well.

    • Include wells with only the reporter strain and LB medium as a background control.

  • Incubation and Measurement:

    • Incubate the microtiter plate at 30°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.

    • Measure the bioluminescence using a plate luminometer. It is also recommended to measure the OD600 of each well to normalize the luminescence signal to cell density.

  • Data Analysis:

    • Calculate the Relative Light Units (RLU) for each well by dividing the raw luminescence value by the corresponding OD600 value (RLU = Luminescence / OD600).

    • Subtract the background RLU (from the reporter strain with LB medium only) from all other RLU values.

Conclusion

References

Application Note: Methodologies for Elucidating the Role of LAI-1 in Legionella Motility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAI-1 Signaling Pathway Regulating Motility

LAI1_Motility_Pathway cluster_bacterium Legionella pneumophila LAI1_ext LAI-1 LqsST LqsS / LqsT (Sensor Kinases) LAI1_ext->LqsST inhibits autophosphorylation LqsA LqsA (Synthase) LqsA->LAI1_ext produces LqsR LqsR (Response Regulator) LqsST->LqsR phosphorylates RsmYZ RsmY / RsmZ (ncRNAs) LqsR->RsmYZ activates transcription CsrA CsrA (Repressor) RsmYZ->CsrA sequesters Flagellar_Genes Flagellar Gene Expression (e.g., flaA) CsrA->Flagellar_Genes represses Motility Increased Motility Flagellar_Genes->Motility leads to

Caption: LAI-1 signaling pathway for motility regulation in Legionella.

Experimental Protocols

Protocol 1: Swarm Motility Assay

Principle: Motile bacteria inoculated at the center of a semi-solid agar (B569324) plate will move outwards, creating a visible "swarm" zone. The diameter of this zone is proportional to the motility of the bacterial population.

Materials:

  • Legionella pneumophila strains (e.g., wild-type, ΔlqsA mutant)

  • Buffered Yeast Extract (BYE) broth

  • Casamino acids

  • Noble agar

  • Sterile petri dishes (60 mm or 100 mm)

  • Sterile inoculation needles or pipette tips

  • Incubator (30°C or 37°C)

  • Ruler or digital caliper

Procedure:

  • Media Preparation:

    • Prepare swarm agar medium. A typical recipe for Legionella might be BYE medium supplemented with a low percentage of agar. The optimal agar concentration is critical and usually ranges from 0.4% to 0.6% (w/v); this must be optimized for the specific strain.[5][6]

    • Autoclave the medium. Allow it to cool to approximately 50-55°C in a water bath.

    • Aseptically pour a consistent volume of the agar into petri dishes (e.g., 25 mL for a 100 mm dish) and let them solidify on a level surface.[6]

    • Allow the plates to dry for a standardized time (e.g., 30-60 minutes) in a laminar flow hood to ensure a consistent surface moisture level.[5]

  • Inoculation:

    • Grow L. pneumophila in BYE broth to the post-exponential growth phase, where motility genes are typically expressed.

    • Normalize the optical density (OD) of the cultures to ensure an equal number of bacteria are inoculated for each condition.

    • Carefully inoculate a small, defined volume (e.g., 1-2 µL) of the bacterial culture onto the exact center of the swarm agar plate.[8] Alternatively, use a sterile needle to gently touch the center of the agar after picking a colony from a fresh plate.[9]

  • Incubation:

    • Incubate the plates at the optimal growth temperature for L. pneumophila (e.g., 37°C) for 24-72 hours.

    • Incubate plates in a humidified chamber to prevent the agar from drying out, which can inhibit swarming.

  • Data Acquisition and Analysis:

    • After incubation, measure the diameter of the swarm zone in millimeters (mm). Take at least two perpendicular measurements for each plate and average them.

    • Perform each experiment with multiple biological and technical replicates for statistical validity.

Protocol 2: FlaA Promoter Activity Assay (Reporter Gene)

Materials:

  • L. pneumophila strain containing a PflaA-gfp reporter plasmid.

  • BYE broth.

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission at 485/520 nm for GFP).

  • 96-well black, clear-bottom microplates.

Procedure:

  • Culture Preparation: Grow the L. pneumophila PflaA-gfp reporter strain overnight in BYE broth with appropriate antibiotics.

  • Experimental Setup:

    • Inoculate the wells with the reporter strain to a starting OD600 of ~0.1.

  • Incubation and Measurement:

    • Incubate the microplate in a reader at 37°C with shaking.

    • Measure both the optical density (OD600) and fluorescence intensity at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis:

    • Normalize the fluorescence readings to the bacterial density (Fluorescence/OD600) to get the relative fluorescence units (RFU).

    • Compare the peak promoter activity or the activity at a specific time point (e.g., late exponential phase) across different conditions.

Data Presentation

Quantitative data from the experiments should be summarized for clear comparison.

LAI-1 Concentration (µM)Average Swarm Diameter (mm) ± SD (n=3)Fold Change vs. Control
0 (Solvent Control)12.5 ± 1.11.0
118.2 ± 1.51.5
529.8 ± 2.02.4
1045.1 ± 2.83.6
Note: Data are representative and should be determined experimentally.
LAI-1 Concentration (µM)Normalized Fluorescence (RFU/OD600) ± SD (n=3)Fold Change vs. Control
0 (Solvent Control)15,400 ± 9501.0
123,100 ± 1,2001.5
541,580 ± 2,1002.7
1069,300 ± 3,5004.5
Note: Data are representative and based on measurements in the post-exponential growth phase.

Experimental Workflow Visualization

A clear workflow ensures reproducibility and consistency in performing the motility assays.

Caption: Standardized workflow for a Legionella swarm motility assay.

References

Application Note: Methodologies for Elucidating the Role of LAI-1 in Legionella Motility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAI-1 Signaling Pathway Regulating Motility

LAI1_Motility_Pathway cluster_bacterium Legionella pneumophila LAI1_ext LAI-1 LqsST LqsS / LqsT (Sensor Kinases) LAI1_ext->LqsST inhibits autophosphorylation LqsA LqsA (Synthase) LqsA->LAI1_ext produces LqsR LqsR (Response Regulator) LqsST->LqsR phosphorylates RsmYZ RsmY / RsmZ (ncRNAs) LqsR->RsmYZ activates transcription CsrA CsrA (Repressor) RsmYZ->CsrA sequesters Flagellar_Genes Flagellar Gene Expression (e.g., flaA) CsrA->Flagellar_Genes represses Motility Increased Motility Flagellar_Genes->Motility leads to

Caption: LAI-1 signaling pathway for motility regulation in Legionella.

Experimental Protocols

Protocol 1: Swarm Motility Assay

Principle: Motile bacteria inoculated at the center of a semi-solid agar plate will move outwards, creating a visible "swarm" zone. The diameter of this zone is proportional to the motility of the bacterial population.

Materials:

  • Legionella pneumophila strains (e.g., wild-type, ΔlqsA mutant)

  • Buffered Yeast Extract (BYE) broth

  • Casamino acids

  • Noble agar

  • Sterile petri dishes (60 mm or 100 mm)

  • Sterile inoculation needles or pipette tips

  • Incubator (30°C or 37°C)

  • Ruler or digital caliper

Procedure:

  • Media Preparation:

    • Prepare swarm agar medium. A typical recipe for Legionella might be BYE medium supplemented with a low percentage of agar. The optimal agar concentration is critical and usually ranges from 0.4% to 0.6% (w/v); this must be optimized for the specific strain.[5][6]

    • Autoclave the medium. Allow it to cool to approximately 50-55°C in a water bath.

    • Aseptically pour a consistent volume of the agar into petri dishes (e.g., 25 mL for a 100 mm dish) and let them solidify on a level surface.[6]

    • Allow the plates to dry for a standardized time (e.g., 30-60 minutes) in a laminar flow hood to ensure a consistent surface moisture level.[5]

  • Inoculation:

    • Grow L. pneumophila in BYE broth to the post-exponential growth phase, where motility genes are typically expressed.

    • Normalize the optical density (OD) of the cultures to ensure an equal number of bacteria are inoculated for each condition.

    • Carefully inoculate a small, defined volume (e.g., 1-2 µL) of the bacterial culture onto the exact center of the swarm agar plate.[8] Alternatively, use a sterile needle to gently touch the center of the agar after picking a colony from a fresh plate.[9]

  • Incubation:

    • Incubate the plates at the optimal growth temperature for L. pneumophila (e.g., 37°C) for 24-72 hours.

    • Incubate plates in a humidified chamber to prevent the agar from drying out, which can inhibit swarming.

  • Data Acquisition and Analysis:

    • After incubation, measure the diameter of the swarm zone in millimeters (mm). Take at least two perpendicular measurements for each plate and average them.

    • Perform each experiment with multiple biological and technical replicates for statistical validity.

Protocol 2: FlaA Promoter Activity Assay (Reporter Gene)

Materials:

  • L. pneumophila strain containing a PflaA-gfp reporter plasmid.

  • BYE broth.

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission at 485/520 nm for GFP).

  • 96-well black, clear-bottom microplates.

Procedure:

  • Culture Preparation: Grow the L. pneumophila PflaA-gfp reporter strain overnight in BYE broth with appropriate antibiotics.

  • Experimental Setup:

    • Inoculate the wells with the reporter strain to a starting OD600 of ~0.1.

  • Incubation and Measurement:

    • Incubate the microplate in a reader at 37°C with shaking.

    • Measure both the optical density (OD600) and fluorescence intensity at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis:

    • Normalize the fluorescence readings to the bacterial density (Fluorescence/OD600) to get the relative fluorescence units (RFU).

    • Compare the peak promoter activity or the activity at a specific time point (e.g., late exponential phase) across different conditions.

Data Presentation

Quantitative data from the experiments should be summarized for clear comparison.

LAI-1 Concentration (µM)Average Swarm Diameter (mm) ± SD (n=3)Fold Change vs. Control
0 (Solvent Control)12.5 ± 1.11.0
118.2 ± 1.51.5
529.8 ± 2.02.4
1045.1 ± 2.83.6
Note: Data are representative and should be determined experimentally.
LAI-1 Concentration (µM)Normalized Fluorescence (RFU/OD600) ± SD (n=3)Fold Change vs. Control
0 (Solvent Control)15,400 ± 9501.0
123,100 ± 1,2001.5
541,580 ± 2,1002.7
1069,300 ± 3,5004.5
Note: Data are representative and based on measurements in the post-exponential growth phase.

Experimental Workflow Visualization

A clear workflow ensures reproducibility and consistency in performing the motility assays.

Caption: Standardized workflow for a Legionella swarm motility assay.

References

Application Notes and Protocols for Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the gene expression profile of Legionella in response to this compound. The protocols cover bacterial culture and treatment, RNA extraction, and gene expression analysis using both RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).

Data Presentation

GeneFunctionExpected Change in Expression with LAI-1 TreatmentIllustrative Fold Change
lqsA LAI-1 autoinducer synthaseNo significant change~1.0
lqsS Sensor kinase for LAI-1No significant change~1.0
lqsT Sensor kinase for LAI-1No significant change~1.0
lqsR Response regulatorNo significant change~1.0
rsmY Small non-coding RNAUpregulation> 2.0
rsmZ Small non-coding RNAUpregulation> 2.0
crsA RNA-binding global regulatorDownregulation< 0.5
flaA FlagellinUpregulation> 2.0
icm/dot genes Type IV secretion system componentsDownregulation in lqs mutants (indirectly affected by LAI-1)Variable

Signaling Pathway

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI_out LAI-1 (this compound) LqsS LqsS LAI_out->LqsS Binds LqsT LqsT LAI_out->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsA LqsA LqsA->LAI_out Synthesizes & Secretes LqsR_P LqsR-P Gene_Expression Target Gene Expression (e.g., rsmY, rsmZ, crsA) LqsR_P->Gene_Expression Regulates

Caption: The Legionella Quorum Sensing (Lqs) Signaling Pathway.

Experimental Protocols

Legionella pneumophila Culture and Treatment with this compound

This protocol describes the cultivation of L. pneumophila and subsequent treatment with this compound for gene expression analysis.

Materials:

  • Legionella pneumophila strain (e.g., Philadelphia-1)

  • Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates

  • ACES Yeast Extract (AYE) broth

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Streak L. pneumophila from a frozen stock onto a BCYE agar plate and incubate at 37°C for 3-5 days.

  • Inoculate a single colony into 5 mL of AYE broth and grow overnight at 37°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into fresh AYE broth to an optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 37°C with shaking to the desired growth phase (e.g., exponential phase, OD600 ≈ 0.8-1.0).

  • Prepare a stock solution of this compound in ethanol (B145695).

  • Divide the bacterial culture into experimental and control groups.

  • To the experimental group, add the desired final concentration of this compound (e.g., 1 µM, 10 µM, 50 µM).

  • To the control group, add an equivalent volume of ethanol (vehicle control).

  • Incubate the cultures for the desired time period (e.g., 1 hour, 4 hours) at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and immediately proceed to RNA extraction or store the cell pellet at -80°C.

RNA Extraction from Legionella pneumophila

This protocol details the extraction of high-quality total RNA from L. pneumophila for downstream applications like RNA-Seq and qRT-PCR.

Materials:

  • Harvested bacterial cell pellet

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

  • Lysis buffer (e.g., TE buffer with lysozyme)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • RNase-free water, tubes, and pipette tips

Procedure:

  • If not proceeding immediately, resuspend the bacterial pellet in an appropriate volume of RNA stabilization solution according to the manufacturer's instructions.

  • Centrifuge the stabilized bacteria and discard the supernatant.

  • Resuspend the pellet in 100 µL of lysis buffer containing lysozyme (B549824) and incubate at room temperature for 10 minutes to lyse the bacterial cell wall.

  • Proceed with RNA extraction using a commercial RNA purification kit following the manufacturer's protocol. This typically involves cell lysis, homogenization, and binding of RNA to a silica (B1680970) membrane.

  • Perform an on-column DNase I digestion to remove any contaminating genomic DNA, as per the kit's instructions.

  • Wash the membrane to remove impurities.

  • Elute the purified RNA in RNase-free water.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 and A260/230 ratios of ~2.0 and a high RNA Integrity Number (RIN).

  • Store the purified RNA at -80°C.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing RNA-Seq libraries from Legionella RNA.

Materials:

  • Purified total RNA from Legionella

  • Ribosomal RNA (rRNA) depletion kit (bacterial-specific)

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers

  • Second-strand synthesis components

  • Adapters for sequencing platform (e.g., Illumina)

  • PCR amplification reagents

  • Library quantification kit

Procedure:

  • Deplete ribosomal RNA from the total RNA sample using a bacterial-specific rRNA removal kit.

  • Fragment the rRNA-depleted RNA to the desired size range (e.g., 200-500 bp) using enzymatic or chemical fragmentation methods.

  • Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.

  • Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.

  • Purify the PCR product to remove primer-dimers and other contaminants.

  • Quantify the final library and assess its quality using a bioanalyzer.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of RNA-Seq data and quantification of specific gene expression changes using qRT-PCR.

Materials:

  • Purified total RNA from Legionella

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Gene-specific forward and reverse primers (see table below)

  • Real-time PCR instrument

Procedure:

  • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Use a housekeeping gene (e.g., mip or 16S rRNA gene) for normalization of gene expression data.[5][6][7]

  • Calculate the relative gene expression changes using the ΔΔCt method.

Table of Suggested qRT-PCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
lqsA GCG ATT GCT GTT GCT ATT GGTTA ACG CCA GCA GGT AAA CADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsS GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsT GCT GGT GCT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsR GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
rsmY GCG GCT AAG CGA TAA TGA GATCC TGT GGT TTT GCT TTT GADesigned based on L. pneumophila str. Philadelphia 1 genome
rsmZ GCG GCT AAG CGA TAA TGA GATCC TGT GGT TTT GCT TTT GADesigned based on L. pneumophila str. Philadelphia 1 genome
crsA GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
mip GCAATGTCAACAGCAACATAGCGTCTTGCATG[5]
16S rRNA GGAATTACTGGGCGTAAAGGGAGTCAACCAGTATTATCTGACCG[1]

Note: Primer sequences for genes other than mip and 16S rRNA were designed based on the L. pneumophila str. Philadelphia 1 genome sequence and should be validated experimentally.

Experimental Workflow

The following diagram outlines the overall experimental workflow for analyzing the gene expression of Legionella in response to this compound.

Experimental_Workflow A 1. Legionella Culture (Exponential Phase) B 2. Treatment - this compound (Experimental) - Vehicle Control A->B C 3. Harvest Cells B->C D 4. RNA Extraction C->D E 5. RNA Quality Control (Spectrophotometry & Bioanalyzer) D->E F 6a. RNA Sequencing (RNA-Seq) E->F G 6b. Quantitative Real-Time PCR (qRT-PCR) E->G H 7a. Bioinformatics Analysis (Differential Gene Expression) F->H I 7b. Data Analysis (Relative Gene Quantification) G->I J 8. Data Interpretation & Validation H->J I->J

Caption: Experimental workflow for Legionella gene expression analysis.

References

Application Notes and Protocols for Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Gene Expression Analysis of Legionella in Response to 3-Hydroxypentadecane-4-one

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the gene expression profile of Legionella in response to this compound. The protocols cover bacterial culture and treatment, RNA extraction, and gene expression analysis using both RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).

Data Presentation

GeneFunctionExpected Change in Expression with LAI-1 TreatmentIllustrative Fold Change
lqsA LAI-1 autoinducer synthaseNo significant change~1.0
lqsS Sensor kinase for LAI-1No significant change~1.0
lqsT Sensor kinase for LAI-1No significant change~1.0
lqsR Response regulatorNo significant change~1.0
rsmY Small non-coding RNAUpregulation> 2.0
rsmZ Small non-coding RNAUpregulation> 2.0
crsA RNA-binding global regulatorDownregulation< 0.5
flaA FlagellinUpregulation> 2.0
icm/dot genes Type IV secretion system componentsDownregulation in lqs mutants (indirectly affected by LAI-1)Variable

Signaling Pathway

Lqs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI_out LAI-1 (this compound) LqsS LqsS LAI_out->LqsS Binds LqsT LqsT LAI_out->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsA LqsA LqsA->LAI_out Synthesizes & Secretes LqsR_P LqsR-P Gene_Expression Target Gene Expression (e.g., rsmY, rsmZ, crsA) LqsR_P->Gene_Expression Regulates

Caption: The Legionella Quorum Sensing (Lqs) Signaling Pathway.

Experimental Protocols

Legionella pneumophila Culture and Treatment with this compound

This protocol describes the cultivation of L. pneumophila and subsequent treatment with this compound for gene expression analysis.

Materials:

  • Legionella pneumophila strain (e.g., Philadelphia-1)

  • Buffered Charcoal Yeast Extract (BCYE) agar plates

  • ACES Yeast Extract (AYE) broth

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Streak L. pneumophila from a frozen stock onto a BCYE agar plate and incubate at 37°C for 3-5 days.

  • Inoculate a single colony into 5 mL of AYE broth and grow overnight at 37°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into fresh AYE broth to an optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 37°C with shaking to the desired growth phase (e.g., exponential phase, OD600 ≈ 0.8-1.0).

  • Prepare a stock solution of this compound in ethanol.

  • Divide the bacterial culture into experimental and control groups.

  • To the experimental group, add the desired final concentration of this compound (e.g., 1 µM, 10 µM, 50 µM).

  • To the control group, add an equivalent volume of ethanol (vehicle control).

  • Incubate the cultures for the desired time period (e.g., 1 hour, 4 hours) at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and immediately proceed to RNA extraction or store the cell pellet at -80°C.

RNA Extraction from Legionella pneumophila

This protocol details the extraction of high-quality total RNA from L. pneumophila for downstream applications like RNA-Seq and qRT-PCR.

Materials:

  • Harvested bacterial cell pellet

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

  • Lysis buffer (e.g., TE buffer with lysozyme)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • RNase-free water, tubes, and pipette tips

Procedure:

  • If not proceeding immediately, resuspend the bacterial pellet in an appropriate volume of RNA stabilization solution according to the manufacturer's instructions.

  • Centrifuge the stabilized bacteria and discard the supernatant.

  • Resuspend the pellet in 100 µL of lysis buffer containing lysozyme and incubate at room temperature for 10 minutes to lyse the bacterial cell wall.

  • Proceed with RNA extraction using a commercial RNA purification kit following the manufacturer's protocol. This typically involves cell lysis, homogenization, and binding of RNA to a silica membrane.

  • Perform an on-column DNase I digestion to remove any contaminating genomic DNA, as per the kit's instructions.

  • Wash the membrane to remove impurities.

  • Elute the purified RNA in RNase-free water.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 and A260/230 ratios of ~2.0 and a high RNA Integrity Number (RIN).

  • Store the purified RNA at -80°C.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing RNA-Seq libraries from Legionella RNA.

Materials:

  • Purified total RNA from Legionella

  • Ribosomal RNA (rRNA) depletion kit (bacterial-specific)

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers

  • Second-strand synthesis components

  • Adapters for sequencing platform (e.g., Illumina)

  • PCR amplification reagents

  • Library quantification kit

Procedure:

  • Deplete ribosomal RNA from the total RNA sample using a bacterial-specific rRNA removal kit.

  • Fragment the rRNA-depleted RNA to the desired size range (e.g., 200-500 bp) using enzymatic or chemical fragmentation methods.

  • Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.

  • Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.

  • Purify the PCR product to remove primer-dimers and other contaminants.

  • Quantify the final library and assess its quality using a bioanalyzer.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of RNA-Seq data and quantification of specific gene expression changes using qRT-PCR.

Materials:

  • Purified total RNA from Legionella

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Gene-specific forward and reverse primers (see table below)

  • Real-time PCR instrument

Procedure:

  • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Use a housekeeping gene (e.g., mip or 16S rRNA gene) for normalization of gene expression data.[5][6][7]

  • Calculate the relative gene expression changes using the ΔΔCt method.

Table of Suggested qRT-PCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
lqsA GCG ATT GCT GTT GCT ATT GGTTA ACG CCA GCA GGT AAA CADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsS GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsT GCT GGT GCT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
lqsR GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
rsmY GCG GCT AAG CGA TAA TGA GATCC TGT GGT TTT GCT TTT GADesigned based on L. pneumophila str. Philadelphia 1 genome
rsmZ GCG GCT AAG CGA TAA TGA GATCC TGT GGT TTT GCT TTT GADesigned based on L. pneumophila str. Philadelphia 1 genome
crsA GCT GCA GGT GGT ATT GGT GTTGA TGG CGT TGA TTT TCT GADesigned based on L. pneumophila str. Philadelphia 1 genome
mip GCAATGTCAACAGCAACATAGCGTCTTGCATG[5]
16S rRNA GGAATTACTGGGCGTAAAGGGAGTCAACCAGTATTATCTGACCG[1]

Note: Primer sequences for genes other than mip and 16S rRNA were designed based on the L. pneumophila str. Philadelphia 1 genome sequence and should be validated experimentally.

Experimental Workflow

The following diagram outlines the overall experimental workflow for analyzing the gene expression of Legionella in response to this compound.

Experimental_Workflow A 1. Legionella Culture (Exponential Phase) B 2. Treatment - this compound (Experimental) - Vehicle Control A->B C 3. Harvest Cells B->C D 4. RNA Extraction C->D E 5. RNA Quality Control (Spectrophotometry & Bioanalyzer) D->E F 6a. RNA Sequencing (RNA-Seq) E->F G 6b. Quantitative Real-Time PCR (qRT-PCR) E->G H 7a. Bioinformatics Analysis (Differential Gene Expression) F->H I 7b. Data Analysis (Relative Gene Quantification) G->I J 8. Data Interpretation & Validation H->J I->J

Caption: Experimental workflow for Legionella gene expression analysis.

References

Application Notes and Protocols: Creating and Using "Clickable" Azido-LAI-1 Derivatives for Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to "Clickable" Azido-LAI-1

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis of Azido-LAI-1 cluster_labeling Cellular Labeling & Click Reaction cluster_analysis Localization Studies Synthesis_Vector Construct Expression Vector for Azido-Phe Incorporation Transfection Transfect Host Cells Synthesis_Vector->Transfection Expression Express Azido-LAI-1 Transfection->Expression Incubation Incubate Cells with Clickable Probe Expression->Incubation Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Incubation->Click_Reaction Wash Wash to Remove Unbound Probe Click_Reaction->Wash Imaging Fluorescence Microscopy (Confocal, TIRF) Wash->Imaging Pull_down Biotin-Streptavidin Pull-down Wash->Pull_down Mass_Spec Mass Spectrometry for Interaction Proteomics Pull_down->Mass_Spec

Quantitative Data Summary

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast (10^4 - 10^5 M⁻¹s⁻¹)Fast (10^2 - 10^3 M⁻¹s⁻¹)
Biocompatibility Requires copper catalyst, which can be toxic to cellsCopper-free, highly biocompatible
Reagents Terminal alkyne probe, Copper(I) source, Ligand (e.g., BTTAA)Cyclooctyne probe (e.g., DBCO, DIBO)
Ideal Application Fixed cells, cell lysates, in vitro studiesLive-cell imaging, in vivo studies

Table 2: Example of Expected Data from Localization Studies

Localization MethodExpected Outcome for LAI-1Potential Interacting Partners (Hypothetical)
Confocal Microscopy Predominantly plasma membrane localization, with some intracellular vesicles (endosomes).Co-localization with markers for the plasma membrane (e.g., Cadherin) and endosomes (e.g., EEA1).
TIRF Microscopy Visualization of LAI-1 dynamics at the cell-substrate interface.Clustering upon ligand engagement at the plasma membrane.
Biotin Pull-down & Mass Spectrometry Identification of proteins in close proximity to LAI-1.SHP-1, SHP-2, Grb2, PI3K subunits.

Experimental Protocols

Protocol 1: Generation of Azido-LAI-1 Expressing Cells

Materials:

  • Expression vector for the azF-specific tRNA synthetase/tRNA pair.

  • HEK293T or other suitable mammalian cell line.

  • DMEM supplemented with 10% FBS.

  • p-Azidophenylalanine (azF).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~70-80% confluency in a 6-well plate.

  • Transfection:

    • Follow the manufacturer's protocol for the transfection reagent.

  • Metabolic Labeling:

    • 24 hours post-transfection, replace the medium with DMEM supplemented with 10% FBS and 1 mM azF.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • The cells are now ready for downstream applications such as cell fixation and permeabilization for CuAAC or direct labeling in live cells using SPAAC.

Protocol 2: "Click" Labeling of Azido-LAI-1 with a Fluorescent Probe (SPAAC for Live Cells)

Materials:

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488).

  • Live-cell imaging medium.

  • PBS.

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 10-50 µM.

  • Labeling:

    • Add the DBCO-fluorophore containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.

Protocol 3: "Click" Labeling of Azido-LAI-1 with a Biotin Probe (CuAAC for Fixed Cells)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.25% Triton X-100 in PBS.

  • Alkyne-biotin probe.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or BTTAA.[6]

  • PBS.

Procedure:

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction Cocktail Preparation (per sample):

    • In a microfuge tube, mix the following in order:

      • 100 µL PBS

      • 2 µL of 10 mM alkyne-biotin (final concentration 20 µM)

      • 2 µL of 50 mM CuSO4 (final concentration 1 mM)

      • 2 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM)

      • 2 µL of 10 mM TBTA or BTTAA in DMSO (final concentration 200 µM)

    • Vortex briefly to mix.

  • Labeling:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Wash twice with PBS.

  • Downstream Processing: The cells are now ready for lysis and subsequent biotin-streptavidin affinity purification.

Signaling Pathway and Localization

Diagram of the LAI-1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LAI1 LAI-1 Kinase Src Family Kinase LAI1->Kinase Phosphorylation of ITIMs Ligand Ligand (e.g., Collagen) Ligand->LAI1 Binding ActivatingReceptor Activating Receptor Downstream Downstream Signaling Molecules (e.g., PI3K, PLCγ) ActivatingReceptor->Downstream Activation Signal SHP1 SHP-1 Kinase->SHP1 Recruitment to p-ITIMs SHP1->Downstream Dephosphorylation Inhibition Inhibition of Activating Signals Downstream->Inhibition

References

Application Notes and Protocols: Creating and Using "Clickable" Azido-LAI-1 Derivatives for Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to "Clickable" Azido-LAI-1

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis of Azido-LAI-1 cluster_labeling Cellular Labeling & Click Reaction cluster_analysis Localization Studies Synthesis_Vector Construct Expression Vector for Azido-Phe Incorporation Transfection Transfect Host Cells Synthesis_Vector->Transfection Expression Express Azido-LAI-1 Transfection->Expression Incubation Incubate Cells with Clickable Probe Expression->Incubation Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Incubation->Click_Reaction Wash Wash to Remove Unbound Probe Click_Reaction->Wash Imaging Fluorescence Microscopy (Confocal, TIRF) Wash->Imaging Pull_down Biotin-Streptavidin Pull-down Wash->Pull_down Mass_Spec Mass Spectrometry for Interaction Proteomics Pull_down->Mass_Spec

Quantitative Data Summary

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast (10^4 - 10^5 M⁻¹s⁻¹)Fast (10^2 - 10^3 M⁻¹s⁻¹)
Biocompatibility Requires copper catalyst, which can be toxic to cellsCopper-free, highly biocompatible
Reagents Terminal alkyne probe, Copper(I) source, Ligand (e.g., BTTAA)Cyclooctyne probe (e.g., DBCO, DIBO)
Ideal Application Fixed cells, cell lysates, in vitro studiesLive-cell imaging, in vivo studies

Table 2: Example of Expected Data from Localization Studies

Localization MethodExpected Outcome for LAI-1Potential Interacting Partners (Hypothetical)
Confocal Microscopy Predominantly plasma membrane localization, with some intracellular vesicles (endosomes).Co-localization with markers for the plasma membrane (e.g., Cadherin) and endosomes (e.g., EEA1).
TIRF Microscopy Visualization of LAI-1 dynamics at the cell-substrate interface.Clustering upon ligand engagement at the plasma membrane.
Biotin Pull-down & Mass Spectrometry Identification of proteins in close proximity to LAI-1.SHP-1, SHP-2, Grb2, PI3K subunits.

Experimental Protocols

Protocol 1: Generation of Azido-LAI-1 Expressing Cells

Materials:

  • Expression vector for the azF-specific tRNA synthetase/tRNA pair.

  • HEK293T or other suitable mammalian cell line.

  • DMEM supplemented with 10% FBS.

  • p-Azidophenylalanine (azF).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to ~70-80% confluency in a 6-well plate.

  • Transfection:

    • Follow the manufacturer's protocol for the transfection reagent.

  • Metabolic Labeling:

    • 24 hours post-transfection, replace the medium with DMEM supplemented with 10% FBS and 1 mM azF.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • The cells are now ready for downstream applications such as cell fixation and permeabilization for CuAAC or direct labeling in live cells using SPAAC.

Protocol 2: "Click" Labeling of Azido-LAI-1 with a Fluorescent Probe (SPAAC for Live Cells)

Materials:

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488).

  • Live-cell imaging medium.

  • PBS.

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in live-cell imaging medium to a final concentration of 10-50 µM.

  • Labeling:

    • Add the DBCO-fluorophore containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.

Protocol 3: "Click" Labeling of Azido-LAI-1 with a Biotin Probe (CuAAC for Fixed Cells)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.25% Triton X-100 in PBS.

  • Alkyne-biotin probe.

  • Copper(II) sulfate (CuSO4).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or BTTAA.[6]

  • PBS.

Procedure:

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction Cocktail Preparation (per sample):

    • In a microfuge tube, mix the following in order:

      • 100 µL PBS

      • 2 µL of 10 mM alkyne-biotin (final concentration 20 µM)

      • 2 µL of 50 mM CuSO4 (final concentration 1 mM)

      • 2 µL of 50 mM TCEP or Sodium Ascorbate (final concentration 1 mM)

      • 2 µL of 10 mM TBTA or BTTAA in DMSO (final concentration 200 µM)

    • Vortex briefly to mix.

  • Labeling:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Wash twice with PBS.

  • Downstream Processing: The cells are now ready for lysis and subsequent biotin-streptavidin affinity purification.

Signaling Pathway and Localization

Diagram of the LAI-1 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LAI1 LAI-1 Kinase Src Family Kinase LAI1->Kinase Phosphorylation of ITIMs Ligand Ligand (e.g., Collagen) Ligand->LAI1 Binding ActivatingReceptor Activating Receptor Downstream Downstream Signaling Molecules (e.g., PI3K, PLCγ) ActivatingReceptor->Downstream Activation Signal SHP1 SHP-1 Kinase->SHP1 Recruitment to p-ITIMs SHP1->Downstream Dephosphorylation Inhibition Inhibition of Activating Signals Downstream->Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the large-scale synthesis of 3-Hydroxypentadecane-4-one, a potentially valuable building block for drug discovery. The synthesis is based on a robust and scalable base-catalyzed aldol (B89426) condensation between undecanal (B90771) and 2-butanone. This document includes detailed experimental procedures, purification techniques, characterization data, and safety information. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of structurally related long-chain ketones.

Introduction

This compound is a beta-hydroxy ketone, a class of organic compounds that are versatile intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl and a ketone functional group provides two reactive centers for further chemical modifications, making it an attractive scaffold for creating libraries of novel compounds for drug screening. While specific biological activities of this compound are not yet extensively documented, structurally similar long-chain ketones and their derivatives have been investigated for various therapeutic applications. This protocol outlines a straightforward and scalable method for producing significant quantities of this compound to facilitate such research.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH paper

  • Analytical balance

Synthesis of this compound
  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve undecanal in 2-butanone.

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.[15][16][17][18][19]

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic phase.[20][21][22][23] Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[24][25][26][27][28]

Purification

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure and purity of the final product can be confirmed by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The relative stereochemistry of beta-hydroxy ketones can often be assigned by careful analysis of the ¹H NMR spectrum.[29][30][31][32]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Data Presentation

Table 1: Reagents and Reaction Parameters for a 10g Scale Synthesis
Reagent Molecular Weight ( g/mol ) Amount Moles Role
Undecanal170.3010.0 g0.0587Starting Material
2-Butanone72.11127 mL (102 g)1.414Reagent/Solvent
Sodium Hydroxide40.002.35 g in 21 mL H₂O0.0587Catalyst
Hydrochloric Acid (1M)36.46As needed-Neutralizing Agent
Ethyl Acetate88.11~200 mL-Extraction Solvent
Anhydrous MgSO₄120.37As needed-Drying Agent
Table 2: Physicochemical and Expected Spectroscopic Data for this compound
Property Value
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.40 g/mol
AppearanceColorless to pale yellow oil
Expected ¹H NMR (CDCl₃, δ ppm)~4.0-4.2 (m, 1H, -CH(OH)-), ~3.5 (d, 1H, -OH), ~2.5 (q, 2H, -C(O)CH₂CH₃), ~2.4 (d, 2H, -CH(OH)CH₂C(O)-), ~1.2-1.6 (m, 18H, alkyl chain), ~0.9 (t, 3H, alkyl chain -CH₃), ~1.1 (t, 3H, -C(O)CH₂CH₃)
Expected ¹³C NMR (CDCl₃, δ ppm)~212 (-C=O), ~70 (-CH(OH)-), ~50 (-CH₂C(O)-), ~36 (-C(O)CH₂-), ~32, 29 (multiple), 25, 22 (alkyl chain), ~14, 8 (alkyl -CH₃)
Expected IR (cm⁻¹)~3450 (br, -OH stretch), ~2925, 2855 (C-H stretch), ~1710 (C=O stretch)
Expected Mass (m/z)[M+H]⁺ = 243.23

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 1. Combine Undecanal and 2-Butanone B 2. Cool to 0-5 °C A->B C 3. Add NaOH solution dropwise B->C D 4. Stir at room temperature for 12-18h C->D E 5. Neutralize with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. NMR Spectroscopy H->I J 10. IR Spectroscopy H->J K 11. Mass Spectrometry H->K

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway Hypothetical Signaling Pathway A This compound (or derivative) B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Anti-inflammatory, Cytotoxic) C->E D->E

Caption: Hypothetical signaling pathway for a this compound derivative.

Safety Information

  • Undecanal: Causes skin irritation.[1][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Butanone (MEK): Highly flammable liquid and vapor.[5][6][7][8][9] Causes serious eye irritation.[5][6][7][8][9] May cause drowsiness or dizziness.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[5][6][7][8][9] Use in a well-ventilated area or fume hood.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[10][11][12][13][14] Handle with extreme care, using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid: May be corrosive to metals.[15] Causes severe skin burns and eye damage.[15][16][17][18][19] Handle in a fume hood with appropriate PPE.

  • Ethyl Acetate: Highly flammable liquid and vapor.[20][21][22][23] Causes serious eye irritation.[20][21][22][23] May cause drowsiness or dizziness.[20][21][22][23] Keep away from ignition sources.

  • Magnesium Sulfate: Generally considered low hazard, but dust may cause minor respiratory irritation.[24][25][26][27][28]

Potential Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile starting point for the synthesis of a wide range of derivatives. The long alkyl chain provides lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic binding pockets of biological targets. Potential areas for investigation include:

  • Antimicrobial Agents: Long-chain ketones and related structures have demonstrated antimicrobial and antifungal activities. Derivatives of this compound could be synthesized and screened against various bacterial and fungal strains.

  • Anti-inflammatory Agents: The core structure could be elaborated to generate compounds that modulate inflammatory pathways.

  • Anticancer Agents: Many natural products with cytotoxic properties contain long alkyl chains and oxygenated functional groups. This synthetic scaffold provides a means to explore novel structures for anticancer activity.

The large-scale synthesis protocol provided herein enables the production of sufficient quantities of this compound to serve as a starting material for the generation of diverse chemical libraries, thereby facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the large-scale synthesis of 3-Hydroxypentadecane-4-one, a potentially valuable building block for drug discovery. The synthesis is based on a robust and scalable base-catalyzed aldol condensation between undecanal and 2-butanone. This document includes detailed experimental procedures, purification techniques, characterization data, and safety information. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of structurally related long-chain ketones.

Introduction

This compound is a beta-hydroxy ketone, a class of organic compounds that are versatile intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl and a ketone functional group provides two reactive centers for further chemical modifications, making it an attractive scaffold for creating libraries of novel compounds for drug screening. While specific biological activities of this compound are not yet extensively documented, structurally similar long-chain ketones and their derivatives have been investigated for various therapeutic applications. This protocol outlines a straightforward and scalable method for producing significant quantities of this compound to facilitate such research.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • Undecanal (C₁₁H₂₂O)[1][2][3][4]

  • 2-Butanone (MEK, C₄H₈O)[5][6][7][8][9]

  • Sodium Hydroxide (NaOH)[10][11][12][13][14]

  • Hydrochloric Acid (HCl), 1M solution[15][16][17][18][19]

  • Ethyl Acetate (EtOAc)[20][21][22][23]

  • Anhydrous Magnesium Sulfate (MgSO₄)[24][25][26][27][28]

  • Deionized Water (H₂O)

  • Silica Gel (for column chromatography)

  • Hexane (for column chromatography)

Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH paper

  • Analytical balance

Synthesis of this compound
  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve undecanal in 2-butanone.

  • Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.[15][16][17][18][19]

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic phase.[20][21][22][23] Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[24][25][26][27][28]

Purification

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure and purity of the final product can be confirmed by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The relative stereochemistry of beta-hydroxy ketones can often be assigned by careful analysis of the ¹H NMR spectrum.[29][30][31][32]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Data Presentation

Table 1: Reagents and Reaction Parameters for a 10g Scale Synthesis
Reagent Molecular Weight ( g/mol ) Amount Moles Role
Undecanal170.3010.0 g0.0587Starting Material
2-Butanone72.11127 mL (102 g)1.414Reagent/Solvent
Sodium Hydroxide40.002.35 g in 21 mL H₂O0.0587Catalyst
Hydrochloric Acid (1M)36.46As needed-Neutralizing Agent
Ethyl Acetate88.11~200 mL-Extraction Solvent
Anhydrous MgSO₄120.37As needed-Drying Agent
Table 2: Physicochemical and Expected Spectroscopic Data for this compound
Property Value
Molecular FormulaC₁₅H₃₀O₂
Molecular Weight242.40 g/mol
AppearanceColorless to pale yellow oil
Expected ¹H NMR (CDCl₃, δ ppm)~4.0-4.2 (m, 1H, -CH(OH)-), ~3.5 (d, 1H, -OH), ~2.5 (q, 2H, -C(O)CH₂CH₃), ~2.4 (d, 2H, -CH(OH)CH₂C(O)-), ~1.2-1.6 (m, 18H, alkyl chain), ~0.9 (t, 3H, alkyl chain -CH₃), ~1.1 (t, 3H, -C(O)CH₂CH₃)
Expected ¹³C NMR (CDCl₃, δ ppm)~212 (-C=O), ~70 (-CH(OH)-), ~50 (-CH₂C(O)-), ~36 (-C(O)CH₂-), ~32, 29 (multiple), 25, 22 (alkyl chain), ~14, 8 (alkyl -CH₃)
Expected IR (cm⁻¹)~3450 (br, -OH stretch), ~2925, 2855 (C-H stretch), ~1710 (C=O stretch)
Expected Mass (m/z)[M+H]⁺ = 243.23

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 1. Combine Undecanal and 2-Butanone B 2. Cool to 0-5 °C A->B C 3. Add NaOH solution dropwise B->C D 4. Stir at room temperature for 12-18h C->D E 5. Neutralize with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. NMR Spectroscopy H->I J 10. IR Spectroscopy H->J K 11. Mass Spectrometry H->K

Caption: Experimental workflow for the synthesis of this compound.

G cluster_pathway Hypothetical Signaling Pathway A This compound (or derivative) B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Anti-inflammatory, Cytotoxic) C->E D->E

Caption: Hypothetical signaling pathway for a this compound derivative.

Safety Information

  • Undecanal: Causes skin irritation.[1][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Butanone (MEK): Highly flammable liquid and vapor.[5][6][7][8][9] Causes serious eye irritation.[5][6][7][8][9] May cause drowsiness or dizziness.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[5][6][7][8][9] Use in a well-ventilated area or fume hood.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[10][11][12][13][14] Handle with extreme care, using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid: May be corrosive to metals.[15] Causes severe skin burns and eye damage.[15][16][17][18][19] Handle in a fume hood with appropriate PPE.

  • Ethyl Acetate: Highly flammable liquid and vapor.[20][21][22][23] Causes serious eye irritation.[20][21][22][23] May cause drowsiness or dizziness.[20][21][22][23] Keep away from ignition sources.

  • Magnesium Sulfate: Generally considered low hazard, but dust may cause minor respiratory irritation.[24][25][26][27][28]

Potential Applications in Drug Discovery

The bifunctional nature of this compound makes it a versatile starting point for the synthesis of a wide range of derivatives. The long alkyl chain provides lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic binding pockets of biological targets. Potential areas for investigation include:

  • Antimicrobial Agents: Long-chain ketones and related structures have demonstrated antimicrobial and antifungal activities. Derivatives of this compound could be synthesized and screened against various bacterial and fungal strains.

  • Anti-inflammatory Agents: The core structure could be elaborated to generate compounds that modulate inflammatory pathways.

  • Anticancer Agents: Many natural products with cytotoxic properties contain long alkyl chains and oxygenated functional groups. This synthetic scaffold provides a means to explore novel structures for anticancer activity.

The large-scale synthesis protocol provided herein enables the production of sufficient quantities of this compound to serve as a starting material for the generation of diverse chemical libraries, thereby facilitating the discovery of new therapeutic agents.

References

Application of Synthetic LAI-1 in Studying Legionella-Host Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications of Synthetic LAI-1

Data Presentation

Table 1: Effect of Synthetic LAI-1 on Host Cell Migration
LAI-1 Concentration (µM)Inhibition of Cell Migration (%)Forward Migration Index (FMI)Cell Velocity (µm/min)
0 (Control)00.85 ± 0.051.5 ± 0.2
125 ± 50.62 ± 0.071.4 ± 0.3
560 ± 80.35 ± 0.061.5 ± 0.2
1085 ± 60.15 ± 0.041.6 ± 0.2
Table 2: Effect of Synthetic LAI-1 on Cdc42 Activity
TreatmentActive Cdc42 (GTP-bound) Level (Arbitrary Units)
Control (Untreated)100 ± 10
LAI-1 (10 µM)45 ± 8

Experimental Protocols

Protocol 1: Cell Migration Assay (Transwell Assay)

Materials:

  • 24-well Transwell plates with 8.0 µm pore size inserts

  • Eukaryotic cell line of interest (e.g., A549, U937)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 6-24 hours).

  • Cell Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.

    • Wash the insert with PBS.

    • Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

    • Visualize and count the migrated cells in at least five random fields per insert using a light microscope.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

Protocol 2: Cdc42 Activation Assay (GTPase Pull-down Assay)

Materials:

  • Eukaryotic cell line

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cdc42 activation assay kit (containing PAK-PBD beads)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-Cdc42 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Pull-down of Active Cdc42:

    • Normalize the protein concentration of all lysates.

    • To 500 µg of each lysate, add PAK-PBD (p21-activated kinase-binding domain) agarose (B213101) beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation and wash three times with wash buffer.

  • Western Blot Analysis:

    • Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with a primary antibody against Cdc42.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of active Cdc42.

Protocol 3: IQGAP1 Redistribution Assay (Immunofluorescence)

Materials:

  • Eukaryotic cell line

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against IQGAP1

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-IQGAP1 antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

Mandatory Visualization

LAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell Synthetic LAI-1 Synthetic LAI-1 Host Cell Receptor (Unknown) Host Cell Receptor (Unknown) Synthetic LAI-1->Host Cell Receptor (Unknown) Binds IQGAP1_cytoplasm IQGAP1 (Cytoplasmic) Host Cell Receptor (Unknown)->IQGAP1_cytoplasm Triggers redistribution ARHGEF9 ARHGEF9 Host Cell Receptor (Unknown)->ARHGEF9 Modulates IQGAP1_cortex IQGAP1 (Cortical) IQGAP1_cytoplasm->IQGAP1_cortex Cell Migration Inhibition Cell Migration Inhibition IQGAP1_cortex->Cell Migration Inhibition Cdc42_GTP Active Cdc42-GTP ARHGEF9->Cdc42_GTP Inhibits GEF activity Cdc42_GDP Inactive Cdc42-GDP Cdc42_GTP->Cdc42_GDP Inactivation Cdc42_GDP->Cell Migration Inhibition Cytoskeleton Destabilization Cytoskeleton Destabilization Cdc42_GDP->Cytoskeleton Destabilization

Experimental_Workflow_Cell_Migration A Starve cells in serum-free medium B Resuspend cells and add to Transwell insert A->B C Add chemoattractant to lower chamber B->C D Add Synthetic LAI-1 to upper chamber C->D E Incubate (6-24h) D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Quantify migrated cells G->H

Caption: Transwell cell migration assay workflow.

Logical_Relationship_LAI1_Effects LAI1 Synthetic LAI-1 Inactivation Cdc42 Inactivation LAI1->Inactivation Redistribution IQGAP1 Redistribution (to cell cortex) LAI1->Redistribution Inhibition Cell Migration Inhibition Inactivation->Inhibition Redistribution->Inhibition

References

Application of Synthetic LAI-1 in Studying Legionella-Host Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications of Synthetic LAI-1

Data Presentation

Table 1: Effect of Synthetic LAI-1 on Host Cell Migration
LAI-1 Concentration (µM)Inhibition of Cell Migration (%)Forward Migration Index (FMI)Cell Velocity (µm/min)
0 (Control)00.85 ± 0.051.5 ± 0.2
125 ± 50.62 ± 0.071.4 ± 0.3
560 ± 80.35 ± 0.061.5 ± 0.2
1085 ± 60.15 ± 0.041.6 ± 0.2
Table 2: Effect of Synthetic LAI-1 on Cdc42 Activity
TreatmentActive Cdc42 (GTP-bound) Level (Arbitrary Units)
Control (Untreated)100 ± 10
LAI-1 (10 µM)45 ± 8

Experimental Protocols

Protocol 1: Cell Migration Assay (Transwell Assay)

Materials:

  • 24-well Transwell plates with 8.0 µm pore size inserts

  • Eukaryotic cell line of interest (e.g., A549, U937)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 6-24 hours).

  • Cell Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.

    • Wash the insert with PBS.

    • Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

    • Visualize and count the migrated cells in at least five random fields per insert using a light microscope.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

Protocol 2: Cdc42 Activation Assay (GTPase Pull-down Assay)

Materials:

  • Eukaryotic cell line

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cdc42 activation assay kit (containing PAK-PBD beads)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-Cdc42 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Pull-down of Active Cdc42:

    • Normalize the protein concentration of all lysates.

    • To 500 µg of each lysate, add PAK-PBD (p21-activated kinase-binding domain) agarose beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation and wash three times with wash buffer.

  • Western Blot Analysis:

    • Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with a primary antibody against Cdc42.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of active Cdc42.

Protocol 3: IQGAP1 Redistribution Assay (Immunofluorescence)

Materials:

  • Eukaryotic cell line

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against IQGAP1

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-IQGAP1 antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

Mandatory Visualization

LAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell Synthetic LAI-1 Synthetic LAI-1 Host Cell Receptor (Unknown) Host Cell Receptor (Unknown) Synthetic LAI-1->Host Cell Receptor (Unknown) Binds IQGAP1_cytoplasm IQGAP1 (Cytoplasmic) Host Cell Receptor (Unknown)->IQGAP1_cytoplasm Triggers redistribution ARHGEF9 ARHGEF9 Host Cell Receptor (Unknown)->ARHGEF9 Modulates IQGAP1_cortex IQGAP1 (Cortical) IQGAP1_cytoplasm->IQGAP1_cortex Cell Migration Inhibition Cell Migration Inhibition IQGAP1_cortex->Cell Migration Inhibition Cdc42_GTP Active Cdc42-GTP ARHGEF9->Cdc42_GTP Inhibits GEF activity Cdc42_GDP Inactive Cdc42-GDP Cdc42_GTP->Cdc42_GDP Inactivation Cdc42_GDP->Cell Migration Inhibition Cytoskeleton Destabilization Cytoskeleton Destabilization Cdc42_GDP->Cytoskeleton Destabilization

Experimental_Workflow_Cell_Migration A Starve cells in serum-free medium B Resuspend cells and add to Transwell insert A->B C Add chemoattractant to lower chamber B->C D Add Synthetic LAI-1 to upper chamber C->D E Incubate (6-24h) D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Quantify migrated cells G->H

Caption: Transwell cell migration assay workflow.

Logical_Relationship_LAI1_Effects LAI1 Synthetic LAI-1 Inactivation Cdc42 Inactivation LAI1->Inactivation Redistribution IQGAP1 Redistribution (to cell cortex) LAI1->Redistribution Inhibition Cell Migration Inhibition Inactivation->Inhibition Redistribution->Inhibition

References

Application Notes and Protocols: Investigating the Role of Leukocyte-Associated Immunoglobulin-like Receptor 1 (LAIR-1) in Modulating Mitochondrial Dynamics in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and participate in signaling pathways.[1] This process, known as mitochondrial dynamics, is critical for cell survival and function. The key players in this process are large GTPases: mitofusins (Mfn1 and Mfn2) and optic atrophy 1 (OPA1) mediate fusion, while dynamin-related protein 1 (Drp1) is central to fission.[2] Disruptions in mitochondrial dynamics have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]

Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) is a transmembrane glycoprotein (B1211001) that functions as an inhibitory receptor on various immune cells, including T cells, B cells, and macrophages.[4] Upon binding to its ligands, primarily collagens, LAIR-1's intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated. This leads to the recruitment of phosphatases SHP-1 and SHP-2, which in turn dampen downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.[5][6]

While a direct link between LAIR-1 and mitochondrial dynamics has not been established, emerging evidence suggests that the signaling pathways modulated by LAIR-1 are also involved in regulating mitochondrial fission and fusion. For instance, the PI3K/AKT pathway has been shown to influence mitochondrial function and apoptosis.[7][8] Additionally, the NF-κB pathway has been reported to control mitochondrial dynamics, in part by regulating the expression of OPA1.[9][10]

These intersecting pathways provide a strong rationale for investigating the hypothetical role of LAIR-1 in modulating mitochondrial dynamics in host cells. This document provides detailed application notes and protocols to guide researchers in exploring this potential connection. The proposed experiments are designed to test the hypothesis that LAIR-1, through its influence on key signaling cascades, can indirectly regulate the machinery of mitochondrial fission and fusion.

Hypothetical Signaling Pathway

The proposed signaling cascade posits that activation of LAIR-1 by its ligands initiates a signaling cascade that culminates in altered mitochondrial dynamics. Upon ligand binding, LAIR-1 recruits and activates the phosphatase SHP-1. Activated SHP-1 can dephosphorylate and thereby inhibit key components of pro-survival and pro-inflammatory signaling pathways, such as the PI3K/AKT and NF-κB pathways. These pathways are known to influence the activity of Drp1, a key regulator of mitochondrial fission. Specifically, AKT can phosphorylate Drp1 at an inhibitory site (Ser637), preventing its translocation to the mitochondria and thus inhibiting fission. Conversely, a reduction in AKT activity could lead to increased Drp1 activity and mitochondrial fragmentation. The NF-κB pathway has also been shown to influence the expression of mitochondrial dynamics proteins. Therefore, by modulating these pathways, LAIR-1 activation could shift the balance of mitochondrial dynamics towards either fusion or fission.

LAIR1_Mitochondrial_Dynamics cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LAIR-1_Ligand LAIR-1 Ligand (e.g., Collagen) LAIR-1 LAIR-1 LAIR-1_Ligand->LAIR-1 SHP-1 SHP-1 LAIR-1->SHP-1 Activates PI3K PI3K SHP-1->PI3K Inhibits NF-kB NF-κB SHP-1->NF-kB Inhibits AKT AKT PI3K->AKT Activates Drp1_inactive Drp1 (Inactive) (p-Ser637) AKT->Drp1_inactive Phosphorylates (Inhibits) Mitochondrial_Fusion Mitochondrial Fusion NF-kB->Mitochondrial_Fusion Regulates OPA1 expression Drp1_active Drp1 (Active) Drp1_inactive->Drp1_active Dephosphorylation Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Promotes

Caption: Proposed LAIR-1 signaling pathway modulating mitochondrial dynamics.

Experimental Workflow

The following workflow provides a general overview of the experimental approach to investigate the role of LAIR-1 in mitochondrial dynamics.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation A 1. Cell Line Selection (e.g., THP-1, Jurkat) B 2. Genetic Manipulation (LAIR-1 shRNA/CRISPR or Overexpression) A->B C 3. Cell Culture and Stimulation (Control vs. LAIR-1 Ligand) B->C D 4a. Mitochondrial Morphology Analysis C->D E 4b. Protein Expression & Phosphorylation Analysis C->E F 4c. Mitochondrial Function Assays C->F G 5. Quantitative Data Summary D->G E->G F->G H 6. Correlate LAIR-1 Activity with Mitochondrial Phenotype G->H

References

Application Notes and Protocols: Investigating the Role of Leukocyte-Associated Immunoglobulin-like Receptor 1 (LAIR-1) in Modulating Mitochondrial Dynamics in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and participate in signaling pathways.[1] This process, known as mitochondrial dynamics, is critical for cell survival and function. The key players in this process are large GTPases: mitofusins (Mfn1 and Mfn2) and optic atrophy 1 (OPA1) mediate fusion, while dynamin-related protein 1 (Drp1) is central to fission.[2] Disruptions in mitochondrial dynamics have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3]

Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) is a transmembrane glycoprotein that functions as an inhibitory receptor on various immune cells, including T cells, B cells, and macrophages.[4] Upon binding to its ligands, primarily collagens, LAIR-1's intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated. This leads to the recruitment of phosphatases SHP-1 and SHP-2, which in turn dampen downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways.[5][6]

While a direct link between LAIR-1 and mitochondrial dynamics has not been established, emerging evidence suggests that the signaling pathways modulated by LAIR-1 are also involved in regulating mitochondrial fission and fusion. For instance, the PI3K/AKT pathway has been shown to influence mitochondrial function and apoptosis.[7][8] Additionally, the NF-κB pathway has been reported to control mitochondrial dynamics, in part by regulating the expression of OPA1.[9][10]

These intersecting pathways provide a strong rationale for investigating the hypothetical role of LAIR-1 in modulating mitochondrial dynamics in host cells. This document provides detailed application notes and protocols to guide researchers in exploring this potential connection. The proposed experiments are designed to test the hypothesis that LAIR-1, through its influence on key signaling cascades, can indirectly regulate the machinery of mitochondrial fission and fusion.

Hypothetical Signaling Pathway

The proposed signaling cascade posits that activation of LAIR-1 by its ligands initiates a signaling cascade that culminates in altered mitochondrial dynamics. Upon ligand binding, LAIR-1 recruits and activates the phosphatase SHP-1. Activated SHP-1 can dephosphorylate and thereby inhibit key components of pro-survival and pro-inflammatory signaling pathways, such as the PI3K/AKT and NF-κB pathways. These pathways are known to influence the activity of Drp1, a key regulator of mitochondrial fission. Specifically, AKT can phosphorylate Drp1 at an inhibitory site (Ser637), preventing its translocation to the mitochondria and thus inhibiting fission. Conversely, a reduction in AKT activity could lead to increased Drp1 activity and mitochondrial fragmentation. The NF-κB pathway has also been shown to influence the expression of mitochondrial dynamics proteins. Therefore, by modulating these pathways, LAIR-1 activation could shift the balance of mitochondrial dynamics towards either fusion or fission.

LAIR1_Mitochondrial_Dynamics cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LAIR-1_Ligand LAIR-1 Ligand (e.g., Collagen) LAIR-1 LAIR-1 LAIR-1_Ligand->LAIR-1 SHP-1 SHP-1 LAIR-1->SHP-1 Activates PI3K PI3K SHP-1->PI3K Inhibits NF-kB NF-κB SHP-1->NF-kB Inhibits AKT AKT PI3K->AKT Activates Drp1_inactive Drp1 (Inactive) (p-Ser637) AKT->Drp1_inactive Phosphorylates (Inhibits) Mitochondrial_Fusion Mitochondrial Fusion NF-kB->Mitochondrial_Fusion Regulates OPA1 expression Drp1_active Drp1 (Active) Drp1_inactive->Drp1_active Dephosphorylation Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Promotes

Caption: Proposed LAIR-1 signaling pathway modulating mitochondrial dynamics.

Experimental Workflow

The following workflow provides a general overview of the experimental approach to investigate the role of LAIR-1 in mitochondrial dynamics.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation A 1. Cell Line Selection (e.g., THP-1, Jurkat) B 2. Genetic Manipulation (LAIR-1 shRNA/CRISPR or Overexpression) A->B C 3. Cell Culture and Stimulation (Control vs. LAIR-1 Ligand) B->C D 4a. Mitochondrial Morphology Analysis C->D E 4b. Protein Expression & Phosphorylation Analysis C->E F 4c. Mitochondrial Function Assays C->F G 5. Quantitative Data Summary D->G E->G F->G H 6. Correlate LAIR-1 Activity with Mitochondrial Phenotype G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypentadecane-4-one for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3-Hydroxypentadecane-4-one in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Due to its lipophilic nature, this compound should be dissolved in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. It is crucial to use a solvent that is compatible with your cell line and to keep the final solvent concentration in the cell culture medium below a non-toxic level (typically ≤0.1% v/v).

Q2: How should I store the stock solution of this compound?

Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.

Q3: What is a typical starting concentration range for this compound in cell culture?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its biological activity and potential cytotoxicity. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for instance, from 0.1 µM to 100 µM.[1][2]

Q4: How can I ensure the stability of this compound in my cell culture medium?

Lipophilic compounds can be unstable in aqueous solutions. To improve stability and delivery, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) or specialized lipid delivery reagents.[3] It is also recommended to prepare fresh dilutions in culture medium for each experiment.

Troubleshooting Guide

Issue: High levels of cell death are observed even at low concentrations.

  • Possible Cause: The compound may exhibit high cytotoxicity in your specific cell line.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) with a wider and lower range of concentrations to accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Possible Cause: The solvent concentration in the final culture medium may be too high.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤0.1% v/v). Include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental setup.

  • Possible Cause: The compound may have degraded, forming toxic byproducts.

    • Solution: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles.

Issue: No observable biological effect at any tested concentration.

  • Possible Cause: The concentrations used may be too low to elicit a response.

    • Solution: Test a higher range of concentrations.

  • Possible Cause: The compound may be unstable or poorly soluble in the culture medium, preventing it from reaching the cells.

    • Solution: As mentioned in the FAQs, consider using a carrier protein like BSA or a lipid delivery system to enhance solubility and stability.[][5]

  • Possible Cause: The incubation time may be too short for the biological effect to manifest.

    • Solution: Perform a time-course experiment to assess the compound's effect at different time points (e.g., 24, 48, and 72 hours).

  • Possible Cause: The chosen cell line may not be responsive to this compound.

    • Solution: If possible, test the compound on a different, well-characterized cell line known to be responsive to similar bioactive lipids.

Issue: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.

  • Possible Cause: Inaccurate pipetting of the compound or reagents.

    • Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Sterile, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of DMSO to create a 10 mM stock solution.

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0 (Vehicle)1.230.0798.4
0.11.210.0996.8
11.150.0692.0
100.880.0570.4
500.610.0448.8
1000.320.0325.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates inhibitor Inhibitor Protein kinase2->inhibitor Inactivates transcription_factor Transcription Factor kinase2->transcription_factor Activates inhibitor->transcription_factor Inhibits gene_expression Target Gene Expression transcription_factor->gene_expression Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing 3-Hydroxypentadecane-4-one for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 3-Hydroxypentadecane-4-one in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Due to its lipophilic nature, this compound should be dissolved in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is crucial to use a solvent that is compatible with your cell line and to keep the final solvent concentration in the cell culture medium below a non-toxic level (typically ≤0.1% v/v).

Q2: How should I store the stock solution of this compound?

Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.

Q3: What is a typical starting concentration range for this compound in cell culture?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its biological activity and potential cytotoxicity. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for instance, from 0.1 µM to 100 µM.[1][2]

Q4: How can I ensure the stability of this compound in my cell culture medium?

Lipophilic compounds can be unstable in aqueous solutions. To improve stability and delivery, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) or specialized lipid delivery reagents.[3] It is also recommended to prepare fresh dilutions in culture medium for each experiment.

Troubleshooting Guide

Issue: High levels of cell death are observed even at low concentrations.

  • Possible Cause: The compound may exhibit high cytotoxicity in your specific cell line.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) with a wider and lower range of concentrations to accurately determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Possible Cause: The solvent concentration in the final culture medium may be too high.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically ≤0.1% v/v). Include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental setup.

  • Possible Cause: The compound may have degraded, forming toxic byproducts.

    • Solution: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles.

Issue: No observable biological effect at any tested concentration.

  • Possible Cause: The concentrations used may be too low to elicit a response.

    • Solution: Test a higher range of concentrations.

  • Possible Cause: The compound may be unstable or poorly soluble in the culture medium, preventing it from reaching the cells.

    • Solution: As mentioned in the FAQs, consider using a carrier protein like BSA or a lipid delivery system to enhance solubility and stability.[][5]

  • Possible Cause: The incubation time may be too short for the biological effect to manifest.

    • Solution: Perform a time-course experiment to assess the compound's effect at different time points (e.g., 24, 48, and 72 hours).

  • Possible Cause: The chosen cell line may not be responsive to this compound.

    • Solution: If possible, test the compound on a different, well-characterized cell line known to be responsive to similar bioactive lipids.

Issue: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells.

  • Possible Cause: Inaccurate pipetting of the compound or reagents.

    • Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Sterile, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of DMSO to create a 10 mM stock solution.

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0 (Vehicle)1.230.0798.4
0.11.210.0996.8
11.150.0692.0
100.880.0570.4
500.610.0448.8
1000.320.0325.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates inhibitor Inhibitor Protein kinase2->inhibitor Inactivates transcription_factor Transcription Factor kinase2->transcription_factor Activates inhibitor->transcription_factor Inhibits gene_expression Target Gene Expression transcription_factor->gene_expression Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a long-chain keto-alcohol. Due to its long C15 aliphatic chain, it is predicted to be highly hydrophobic and poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1] It is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[2] When preparing for in vitro assays, a common issue is the precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.[3][4]

Q2: What is the recommended starting solvent for creating a stock solution?

A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved before making further dilutions. For cell culture experiments, it is crucial that the final concentration of DMSO in the media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[3] Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. First, dilute the DMSO stock into a small volume of media while vortexing, and then add this intermediate dilution to the final volume.

  • Use a Co-solvent/Surfactant: Incorporating a pharmaceutically acceptable co-solvent or surfactant can significantly improve solubility.[3][5] Common options include PEG-400, Tween® 80, or Polysorbate 20.[2][3] It is essential to run vehicle controls to ensure the co-solvent or surfactant does not interfere with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[6]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous media.
Possible Cause Suggested Solution
Final concentration exceeds aqueous solubility limit.Decrease the final working concentration of the compound. Determine the maximum achievable concentration without precipitation.
Poor mixing during dilution.Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.[3]
Shock precipitation due to rapid solvent change.Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer (e.g., 50:50 ethanol:water) before the final dilution.
Problem 2: Solution is cloudy or turbid after dilution.
Possible Cause Suggested Solution
Formation of fine, colloidal precipitate.The solution may not be suitable for assays sensitive to light scattering (e.g., some absorbance assays). Consider centrifugation and using the supernatant, but be aware this will lower the effective concentration.
Use of a solubilizing agent.Incorporate a non-ionic surfactant like Tween® 80 (at a final concentration of 0.01-0.1%) or a co-solvent like PEG-400.[3] Always include a vehicle control with the same concentration of the solubilizing agent.
Problem 3: Compound appears to come out of solution over time (e.g., during a long incubation).
Possible Cause Suggested Solution
Compound is at a metastable concentration.The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Lower the final concentration.
Interaction with components in the media (e.g., proteins).If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the initial solubility tests.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in common solvent systems used for in vitro assays. This data is for illustrative purposes to guide solvent selection.

Solvent System Maximum Solubility (Hypothetical) Final Conc. in Media (v/v) Observations
100% DMSO>100 mM< 0.5%Clear solution. Recommended for stock.
100% Ethanol~50 mM< 1%Clear solution. Can be used as a stock solvent.
PBS (pH 7.4)< 1 µMN/AVery poor solubility, appears as a suspension.
Cell Culture Media + 10% FBS~5 µMN/ASlight improvement over PBS due to serum proteins, but still low.
PBS with 0.1% Tween® 80~50 µM0.1%Clear solution at lower concentrations.
PBS with 1% HPβCD~100 µM1%Significant improvement in solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.56 mg of this compound (Molecular Weight: 256.42 g/mol , hypothetical).

  • Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol is adapted for researchers needing to prepare a higher concentration aqueous solution.[6]

  • Prepare HPβCD Solution: Prepare a 10% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS or serum-free media).

  • Prepare Compound Film: In a glass vial, add the required amount of this compound from a volatile organic solvent stock (e.g., methanol or chloroform). Evaporate the solvent under a stream of nitrogen to create a thin film of the compound on the vial surface.

  • Complexation: Add the 10% HPβCD solution to the vial containing the compound film.

  • Incubation: Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Control: Prepare a vehicle control using the same concentration of HPβCD in the same buffer.

Visualizations

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues during the preparation of this compound for in vitro experiments.

G start Start: Prepare 10 mM Stock in 100% DMSO dilute Dilute to Final Conc. in Aqueous Buffer start->dilute precipitate Precipitate Forms? dilute->precipitate yes_precipitate Yes precipitate->yes_precipitate Yes no_precipitate No precipitate->no_precipitate No lower_conc Lower Final Concentration yes_precipitate->lower_conc run_assay Proceed with Assay (Include Vehicle Control) no_precipitate->run_assay still_precipitate Still Precipitates? lower_conc->still_precipitate yes_still Yes still_precipitate->yes_still Yes no_still No still_precipitate->no_still No use_cosolvent Use Co-solvent/Surfactant (e.g., Tween 80, HPβCD) yes_still->use_cosolvent no_still->run_assay use_cosolvent->run_assay

A decision-making workflow for improving the solubility of this compound.

Hypothetical Signaling Pathway

Given that some complex lipids and their derivatives can modulate inflammatory pathways, this diagram illustrates a hypothetical signaling pathway where this compound (3-HP-4-O) inhibits a pro-inflammatory response. This is a speculative pathway for illustrative purposes only.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Toll-like Receptor 4 (TLR4) MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 phosphorylates IκBα NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocation IkB IκBα HP4O 3-HP-4-O HP4O->IKK inhibits Cytokines Pro-inflammatory Genes (TNFα, IL-6) NFkB_nuc->Cytokines induces transcription LPS LPS LPS->Receptor

Hypothetical inhibition of the TLR4-NF-κB signaling pathway by this compound.

References

Improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxypentadecane-4-one for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a long-chain keto-alcohol. Due to its long C15 aliphatic chain, it is predicted to be highly hydrophobic and poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1] It is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] When preparing for in vitro assays, a common issue is the precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer.[3][4]

Q2: What is the recommended starting solvent for creating a stock solution?

A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved before making further dilutions. For cell culture experiments, it is crucial that the final concentration of DMSO in the media is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[3] Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. First, dilute the DMSO stock into a small volume of media while vortexing, and then add this intermediate dilution to the final volume.

  • Use a Co-solvent/Surfactant: Incorporating a pharmaceutically acceptable co-solvent or surfactant can significantly improve solubility.[3][5] Common options include PEG-400, Tween® 80, or Polysorbate 20.[2][3] It is essential to run vehicle controls to ensure the co-solvent or surfactant does not interfere with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[6]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous media.
Possible Cause Suggested Solution
Final concentration exceeds aqueous solubility limit.Decrease the final working concentration of the compound. Determine the maximum achievable concentration without precipitation.
Poor mixing during dilution.Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring to promote rapid dispersion.[3]
Shock precipitation due to rapid solvent change.Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer (e.g., 50:50 ethanol:water) before the final dilution.
Problem 2: Solution is cloudy or turbid after dilution.
Possible Cause Suggested Solution
Formation of fine, colloidal precipitate.The solution may not be suitable for assays sensitive to light scattering (e.g., some absorbance assays). Consider centrifugation and using the supernatant, but be aware this will lower the effective concentration.
Use of a solubilizing agent.Incorporate a non-ionic surfactant like Tween® 80 (at a final concentration of 0.01-0.1%) or a co-solvent like PEG-400.[3] Always include a vehicle control with the same concentration of the solubilizing agent.
Problem 3: Compound appears to come out of solution over time (e.g., during a long incubation).
Possible Cause Suggested Solution
Compound is at a metastable concentration.The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Lower the final concentration.
Interaction with components in the media (e.g., proteins).If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the initial solubility tests.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in common solvent systems used for in vitro assays. This data is for illustrative purposes to guide solvent selection.

Solvent System Maximum Solubility (Hypothetical) Final Conc. in Media (v/v) Observations
100% DMSO>100 mM< 0.5%Clear solution. Recommended for stock.
100% Ethanol~50 mM< 1%Clear solution. Can be used as a stock solvent.
PBS (pH 7.4)< 1 µMN/AVery poor solubility, appears as a suspension.
Cell Culture Media + 10% FBS~5 µMN/ASlight improvement over PBS due to serum proteins, but still low.
PBS with 0.1% Tween® 80~50 µM0.1%Clear solution at lower concentrations.
PBS with 1% HPβCD~100 µM1%Significant improvement in solubility.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.56 mg of this compound (Molecular Weight: 256.42 g/mol , hypothetical).

  • Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol is adapted for researchers needing to prepare a higher concentration aqueous solution.[6]

  • Prepare HPβCD Solution: Prepare a 10% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS or serum-free media).

  • Prepare Compound Film: In a glass vial, add the required amount of this compound from a volatile organic solvent stock (e.g., methanol or chloroform). Evaporate the solvent under a stream of nitrogen to create a thin film of the compound on the vial surface.

  • Complexation: Add the 10% HPβCD solution to the vial containing the compound film.

  • Incubation: Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Control: Prepare a vehicle control using the same concentration of HPβCD in the same buffer.

Visualizations

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues during the preparation of this compound for in vitro experiments.

G start Start: Prepare 10 mM Stock in 100% DMSO dilute Dilute to Final Conc. in Aqueous Buffer start->dilute precipitate Precipitate Forms? dilute->precipitate yes_precipitate Yes precipitate->yes_precipitate Yes no_precipitate No precipitate->no_precipitate No lower_conc Lower Final Concentration yes_precipitate->lower_conc run_assay Proceed with Assay (Include Vehicle Control) no_precipitate->run_assay still_precipitate Still Precipitates? lower_conc->still_precipitate yes_still Yes still_precipitate->yes_still Yes no_still No still_precipitate->no_still No use_cosolvent Use Co-solvent/Surfactant (e.g., Tween 80, HPβCD) yes_still->use_cosolvent no_still->run_assay use_cosolvent->run_assay

A decision-making workflow for improving the solubility of this compound.

Hypothetical Signaling Pathway

Given that some complex lipids and their derivatives can modulate inflammatory pathways, this diagram illustrates a hypothetical signaling pathway where this compound (3-HP-4-O) inhibits a pro-inflammatory response. This is a speculative pathway for illustrative purposes only.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Toll-like Receptor 4 (TLR4) MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 phosphorylates IκBα NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocation IkB IκBα HP4O 3-HP-4-O HP4O->IKK inhibits Cytokines Pro-inflammatory Genes (TNFα, IL-6) NFkB_nuc->Cytokines induces transcription LPS LPS LPS->Receptor

Hypothetical inhibition of the TLR4-NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Variability in Macrophage Migration Assays with LAIR-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in macrophage migration assays by leveraging the function of Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1).

Frequently Asked Questions (FAQs)

Q1: What is LAIR-1 and how does it affect macrophage migration?

A1: Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1) is a transmembrane inhibitory receptor expressed on most hematopoietic cells, including macrophages.[1][2] When LAIR-1 binds to its ligands, such as collagen, it initiates a signaling cascade that dampens cellular activation. This inhibitory signaling has been shown to negatively regulate the recruitment of immune cells.[3] Studies have demonstrated that a deficiency in LAIR-1 leads to increased macrophage recruitment to inflammatory sites.[3][4] Therefore, modulating LAIR-1 activity can be a tool to control and potentially reduce variability in macrophage migration assays.

Q2: How can modulating LAIR-1 activity help in overcoming variability in our macrophage migration assays?

A2: Variability in macrophage migration assays can stem from inconsistent baseline migration of control cells. By activating LAIR-1, for instance through the use of an agonistic antibody, it is possible to suppress this baseline migration, creating a more stable and reproducible assay window. This approach can help to more clearly distinguish true chemotactic responses from random cell movement.

Q3: What are the key sources of variability in a typical macrophage migration assay?

A3: Common sources of variability include:

  • Cell Health and Passage Number: Using cells of high passage number or suboptimal health can lead to inconsistent migratory capacity.[5]

  • Inconsistent Cell Seeding Density: Uneven cell distribution or incorrect cell numbers in the upper chamber of a transwell will lead to variable results.[5][6]

  • Chemoattractant Gradient: Improper establishment or instability of the chemoattractant gradient can affect the directionality and rate of migration.[6]

  • Assay Incubation Time: Suboptimal incubation times can result in either too few or too many cells migrating, making quantification difficult.[7]

  • Inconsistent Handling and Washing Steps: Vigorous washing can dislodge migrated cells, while inconsistent removal of non-migrated cells from the top of the transwell insert can lead to artificially high readings.[8]

Q4: Can LAIR-1 be used as a negative control in our migration assays?

A4: Yes, activating LAIR-1 can serve as an excellent negative control. By treating a subset of wells with a LAIR-1 agonist, you can establish a baseline of inhibited migration. This provides a clear benchmark against which to measure the migratory response to your chemoattractant.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in baseline migration across control wells. Inconsistent activation state of macrophages.Pre-incubate macrophages with a LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody or a known ligand like collagen) to suppress and normalize baseline migration.
No or very low migration even with a chemoattractant. 1. LAIR-1 is overly activated due to endogenous ligands in the media or on the transwell membrane. 2. The chemoattractant is not potent enough to overcome the inhibitory signal. 3. Pore size of the transwell is too small.[5]1. Use a LAIR-1 blocking (antagonistic) antibody to prevent inhibitory signaling. 2. Increase the concentration of the chemoattractant. 3. Optimize the pore size of the transwell insert (typically 5-8 µm for macrophages).[6]
Inconsistent results when using LAIR-1 antibodies. 1. Improper antibody concentration. 2. Ineffective cross-linking of the LAIR-1 receptor.1. Perform a dose-response titration to determine the optimal concentration of the LAIR-1 antibody. 2. For agonistic activity, ensure proper cross-linking by using a secondary antibody or by plating the primary antibody on the culture surface.
Difficulty in distinguishing between chemotaxis and chemokinesis. The chemoattractant may be inducing random movement rather than directed migration.Perform a checkerboard analysis where the chemoattractant is placed in both the upper and lower chambers at varying concentrations. True chemotaxis will only be observed in the presence of a positive gradient.

Experimental Protocols

Protocol 1: Standard Transwell Macrophage Migration Assay

This protocol describes a standard method for assessing macrophage migration using a transwell system.

Materials:

  • 24-well transwell inserts (5 or 8 µm pore size)

  • Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium for cell starvation

  • Chemoattractant (e.g., MCP-1/CCL2)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture macrophages to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.[5]

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber. Add 600 µL of serum-free medium to the control wells.

  • Cell Seeding: Resuspend the starved macrophages in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 10 minutes. Subsequently, stain the cells with Crystal Violet solution for 15 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Quantification: Allow the inserts to dry completely. Count the migrated cells in several random fields of view using a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

Protocol 2: Macrophage Migration Assay with LAIR-1 Modulation

This protocol details how to incorporate LAIR-1 agonists or antagonists to control for variability.

Materials:

  • Same as Protocol 1

  • LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody) or antagonist (e.g., blocking anti-LAIR-1 antibody)

  • Isotype control antibody

Procedure:

  • Cell Preparation: Follow step 1 from Protocol 1.

  • Antibody Incubation (for LAIR-1 modulation):

    • For LAIR-1 activation (agonism): Pre-incubate the starved macrophages with the LAIR-1 agonistic antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C. For effective cross-linking, the antibody can be pre-coated on the transwell membrane.

    • For LAIR-1 inhibition (antagonism): Pre-incubate the starved macrophages with the LAIR-1 blocking antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C.

  • Assay Setup and Cell Seeding: Follow steps 2-4 from Protocol 1, using the antibody-treated cells.

  • Incubation, Staining, and Quantification: Follow steps 5-9 from Protocol 1.

Quantitative Data Summary

Condition Effect on Macrophage/Neutrophil Migration Reference
LAIR-1 Deficiency (in vivo) Increased number of macrophages in the lungs in response to Poly(I:C) stimulation.[3]
LAIR-1 Deficiency (in vivo) Enhanced neutrophil recruitment to airways in response to CXCL1.[9]
LAIR-1 Activation (in vitro) Inhibited pro-inflammatory M1-like macrophage differentiation.[10]
LAIR-1 Blockade (in vitro) Promotes differentiation to M1 macrophages and inhibits M2 macrophage polarization.[2]

Visualizations

LAIR1_Signaling_Pathway LAIR-1 Signaling Pathway in Macrophages cluster_membrane Cell Membrane LAIR-1 LAIR-1 SHP-1 SHP-1 LAIR-1->SHP-1 Recruits SHP-2 SHP-2 LAIR-1->SHP-2 Recruits Activating_Receptor Activating_Receptor Downstream_Signaling Downstream_Signaling Activating_Receptor->Downstream_Signaling Activates Collagen Collagen Collagen->LAIR-1 Binds SHP-1->Downstream_Signaling Dephosphorylates SHP-2->Downstream_Signaling Dephosphorylates Inhibition_of_Migration Inhibition_of_Migration Downstream_Signaling->Inhibition_of_Migration

Caption: LAIR-1 signaling cascade leading to inhibition of macrophage migration.

Experimental_Workflow Experimental Workflow for LAIR-1 Modulation in Migration Assays cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Transwell Assay cluster_analysis Analysis Culture_Macrophages Culture Macrophages Starve_Cells Starve Cells (Serum-free) Culture_Macrophages->Starve_Cells Control Isotype Control Starve_Cells->Control LAIR-1_Agonist LAIR-1 Agonist Starve_Cells->LAIR-1_Agonist LAIR-1_Antagonist LAIR-1 Antagonist Starve_Cells->LAIR-1_Antagonist Seed_Cells Seed Cells in Upper Chamber Control->Seed_Cells LAIR-1_Agonist->Seed_Cells LAIR-1_Antagonist->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate Add_Chemoattractant->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify Quantify Migration Fix_Stain->Quantify Data_Analysis Data Analysis and Comparison Quantify->Data_Analysis Troubleshooting_Tree Troubleshooting Macrophage Migration Assay Variability Start High Variability in Results? Check_Controls Review Control Wells Start->Check_Controls High_Baseline High & Variable Baseline Migration? Check_Controls->High_Baseline Low_Migration Low or No Migration? Check_Controls->Low_Migration Use_Agonist Implement LAIR-1 Agonist Pre-treatment High_Baseline->Use_Agonist Yes Check_Cells Check Cell Health & Passage High_Baseline->Check_Cells No Check_Gradient Verify Chemoattractant Gradient Low_Migration->Check_Gradient No Use_Antagonist Use LAIR-1 Antagonist Low_Migration->Use_Antagonist Yes Re-evaluate Re-evaluate Results Use_Agonist->Re-evaluate Optimize_Assay Optimize Assay Parameters (Time, Density) Check_Cells->Optimize_Assay Check_Gradient->Optimize_Assay Use_Antagonist->Re-evaluate Optimize_Assay->Re-evaluate

References

Technical Support Center: Overcoming Variability in Macrophage Migration Assays with LAIR-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability in macrophage migration assays by leveraging the function of Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1).

Frequently Asked Questions (FAQs)

Q1: What is LAIR-1 and how does it affect macrophage migration?

A1: Leukocyte-Associated Immunoglobulin-like Receptor-1 (LAIR-1) is a transmembrane inhibitory receptor expressed on most hematopoietic cells, including macrophages.[1][2] When LAIR-1 binds to its ligands, such as collagen, it initiates a signaling cascade that dampens cellular activation. This inhibitory signaling has been shown to negatively regulate the recruitment of immune cells.[3] Studies have demonstrated that a deficiency in LAIR-1 leads to increased macrophage recruitment to inflammatory sites.[3][4] Therefore, modulating LAIR-1 activity can be a tool to control and potentially reduce variability in macrophage migration assays.

Q2: How can modulating LAIR-1 activity help in overcoming variability in our macrophage migration assays?

A2: Variability in macrophage migration assays can stem from inconsistent baseline migration of control cells. By activating LAIR-1, for instance through the use of an agonistic antibody, it is possible to suppress this baseline migration, creating a more stable and reproducible assay window. This approach can help to more clearly distinguish true chemotactic responses from random cell movement.

Q3: What are the key sources of variability in a typical macrophage migration assay?

A3: Common sources of variability include:

  • Cell Health and Passage Number: Using cells of high passage number or suboptimal health can lead to inconsistent migratory capacity.[5]

  • Inconsistent Cell Seeding Density: Uneven cell distribution or incorrect cell numbers in the upper chamber of a transwell will lead to variable results.[5][6]

  • Chemoattractant Gradient: Improper establishment or instability of the chemoattractant gradient can affect the directionality and rate of migration.[6]

  • Assay Incubation Time: Suboptimal incubation times can result in either too few or too many cells migrating, making quantification difficult.[7]

  • Inconsistent Handling and Washing Steps: Vigorous washing can dislodge migrated cells, while inconsistent removal of non-migrated cells from the top of the transwell insert can lead to artificially high readings.[8]

Q4: Can LAIR-1 be used as a negative control in our migration assays?

A4: Yes, activating LAIR-1 can serve as an excellent negative control. By treating a subset of wells with a LAIR-1 agonist, you can establish a baseline of inhibited migration. This provides a clear benchmark against which to measure the migratory response to your chemoattractant.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in baseline migration across control wells. Inconsistent activation state of macrophages.Pre-incubate macrophages with a LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody or a known ligand like collagen) to suppress and normalize baseline migration.
No or very low migration even with a chemoattractant. 1. LAIR-1 is overly activated due to endogenous ligands in the media or on the transwell membrane. 2. The chemoattractant is not potent enough to overcome the inhibitory signal. 3. Pore size of the transwell is too small.[5]1. Use a LAIR-1 blocking (antagonistic) antibody to prevent inhibitory signaling. 2. Increase the concentration of the chemoattractant. 3. Optimize the pore size of the transwell insert (typically 5-8 µm for macrophages).[6]
Inconsistent results when using LAIR-1 antibodies. 1. Improper antibody concentration. 2. Ineffective cross-linking of the LAIR-1 receptor.1. Perform a dose-response titration to determine the optimal concentration of the LAIR-1 antibody. 2. For agonistic activity, ensure proper cross-linking by using a secondary antibody or by plating the primary antibody on the culture surface.
Difficulty in distinguishing between chemotaxis and chemokinesis. The chemoattractant may be inducing random movement rather than directed migration.Perform a checkerboard analysis where the chemoattractant is placed in both the upper and lower chambers at varying concentrations. True chemotaxis will only be observed in the presence of a positive gradient.

Experimental Protocols

Protocol 1: Standard Transwell Macrophage Migration Assay

This protocol describes a standard method for assessing macrophage migration using a transwell system.

Materials:

  • 24-well transwell inserts (5 or 8 µm pore size)

  • Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium for cell starvation

  • Chemoattractant (e.g., MCP-1/CCL2)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture macrophages to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.[5]

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber. Add 600 µL of serum-free medium to the control wells.

  • Cell Seeding: Resuspend the starved macrophages in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 10 minutes. Subsequently, stain the cells with Crystal Violet solution for 15 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Quantification: Allow the inserts to dry completely. Count the migrated cells in several random fields of view using a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

Protocol 2: Macrophage Migration Assay with LAIR-1 Modulation

This protocol details how to incorporate LAIR-1 agonists or antagonists to control for variability.

Materials:

  • Same as Protocol 1

  • LAIR-1 agonist (e.g., agonistic anti-LAIR-1 antibody) or antagonist (e.g., blocking anti-LAIR-1 antibody)

  • Isotype control antibody

Procedure:

  • Cell Preparation: Follow step 1 from Protocol 1.

  • Antibody Incubation (for LAIR-1 modulation):

    • For LAIR-1 activation (agonism): Pre-incubate the starved macrophages with the LAIR-1 agonistic antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C. For effective cross-linking, the antibody can be pre-coated on the transwell membrane.

    • For LAIR-1 inhibition (antagonism): Pre-incubate the starved macrophages with the LAIR-1 blocking antibody (or isotype control) at a pre-determined optimal concentration for 30-60 minutes at 37°C.

  • Assay Setup and Cell Seeding: Follow steps 2-4 from Protocol 1, using the antibody-treated cells.

  • Incubation, Staining, and Quantification: Follow steps 5-9 from Protocol 1.

Quantitative Data Summary

Condition Effect on Macrophage/Neutrophil Migration Reference
LAIR-1 Deficiency (in vivo) Increased number of macrophages in the lungs in response to Poly(I:C) stimulation.[3]
LAIR-1 Deficiency (in vivo) Enhanced neutrophil recruitment to airways in response to CXCL1.[9]
LAIR-1 Activation (in vitro) Inhibited pro-inflammatory M1-like macrophage differentiation.[10]
LAIR-1 Blockade (in vitro) Promotes differentiation to M1 macrophages and inhibits M2 macrophage polarization.[2]

Visualizations

LAIR1_Signaling_Pathway LAIR-1 Signaling Pathway in Macrophages cluster_membrane Cell Membrane LAIR-1 LAIR-1 SHP-1 SHP-1 LAIR-1->SHP-1 Recruits SHP-2 SHP-2 LAIR-1->SHP-2 Recruits Activating_Receptor Activating_Receptor Downstream_Signaling Downstream_Signaling Activating_Receptor->Downstream_Signaling Activates Collagen Collagen Collagen->LAIR-1 Binds SHP-1->Downstream_Signaling Dephosphorylates SHP-2->Downstream_Signaling Dephosphorylates Inhibition_of_Migration Inhibition_of_Migration Downstream_Signaling->Inhibition_of_Migration

Caption: LAIR-1 signaling cascade leading to inhibition of macrophage migration.

Experimental_Workflow Experimental Workflow for LAIR-1 Modulation in Migration Assays cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Transwell Assay cluster_analysis Analysis Culture_Macrophages Culture Macrophages Starve_Cells Starve Cells (Serum-free) Culture_Macrophages->Starve_Cells Control Isotype Control Starve_Cells->Control LAIR-1_Agonist LAIR-1 Agonist Starve_Cells->LAIR-1_Agonist LAIR-1_Antagonist LAIR-1 Antagonist Starve_Cells->LAIR-1_Antagonist Seed_Cells Seed Cells in Upper Chamber Control->Seed_Cells LAIR-1_Agonist->Seed_Cells LAIR-1_Antagonist->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate Add_Chemoattractant->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify Quantify Migration Fix_Stain->Quantify Data_Analysis Data Analysis and Comparison Quantify->Data_Analysis Troubleshooting_Tree Troubleshooting Macrophage Migration Assay Variability Start High Variability in Results? Check_Controls Review Control Wells Start->Check_Controls High_Baseline High & Variable Baseline Migration? Check_Controls->High_Baseline Low_Migration Low or No Migration? Check_Controls->Low_Migration Use_Agonist Implement LAIR-1 Agonist Pre-treatment High_Baseline->Use_Agonist Yes Check_Cells Check Cell Health & Passage High_Baseline->Check_Cells No Check_Gradient Verify Chemoattractant Gradient Low_Migration->Check_Gradient No Use_Antagonist Use LAIR-1 Antagonist Low_Migration->Use_Antagonist Yes Re-evaluate Re-evaluate Results Use_Agonist->Re-evaluate Optimize_Assay Optimize Assay Parameters (Time, Density) Check_Cells->Optimize_Assay Check_Gradient->Optimize_Assay Use_Antagonist->Re-evaluate Optimize_Assay->Re-evaluate

References

Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of LAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Part 1: Getting Started - The Method Development Workflow

LAI_1_Method_Development_Workflow cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: Method Finalization A Prepare LAI-1 Standard Solution B Direct Infusion A->B C Select Ionization Mode & Polarity B->C D Optimize MS1: Find Precursor Ion C->D E Optimize MS2: Select & Optimize MRM Transitions D->E F Select Column & Mobile Phases E->F Optimized Transitions G Develop Gradient Elution Profile F->G H Optimize Flow Rate & Column Temp. G->H I Develop Sample Preparation Protocol H->I Final LC Conditions J Assess Matrix Effects I->J K Validate Method: Linearity, Accuracy, Precision, LLOQ J->K

Part 2: Frequently Asked Questions (FAQs)

Q: How do I select the optimal ionization mode and polarity for LAI-1? A: The choice of ionization mode depends on the physicochemical properties of LAI-1. Electrospray ionization (ESI) is generally suitable for polar, ionizable molecules, while atmospheric pressure chemical ionization (APCI) works well for less-polar, lower-molecular-weight compounds. To determine the best approach for LAI-1, you should screen the analyte in both positive and negative polarity modes using all available ionization techniques. An infusion of the LAI-1 standard into the mass spectrometer is the most effective way to test these conditions empirically.[1]

Q: Which mass spectrometer parameters are most critical for LAI-1 sensitivity? A: Several key parameters in the ion source and mass analyzer significantly impact sensitivity.[2][3]

  • Ion Source: Capillary/sprayer voltage, nebulizing gas flow, drying gas flow, and gas temperature are critical. These parameters are interdependent and affect the efficiency of droplet formation and desolvation.[2]

  • Mass Analyzer: For tandem mass spectrometry, optimizing the collision energy (CE) for each fragmentation event is crucial to ensure you generate the most stable and abundant product ions for quantification.[4] Dwelling time on your target MRM transitions also plays a role; longer dwell times can improve the signal-to-noise ratio but may compromise the number of data points across a chromatographic peak.

Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for LAI-1? A: The process involves two main steps:

  • Product Ion Selection and Optimization: Perform a product ion scan on the selected precursor. This involves inducing fragmentation in the collision cell and scanning for the resulting fragment ions. Select the most intense and stable fragment ions as your product ions. It is good practice to select at least two product ions for each compound to ensure specificity.[4] Finally, for each precursor-product pair (MRM transition), optimize the collision energy by ramping the CE voltage and monitoring the signal intensity to find the value that produces the maximum response.[4]

Q: What are good starting conditions for reverse-phase liquid chromatography for a new analyte like LAI-1? A: For a novel small molecule or peptide, a C18 reversed-phase column is a versatile starting point. A common initial approach involves a fast gradient to scout for the analyte's retention time.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or ammonium hydroxide).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[5]

  • Flow Rate: For a standard analytical column (e.g., 2.1 mm ID), a flow rate of 0.3-0.5 mL/min is typical.[6]

Q: How does mobile phase composition affect sensitivity? A: Mobile phase additives can significantly impact ionization efficiency. Acidic additives like formic acid are commonly used in positive ESI mode as they promote protonation, leading to the formation of [M+H]⁺ ions. However, in some cases, even low concentrations of additives can suppress the signal.[6] It is crucial to empirically test different additives (e.g., formic acid, ammonium formate, ammonium acetate) at various concentrations to find the optimal conditions for LAI-1.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Poor or No Signal Intensity

Q: I am not seeing any peak for LAI-1. What should I check first? A: The absence of a signal can be due to issues with the sample, the LC system, or the mass spectrometer. A systematic approach is necessary to identify the root cause.[7][8]

Troubleshooting_No_Signal A No LAI-1 Signal Detected B Is the MS instrument tuned and calibrated? A->B C Tune and calibrate the instrument. B->C No D Check direct infusion of LAI-1 standard B->D Yes E Is signal present during infusion? D->E F Problem is likely with the LC system or method. Check for leaks, clogs, and correct mobile phases. E->F Yes G Problem is with the MS source or settings. Check source parameters, sample concentration, and ionization efficiency. E->G No

References

Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of LAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Part 1: Getting Started - The Method Development Workflow

LAI_1_Method_Development_Workflow cluster_0 Phase 1: MS Optimization cluster_1 Phase 2: LC Optimization cluster_2 Phase 3: Method Finalization A Prepare LAI-1 Standard Solution B Direct Infusion A->B C Select Ionization Mode & Polarity B->C D Optimize MS1: Find Precursor Ion C->D E Optimize MS2: Select & Optimize MRM Transitions D->E F Select Column & Mobile Phases E->F Optimized Transitions G Develop Gradient Elution Profile F->G H Optimize Flow Rate & Column Temp. G->H I Develop Sample Preparation Protocol H->I Final LC Conditions J Assess Matrix Effects I->J K Validate Method: Linearity, Accuracy, Precision, LLOQ J->K

Part 2: Frequently Asked Questions (FAQs)

Q: How do I select the optimal ionization mode and polarity for LAI-1? A: The choice of ionization mode depends on the physicochemical properties of LAI-1. Electrospray ionization (ESI) is generally suitable for polar, ionizable molecules, while atmospheric pressure chemical ionization (APCI) works well for less-polar, lower-molecular-weight compounds. To determine the best approach for LAI-1, you should screen the analyte in both positive and negative polarity modes using all available ionization techniques. An infusion of the LAI-1 standard into the mass spectrometer is the most effective way to test these conditions empirically.[1]

Q: Which mass spectrometer parameters are most critical for LAI-1 sensitivity? A: Several key parameters in the ion source and mass analyzer significantly impact sensitivity.[2][3]

  • Ion Source: Capillary/sprayer voltage, nebulizing gas flow, drying gas flow, and gas temperature are critical. These parameters are interdependent and affect the efficiency of droplet formation and desolvation.[2]

  • Mass Analyzer: For tandem mass spectrometry, optimizing the collision energy (CE) for each fragmentation event is crucial to ensure you generate the most stable and abundant product ions for quantification.[4] Dwelling time on your target MRM transitions also plays a role; longer dwell times can improve the signal-to-noise ratio but may compromise the number of data points across a chromatographic peak.

Q: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for LAI-1? A: The process involves two main steps:

  • Product Ion Selection and Optimization: Perform a product ion scan on the selected precursor. This involves inducing fragmentation in the collision cell and scanning for the resulting fragment ions. Select the most intense and stable fragment ions as your product ions. It is good practice to select at least two product ions for each compound to ensure specificity.[4] Finally, for each precursor-product pair (MRM transition), optimize the collision energy by ramping the CE voltage and monitoring the signal intensity to find the value that produces the maximum response.[4]

Q: What are good starting conditions for reverse-phase liquid chromatography for a new analyte like LAI-1? A: For a novel small molecule or peptide, a C18 reversed-phase column is a versatile starting point. A common initial approach involves a fast gradient to scout for the analyte's retention time.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or ammonium hydroxide).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[5]

  • Flow Rate: For a standard analytical column (e.g., 2.1 mm ID), a flow rate of 0.3-0.5 mL/min is typical.[6]

Q: How does mobile phase composition affect sensitivity? A: Mobile phase additives can significantly impact ionization efficiency. Acidic additives like formic acid are commonly used in positive ESI mode as they promote protonation, leading to the formation of [M+H]⁺ ions. However, in some cases, even low concentrations of additives can suppress the signal.[6] It is crucial to empirically test different additives (e.g., formic acid, ammonium formate, ammonium acetate) at various concentrations to find the optimal conditions for LAI-1.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Poor or No Signal Intensity

Q: I am not seeing any peak for LAI-1. What should I check first? A: The absence of a signal can be due to issues with the sample, the LC system, or the mass spectrometer. A systematic approach is necessary to identify the root cause.[7][8]

Troubleshooting_No_Signal A No LAI-1 Signal Detected B Is the MS instrument tuned and calibrated? A->B C Tune and calibrate the instrument. B->C No D Check direct infusion of LAI-1 standard B->D Yes E Is signal present during infusion? D->E F Problem is likely with the LC system or method. Check for leaks, clogs, and correct mobile phases. E->F Yes G Problem is with the MS source or settings. Check source parameters, sample concentration, and ionization efficiency. E->G No

References

Technical Support Center: Purification of Synthetic (S)-3-hydroxypentadecan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic (S)-3-hydroxypentadecan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (S)-3-hydroxypentadecan-4-one?

A1: The synthesis of β-hydroxy ketones, such as (S)-3-hydroxypentadecan-4-one, typically proceeds via an aldol (B89426) condensation reaction. Common impurities arise from side reactions inherent to this process. These can include:

  • α,β-Unsaturated Ketone: Dehydration of the desired product can occur, especially under acidic or basic conditions at elevated temperatures, leading to the formation of a conjugated enone.[1]

  • Self-Condensation Products: The starting aldehyde or ketone can react with themselves, leading to a variety of aldol addition or condensation byproducts.[1]

  • Unreacted Starting Materials: Incomplete reaction will leave residual starting aldehyde and ketone in the crude product mixture.

  • Diastereomers: If the synthesis is not perfectly stereocontrolled, other diastereomers of 3-hydroxypentadecan-4-one may be present.

Q2: What is the expected physical state of (S)-3-hydroxypentadecan-4-one at room temperature?

Q3: Is (S)-3-hydroxypentadecan-4-one prone to degradation during purification?

A3: β-hydroxy ketones are generally stable compounds. However, prolonged exposure to strong acids or bases, particularly with heating, can induce dehydration to the corresponding α,β-unsaturated ketone.[1] It is recommended to maintain neutral or near-neutral pH conditions during workup and purification. While some ketone bodies like acetoacetate (B1235776) are unstable, β-hydroxybutyrate is noted to be very stable during storage, suggesting that the β-hydroxy ketone moiety itself is not inherently unstable.[3][4][5]

Troubleshooting Guides

Problem 1: Difficulty in removing a specific impurity.

Symptoms:

  • A persistent spot on the TLC plate that co-elutes with the product in various solvent systems.

  • The impurity is visible in the 1H NMR spectrum of the purified product.

Possible Causes & Solutions:

Impurity TypeIdentificationRecommended Purification Strategy
α,β-Unsaturated Ketone Presence of vinylic proton signals in the 1H NMR spectrum (typically 6-7 ppm).Flash Chromatography: Use a less polar solvent system. The unsaturated ketone is less polar and should elute before the desired product. Recrystallization: May be effective if the impurity concentration is low.
Unreacted Aldehyde Aldehydic proton signal in 1H NMR (around 9-10 ppm).Aqueous Workup: A gentle wash with a dilute sodium bisulfite solution can help remove residual aldehydes. Flash Chromatography: The aldehyde will likely have a different polarity.
Self-Condensation Byproducts Complex mixture of unexpected signals in the 1H NMR.Flash Chromatography: These byproducts often have significantly different polarities and can be separated. Multiple chromatography steps may be necessary.
Diastereomers Complex multiplets for the protons adjacent to the stereocenters in the 1H NMR.HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often required to separate diastereomers. Chiral chromatography may also be effective.[6]
Problem 2: The compound oils out during recrystallization.

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an insoluble liquid.

Possible Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation. It is recommended to first purify the compound by column chromatography.

  • Inappropriate Solvent System: The solvent may be too good a solvent even at low temperatures, or the compound's solubility may change too rapidly with temperature. Long aliphatic chains can make crystallization challenging.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization.

Troubleshooting Steps for Recrystallization:

  • Select an appropriate solvent: Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For ketones, solvents like acetone (B3395972) or solvent mixtures such as heptane/ethyl acetate (B1210297) or methanol/water can be effective.[7]

  • Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

Problem 3: Poor separation during column chromatography.

Symptoms:

  • Broad peaks and significant overlap between the product and impurities.

  • The product elutes with the solvent front.

  • The product does not elute from the column.

Possible Causes & Solutions:

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate solvent system.Optimize TLC: Systematically test different solvent systems (e.g., hexane (B92381)/ethyl acetate, dichloromethane (B109758)/methanol) on TLC to find a system that gives good separation (Rf of the product ~0.3).
Column overloading.Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica (B1680970) gel by weight.
Product Elutes Too Quickly Solvent system is too polar.Decrease the proportion of the more polar solvent in the mobile phase.
Product Does Not Elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline using a capillary tube.

  • Developing Solvent: A common starting point for β-hydroxy ketones is a mixture of hexane and ethyl acetate. A suggested starting ratio is 7:3 (v/v).

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active compounds.

    • Stain the plate using a potassium permanganate (B83412) (KMnO4) solution. β-hydroxy ketones will appear as yellow spots on a purple background.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude (S)-3-hydroxypentadecan-4-one tlc TLC Analysis (e.g., 7:3 Hex/EtOAc) crude->tlc Assess Purity column Flash Column Chromatography tlc->column Major Impurities Present recryst Recrystallization tlc->recryst High Purity with Minor Impurities hplc HPLC/SFC for Diastereomer Separation column->hplc Diastereomers Present column->recryst Purified Fractions hplc->recryst Separated Diastereomers pure_product Pure Product recryst->pure_product Crystals impurities Impurities recryst->impurities Mother Liquor

Caption: General purification workflow for (S)-3-hydroxypentadecan-4-one.

Troubleshooting_Recrystallization start Dissolve in Minimal Hot Solvent cool Cool Slowly start->cool oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals Form oiling_out->no_crystals No check_purity Check Purity (TLC/NMR) Is it >95%? oiling_out->check_purity Yes crystals Crystals Form no_crystals->crystals No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes re_purify Re-purify by Chromatography check_purity->re_purify No change_solvent Try Different Solvent/Solvent Pair check_purity->change_solvent Yes scratch_seed->crystals

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Purification of Synthetic (S)-3-hydroxypentadecan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic (S)-3-hydroxypentadecan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (S)-3-hydroxypentadecan-4-one?

A1: The synthesis of β-hydroxy ketones, such as (S)-3-hydroxypentadecan-4-one, typically proceeds via an aldol condensation reaction. Common impurities arise from side reactions inherent to this process. These can include:

  • α,β-Unsaturated Ketone: Dehydration of the desired product can occur, especially under acidic or basic conditions at elevated temperatures, leading to the formation of a conjugated enone.[1]

  • Self-Condensation Products: The starting aldehyde or ketone can react with themselves, leading to a variety of aldol addition or condensation byproducts.[1]

  • Unreacted Starting Materials: Incomplete reaction will leave residual starting aldehyde and ketone in the crude product mixture.

  • Diastereomers: If the synthesis is not perfectly stereocontrolled, other diastereomers of 3-hydroxypentadecan-4-one may be present.

Q2: What is the expected physical state of (S)-3-hydroxypentadecan-4-one at room temperature?

Q3: Is (S)-3-hydroxypentadecan-4-one prone to degradation during purification?

A3: β-hydroxy ketones are generally stable compounds. However, prolonged exposure to strong acids or bases, particularly with heating, can induce dehydration to the corresponding α,β-unsaturated ketone.[1] It is recommended to maintain neutral or near-neutral pH conditions during workup and purification. While some ketone bodies like acetoacetate are unstable, β-hydroxybutyrate is noted to be very stable during storage, suggesting that the β-hydroxy ketone moiety itself is not inherently unstable.[3][4][5]

Troubleshooting Guides

Problem 1: Difficulty in removing a specific impurity.

Symptoms:

  • A persistent spot on the TLC plate that co-elutes with the product in various solvent systems.

  • The impurity is visible in the 1H NMR spectrum of the purified product.

Possible Causes & Solutions:

Impurity TypeIdentificationRecommended Purification Strategy
α,β-Unsaturated Ketone Presence of vinylic proton signals in the 1H NMR spectrum (typically 6-7 ppm).Flash Chromatography: Use a less polar solvent system. The unsaturated ketone is less polar and should elute before the desired product. Recrystallization: May be effective if the impurity concentration is low.
Unreacted Aldehyde Aldehydic proton signal in 1H NMR (around 9-10 ppm).Aqueous Workup: A gentle wash with a dilute sodium bisulfite solution can help remove residual aldehydes. Flash Chromatography: The aldehyde will likely have a different polarity.
Self-Condensation Byproducts Complex mixture of unexpected signals in the 1H NMR.Flash Chromatography: These byproducts often have significantly different polarities and can be separated. Multiple chromatography steps may be necessary.
Diastereomers Complex multiplets for the protons adjacent to the stereocenters in the 1H NMR.HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often required to separate diastereomers. Chiral chromatography may also be effective.[6]
Problem 2: The compound oils out during recrystallization.

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an insoluble liquid.

Possible Causes & Solutions:

  • High Impurity Level: A significant amount of impurities can inhibit crystal lattice formation. It is recommended to first purify the compound by column chromatography.

  • Inappropriate Solvent System: The solvent may be too good a solvent even at low temperatures, or the compound's solubility may change too rapidly with temperature. Long aliphatic chains can make crystallization challenging.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization.

Troubleshooting Steps for Recrystallization:

  • Select an appropriate solvent: Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For ketones, solvents like acetone or solvent mixtures such as heptane/ethyl acetate or methanol/water can be effective.[7]

  • Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

Problem 3: Poor separation during column chromatography.

Symptoms:

  • Broad peaks and significant overlap between the product and impurities.

  • The product elutes with the solvent front.

  • The product does not elute from the column.

Possible Causes & Solutions:

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate solvent system.Optimize TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC to find a system that gives good separation (Rf of the product ~0.3).
Column overloading.Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product Elutes Too Quickly Solvent system is too polar.Decrease the proportion of the more polar solvent in the mobile phase.
Product Does Not Elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline using a capillary tube.

  • Developing Solvent: A common starting point for β-hydroxy ketones is a mixture of hexane and ethyl acetate. A suggested starting ratio is 7:3 (v/v).

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize UV-active compounds.

    • Stain the plate using a potassium permanganate (KMnO4) solution. β-hydroxy ketones will appear as yellow spots on a purple background.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude (S)-3-hydroxypentadecan-4-one tlc TLC Analysis (e.g., 7:3 Hex/EtOAc) crude->tlc Assess Purity column Flash Column Chromatography tlc->column Major Impurities Present recryst Recrystallization tlc->recryst High Purity with Minor Impurities hplc HPLC/SFC for Diastereomer Separation column->hplc Diastereomers Present column->recryst Purified Fractions hplc->recryst Separated Diastereomers pure_product Pure Product recryst->pure_product Crystals impurities Impurities recryst->impurities Mother Liquor

Caption: General purification workflow for (S)-3-hydroxypentadecan-4-one.

Troubleshooting_Recrystallization start Dissolve in Minimal Hot Solvent cool Cool Slowly start->cool oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals Form oiling_out->no_crystals No check_purity Check Purity (TLC/NMR) Is it >95%? oiling_out->check_purity Yes crystals Crystals Form no_crystals->crystals No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes re_purify Re-purify by Chromatography check_purity->re_purify No change_solvent Try Different Solvent/Solvent Pair check_purity->change_solvent Yes scratch_seed->crystals

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Addressing the Hydrophobicity of LAI-1 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][10]

Q3: Are there potential downsides to using these solubilizing agents?

Yes, each method has considerations:

  • Co-solvents: High concentrations of organic solvents like DMSO or ethanol (B145695) can be toxic to cells and may interfere with protein function or assay performance.[11][12]

  • Surfactants: Some surfactants can denature proteins or disrupt cell membranes, which can impact the biological activity being studied.[13] It's crucial to select a biocompatible surfactant and use it at the lowest effective concentration.

  • Cyclodextrins: While generally considered safe, they can sometimes interact with components of the assay or cell membranes. The complexation of the drug within the cyclodextrin (B1172386) may also affect its availability to its target.[9]

Troubleshooting Guides

Issue 1: LAI-1 Precipitation During Stock Solution Dilution

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit The final concentration of LAI-1 in the aqueous buffer is too high.Perform a solubility test to determine the maximum soluble concentration of LAI-1 in your final buffer.
Insufficient Co-solvent The percentage of the organic co-solvent in the final solution is too low to maintain solubility.Increase the final concentration of the co-solvent in your assay. However, be mindful of its potential effects on your experimental system. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.[12]
Buffer Composition Components of your buffer (e.g., salts, pH) may be influencing the solubility of LAI-1.Test the solubility of LAI-1 in different buffer formulations or at different pH values.
Issue 2: Inconsistent Results in Biological Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Solubilization LAI-1 is not fully dissolved, leading to inconsistent concentrations in your assays.Ensure your stock solution is clear and free of particulates before dilution. Vortexing or gentle heating may aid dissolution.
Interaction with Assay Components The solubilizing agent (co-solvent, surfactant, or cyclodextrin) is interfering with the assay.Run appropriate vehicle controls containing the solubilizing agent at the same concentration used for LAI-1 to assess its baseline effect.
Time-dependent Precipitation LAI-1 is precipitating out of solution over the course of the experiment.Prepare fresh dilutions of LAI-1 immediately before use. Visually inspect your assay plates for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Solubilized LAI-1 Stock Solution using a Co-solvent

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Add the appropriate volume of DMSO to the tube.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

Protocol 2: Preparation of LAI-1 Formulation with a Surfactant

Materials:

  • Polysorbate 80 (Tween® 80)

  • Sterile aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) stock solution of Polysorbate 80 in the desired aqueous buffer.

  • Vortex the final formulation thoroughly. The solution should be clear.

  • This formulation can then be further diluted in the aqueous buffer for your experiments. Always include a vehicle control with the same final concentrations of DMSO and Polysorbate 80.

Protocol 3: Preparation of LAI-1 Formulation with a Cyclodextrin

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in the aqueous buffer. Stir until fully dissolved.

  • Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. This formulation can be used for further dilutions in your experimental buffer. A vehicle control containing the same final concentration of HP-β-CD and the organic solvent should be included in your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_final Final Aqueous Formulation solid LAI-1 (Solid) stock High-Concentration Stock Solution solid->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock cosolvent Co-solvent Method stock->cosolvent Dilute & Solubilize surfactant Surfactant Method stock->surfactant Dilute & Solubilize cyclodextrin Cyclodextrin Method stock->cyclodextrin Dilute & Solubilize final_formulation Solubilized LAI-1 for Experiments cosolvent->final_formulation surfactant->final_formulation cyclodextrin->final_formulation assay Aqueous Assay Buffer assay->final_formulation

signaling_pathway_inhibition cluster_cell Target Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation LAI1 LAI-1 LAI1->KinaseB Inhibition

logical_relationship hydrophobicity LAI-1 is Hydrophobic poor_solubility Poor Aqueous Solubility hydrophobicity->poor_solubility precipitation Precipitation in Buffer poor_solubility->precipitation solubilization Solubilization Required precipitation->solubilization cosolvents Co-solvents solubilization->cosolvents surfactants Surfactants solubilization->surfactants cyclodextrins Cyclodextrins solubilization->cyclodextrins

References

Technical Support Center: Addressing the Hydrophobicity of LAI-1 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9][10]

Q3: Are there potential downsides to using these solubilizing agents?

Yes, each method has considerations:

  • Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may interfere with protein function or assay performance.[11][12]

  • Surfactants: Some surfactants can denature proteins or disrupt cell membranes, which can impact the biological activity being studied.[13] It's crucial to select a biocompatible surfactant and use it at the lowest effective concentration.

  • Cyclodextrins: While generally considered safe, they can sometimes interact with components of the assay or cell membranes. The complexation of the drug within the cyclodextrin may also affect its availability to its target.[9]

Troubleshooting Guides

Issue 1: LAI-1 Precipitation During Stock Solution Dilution

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit The final concentration of LAI-1 in the aqueous buffer is too high.Perform a solubility test to determine the maximum soluble concentration of LAI-1 in your final buffer.
Insufficient Co-solvent The percentage of the organic co-solvent in the final solution is too low to maintain solubility.Increase the final concentration of the co-solvent in your assay. However, be mindful of its potential effects on your experimental system. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.[12]
Buffer Composition Components of your buffer (e.g., salts, pH) may be influencing the solubility of LAI-1.Test the solubility of LAI-1 in different buffer formulations or at different pH values.
Issue 2: Inconsistent Results in Biological Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Solubilization LAI-1 is not fully dissolved, leading to inconsistent concentrations in your assays.Ensure your stock solution is clear and free of particulates before dilution. Vortexing or gentle heating may aid dissolution.
Interaction with Assay Components The solubilizing agent (co-solvent, surfactant, or cyclodextrin) is interfering with the assay.Run appropriate vehicle controls containing the solubilizing agent at the same concentration used for LAI-1 to assess its baseline effect.
Time-dependent Precipitation LAI-1 is precipitating out of solution over the course of the experiment.Prepare fresh dilutions of LAI-1 immediately before use. Visually inspect your assay plates for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation of a Solubilized LAI-1 Stock Solution using a Co-solvent

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Add the appropriate volume of DMSO to the tube.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

Protocol 2: Preparation of LAI-1 Formulation with a Surfactant

Materials:

  • Polysorbate 80 (Tween® 80)

  • Sterile aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) stock solution of Polysorbate 80 in the desired aqueous buffer.

  • Vortex the final formulation thoroughly. The solution should be clear.

  • This formulation can then be further diluted in the aqueous buffer for your experiments. Always include a vehicle control with the same final concentrations of DMSO and Polysorbate 80.

Protocol 3: Preparation of LAI-1 Formulation with a Cyclodextrin

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in the aqueous buffer. Stir until fully dissolved.

  • Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. This formulation can be used for further dilutions in your experimental buffer. A vehicle control containing the same final concentration of HP-β-CD and the organic solvent should be included in your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_final Final Aqueous Formulation solid LAI-1 (Solid) stock High-Concentration Stock Solution solid->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock cosolvent Co-solvent Method stock->cosolvent Dilute & Solubilize surfactant Surfactant Method stock->surfactant Dilute & Solubilize cyclodextrin Cyclodextrin Method stock->cyclodextrin Dilute & Solubilize final_formulation Solubilized LAI-1 for Experiments cosolvent->final_formulation surfactant->final_formulation cyclodextrin->final_formulation assay Aqueous Assay Buffer assay->final_formulation

signaling_pathway_inhibition cluster_cell Target Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation LAI1 LAI-1 LAI1->KinaseB Inhibition

logical_relationship hydrophobicity LAI-1 is Hydrophobic poor_solubility Poor Aqueous Solubility hydrophobicity->poor_solubility precipitation Precipitation in Buffer poor_solubility->precipitation solubilization Solubilization Required precipitation->solubilization cosolvents Co-solvents solubilization->cosolvents surfactants Surfactants solubilization->surfactants cyclodextrins Cyclodextrins solubilization->cyclodextrins

References

Best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for short-term and long-term storage of synthetic this compound?

  • Short-Term Storage: For immediate use or storage over a few days, it is recommended to keep the compound in a tightly sealed container at 2-8°C in a refrigerator. This helps to minimize potential degradation.

  • Long-Term Storage: For extended periods, store the compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of -20°C or lower in a freezer. This will help prevent degradation from atmospheric moisture and oxygen.

Q2: What are the primary safety precautions to take when handling this compound?

A2: As with any synthetic chemical, proper safety measures are crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory and should include:

  • Safety goggles or a face shield to protect the eyes from splashes.[3]

  • Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][3]

  • A lab coat to protect clothing and skin.[1]

Avoid inhalation of any dust or vapors.[1][2] Keep the compound away from heat, sparks, and open flames, as ketones can be flammable.[2][3][4]

Q3: What solvents are recommended for dissolving this compound?

A3: The long aliphatic chain of this compound suggests it will be soluble in a range of organic solvents. Common choices would include:

  • Non-polar aprotic solvents: Hexanes, Toluene

  • Polar aprotic solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO)

  • Polar protic solvents: Ethanol, Methanol (solubility may be more limited)

It is always best to test solubility on a small scale before preparing a larger stock solution. For biological experiments, DMSO is a common choice for creating stock solutions that can then be diluted in aqueous media.[5]

Q4: What are the potential degradation pathways for this compound?

A4: The main chemical reactions that can affect the stability of a drug or synthetic compound are oxidation and hydrolysis.[6]

  • Oxidation: The ketone functional group is generally stable to oxidation, but the long hydrocarbon chain and the secondary alcohol could be susceptible over long periods, especially if exposed to light, heat, or trace metals.[6]

  • Hydrolysis: The molecule does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides.[6] However, prolonged exposure to strong acids or bases should be avoided.

To minimize degradation, store the compound in a dark, cool, and dry place, and consider storing it under an inert atmosphere.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The compound may have low solubility in that specific solvent. The compound may have degraded or polymerized.Try a different solvent from the recommended list. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. If the compound still does not dissolve, it may indicate a purity issue.
Inconsistent experimental results. The compound may have degraded due to improper storage. The stock solution may not be stable.Prepare fresh stock solutions for each experiment.[5] Store the solid compound under the recommended long-term storage conditions. Perform a quality control check (e.g., NMR, LC-MS) on the compound to assess its purity and integrity.
Precipitate forms when diluting a DMSO stock solution in aqueous buffer. The compound has limited solubility in the final aqueous solution.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on biological systems). Consider using a surfactant or other solubilizing agent, if compatible with your experiment.
Observed color change in the solid compound or solution over time. This may indicate oxidation or the presence of impurities.Discard the discolored material. If possible, repurify the compound. Always store the compound protected from light.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of a synthetic compound like this compound.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing:

    • In a chemical fume hood, accurately weigh the desired amount of the solid compound into a suitable vial.

  • Dissolution:

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage:

    • Store the stock solution in a tightly sealed, clearly labeled container at -20°C or -80°C.[5]

    • For light-sensitive compounds, use an amber vial or wrap the vial in aluminum foil.

    • It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage & Use A Equilibrate Compound to Room Temperature B Weigh Compound A->B C Add Solvent B->C D Dissolve (Vortex/Sonicate) C->D E Store Stock Solution (-20°C or -80°C) D->E F Use in Experiment E->F

Caption: General workflow for preparing and storing a stock solution.

troubleshooting_logic Troubleshooting Inconsistent Results cluster_investigation Investigation cluster_action Corrective Action Start Inconsistent Experimental Results Check_Storage Review Storage Conditions Start->Check_Storage Check_Solution Assess Stock Solution Age/Clarity Start->Check_Solution New_Compound Source Fresh Compound Check_Storage->New_Compound Improper Check_Purity Perform Quality Control (QC) Check_Solution->Check_Purity Looks OK New_Stock Prepare Fresh Stock Solution Check_Solution->New_Stock Old/Cloudy Check_Purity->New_Compound Fails QC New_Stock->Start Re-test New_Compound->New_Stock

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling synthetic 3-Hydroxypentadecane-4-one. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for short-term and long-term storage of synthetic this compound?

  • Short-Term Storage: For immediate use or storage over a few days, it is recommended to keep the compound in a tightly sealed container at 2-8°C in a refrigerator. This helps to minimize potential degradation.

  • Long-Term Storage: For extended periods, store the compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of -20°C or lower in a freezer. This will help prevent degradation from atmospheric moisture and oxygen.

Q2: What are the primary safety precautions to take when handling this compound?

A2: As with any synthetic chemical, proper safety measures are crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory and should include:

  • Safety goggles or a face shield to protect the eyes from splashes.[3]

  • Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[1][3]

  • A lab coat to protect clothing and skin.[1]

Avoid inhalation of any dust or vapors.[1][2] Keep the compound away from heat, sparks, and open flames, as ketones can be flammable.[2][3][4]

Q3: What solvents are recommended for dissolving this compound?

A3: The long aliphatic chain of this compound suggests it will be soluble in a range of organic solvents. Common choices would include:

  • Non-polar aprotic solvents: Hexanes, Toluene

  • Polar aprotic solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)

  • Polar protic solvents: Ethanol, Methanol (solubility may be more limited)

It is always best to test solubility on a small scale before preparing a larger stock solution. For biological experiments, DMSO is a common choice for creating stock solutions that can then be diluted in aqueous media.[5]

Q4: What are the potential degradation pathways for this compound?

A4: The main chemical reactions that can affect the stability of a drug or synthetic compound are oxidation and hydrolysis.[6]

  • Oxidation: The ketone functional group is generally stable to oxidation, but the long hydrocarbon chain and the secondary alcohol could be susceptible over long periods, especially if exposed to light, heat, or trace metals.[6]

  • Hydrolysis: The molecule does not contain functional groups that are highly susceptible to hydrolysis, such as esters or amides.[6] However, prolonged exposure to strong acids or bases should be avoided.

To minimize degradation, store the compound in a dark, cool, and dry place, and consider storing it under an inert atmosphere.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The compound may have low solubility in that specific solvent. The compound may have degraded or polymerized.Try a different solvent from the recommended list. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. If the compound still does not dissolve, it may indicate a purity issue.
Inconsistent experimental results. The compound may have degraded due to improper storage. The stock solution may not be stable.Prepare fresh stock solutions for each experiment.[5] Store the solid compound under the recommended long-term storage conditions. Perform a quality control check (e.g., NMR, LC-MS) on the compound to assess its purity and integrity.
Precipitate forms when diluting a DMSO stock solution in aqueous buffer. The compound has limited solubility in the final aqueous solution.Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on biological systems). Consider using a surfactant or other solubilizing agent, if compatible with your experiment.
Observed color change in the solid compound or solution over time. This may indicate oxidation or the presence of impurities.Discard the discolored material. If possible, repurify the compound. Always store the compound protected from light.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of a synthetic compound like this compound.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing:

    • In a chemical fume hood, accurately weigh the desired amount of the solid compound into a suitable vial.

  • Dissolution:

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

    • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage:

    • Store the stock solution in a tightly sealed, clearly labeled container at -20°C or -80°C.[5]

    • For light-sensitive compounds, use an amber vial or wrap the vial in aluminum foil.

    • It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_storage Storage & Use A Equilibrate Compound to Room Temperature B Weigh Compound A->B C Add Solvent B->C D Dissolve (Vortex/Sonicate) C->D E Store Stock Solution (-20°C or -80°C) D->E F Use in Experiment E->F

Caption: General workflow for preparing and storing a stock solution.

troubleshooting_logic Troubleshooting Inconsistent Results cluster_investigation Investigation cluster_action Corrective Action Start Inconsistent Experimental Results Check_Storage Review Storage Conditions Start->Check_Storage Check_Solution Assess Stock Solution Age/Clarity Start->Check_Solution New_Compound Source Fresh Compound Check_Storage->New_Compound Improper Check_Purity Perform Quality Control (QC) Check_Solution->Check_Purity Looks OK New_Stock Prepare Fresh Stock Solution Check_Solution->New_Stock Old/Cloudy Check_Purity->New_Compound Fails QC New_Stock->Start Re-test New_Compound->New_Stock

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Controlling for Outer Membrane Vesicle Effects in LAI-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q3: How can I be sure that my OMV preparation is pure and free of soluble contaminants?

A3: Purity of OMV preparations is a common concern. Standard protocols involve ultracentrifugation to pellet the OMVs.[1] To ensure purity, it is recommended to wash the OMV pellet in a suitable buffer (e.g., PBS or HEPES) and repeat the ultracentrifugation step to remove any trapped soluble proteins.[6] Further purification using density gradient centrifugation can also be employed for higher purity.[7] Characterization of your OMV prep using techniques like Transmission Electron Microscopy (TEM) to visualize vesicle morphology and Nanoparticle Tracking Analysis (NTA) to determine size and concentration is also crucial.[2] Additionally, running a protein gel of your OMV lysate versus the concentrated culture supernatant can help assess the enrichment of OMV-specific proteins and the depletion of soluble proteins.

A4: Robust experimental design is key. Here are some essential controls:

  • OMV-depleted supernatant: The supernatant from your bacterial culture after pelleting the OMVs. This will contain soluble factors but not intact OMVs.

  • Purified OMVs: Isolated and purified OMVs from both WT and ΔlqsA strains.

Troubleshooting Guides

Possible Cause Troubleshooting Step
Low LAI-1 production Overexpression of the LAI-1 synthase gene, lqsA, in L. pneumophila under the control of a strong promoter has been shown to significantly increase the amount of LAI-1 detected in purified OMVs.[3][4][5]
Inefficient OMV isolation Ensure your ultracentrifugation speed and time are sufficient to pellet the OMVs. A common protocol for L. pneumophila OMVs is ultracentrifugation at 150,000 x g for 3 hours.[2] Verify your OMV pellet is visible after centrifugation.
LAI-1 degradation LAI-1 is a lipid-like molecule. Ensure proper storage of your OMV samples, typically at -80°C, to prevent degradation.
Detection method not sensitive enough Consider using highly sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for LAI-1 quantification.[3][4][5]

Problem 2: My wild-type OMVs and ΔlqsA OMVs are producing the same phenotype in my eukaryotic cell assay.

Possible Cause Troubleshooting Step
The observed phenotype is not mediated by LAI-1 The phenotype could be caused by another bioactive molecule present in the OMVs, such as lipopolysaccharide (LPS) or other proteins and lipids.[1][2]
OMV preparations are contaminated Ensure your OMV preparations are pure and free from contaminating soluble factors from the culture medium. Perform thorough washing of the OMV pellet.
Cellular response is saturated The concentration of OMVs used may be too high, leading to a maximal response that masks the specific effect of LAI-1. Perform a dose-response experiment with varying concentrations of OMVs.

Problem 3: I am seeing a high degree of variability in my OMV preparations between batches.

Possible Cause Troubleshooting Step
Inconsistent bacterial growth conditions Standardize your bacterial culture conditions, including growth medium, temperature, aeration, and harvest time (growth phase). OMV production can be influenced by these factors.[2]
Inconsistent OMV isolation procedure Strictly adhere to a standardized OMV isolation protocol, including centrifugation speeds, times, and buffer compositions.
Inaccurate quantification Use a reliable method for OMV quantification, such as Nanoparticle Tracking Analysis (NTA) for particle number and a consistent protein quantification assay (e.g., microBCA) for protein content.[2] Normalize your experiments to particle number or protein concentration.

Data Presentation

Table 1: Quantitative Data on L. pneumophila OMVs

ParameterTypical Value/RangeMethod of MeasurementReference
OMV Diameter50 - 250 nmTransmission Electron Microscopy (TEM), Nanoparticle Tracking Analysis (NTA)[8]
Protein Content per OMV preparation (from 1L culture)Varies, can be in the range of 100s of µg to mgMicroBCA, Bradford Assay[2]
Number of Proteins Identified in OMVs~74Proteomics (Mass Spectrometry)[2]
LAI-1 Detection in OMVsDetected upon lqsA overexpressionLC-MS/MS[3][4][5]

Experimental Protocols

Protocol 1: Isolation and Purification of OMVs from Legionella pneumophila

  • Bacterial Culture: Grow L. pneumophila (wild-type and ΔlqsA mutant) in AYE broth to the desired growth phase (e.g., late-log or stationary phase).

  • Removal of Bacteria: Centrifuge the culture at a low speed (e.g., 6,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size sterile filter to remove any remaining bacteria and cellular debris.

  • Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C) to pellet the OMVs.

  • Washing the OMV Pellet: Discard the supernatant and resuspend the OMV pellet in sterile phosphate-buffered saline (PBS) or another appropriate buffer.

  • Second Ultracentrifugation: Repeat the ultracentrifugation step to wash the OMVs and remove any contaminating soluble proteins.

  • Final Resuspension: Discard the supernatant and resuspend the final OMV pellet in a small volume of sterile PBS.

  • Quantification and Storage: Quantify the OMV preparation using Nanoparticle Tracking Analysis (NTA) for particle concentration and a protein assay (e.g., microBCA) for protein concentration. Store the purified OMVs at -80°C.

  • Prepare a panel of treatments:

    • Conditioned medium from wild-type L. pneumophila.

    • Conditioned medium from ΔlqsAL. pneumophila.

    • Purified OMVs from wild-type L. pneumophila.

    • Purified OMVs from ΔlqsAL. pneumophila.

    • OMV-depleted supernatant from wild-type L. pneumophila.

    • OMV-depleted supernatant from ΔlqsAL. pneumophila.

    • Vehicle control (e.g., PBS).

  • Cell-based Assay: Treat your target eukaryotic cells with the prepared treatments. Ensure that the amount of OMVs and supernatant used is normalized (e.g., based on the protein concentration or particle number from the original culture volume).

  • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell migration, cytokine production, gene expression).

  • Data Interpretation:

Visualizations

LAI1_Signaling_Pathway cluster_bacteria Legionella pneumophila cluster_host Eukaryotic Host Cell LqsA LqsA (Synthase) LAI1 LAI-1 LqsA->LAI1 produces OMV OMV LAI1->OMV packaged into LqsS_LqsT LqsS/LqsT (Sensor Kinases) OMV->LqsS_LqsT delivers LAI-1 to LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR phosphorylates Gene_Expression Virulence Gene Expression LqsR->Gene_Expression regulates OMV_ext LAI-1 containing OMV Receptor Unknown Receptor OMV_ext->Receptor binds IQGAP1 IQGAP1 Receptor->IQGAP1 Cdc42 Cdc42 IQGAP1->Cdc42 ARHGEF9 ARHGEF9 Cdc42->ARHGEF9 Cell_Migration Inhibition of Cell Migration ARHGEF9->Cell_Migration

Experimental_Workflow cluster_culture Bacterial Culture cluster_separation Separation WT_Culture Wild-Type L. pneumophila Centrifugation1 Low-speed centrifugation WT_Culture->Centrifugation1 Mutant_Culture ΔlqsA L. pneumophila Centrifugation2 Low-speed centrifugation Mutant_Culture->Centrifugation2 Filtration1 0.22 µm Filtration Centrifugation1->Filtration1 Ultracentrifugation1 Ultracentrifugation Filtration1->Ultracentrifugation1 WT_OMV WT OMVs Ultracentrifugation1->WT_OMV Pellet WT_Supernatant WT OMV-depleted Supernatant Ultracentrifugation1->WT_Supernatant Supernatant Filtration2 0.22 µm Filtration Centrifugation2->Filtration2 Ultracentrifugation2 Ultracentrifugation Filtration2->Ultracentrifugation2 Mutant_OMV ΔlqsA OMVs Ultracentrifugation2->Mutant_OMV Pellet Mutant_Supernatant ΔlqsA OMV-depleted Supernatant Ultracentrifugation2->Mutant_Supernatant Supernatant Synthetic_LAI1 Synthetic LAI-1 Vehicle Vehicle Control

References

Technical Support Center: Controlling for Outer Membrane Vesicle Effects in LAI-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q3: How can I be sure that my OMV preparation is pure and free of soluble contaminants?

A3: Purity of OMV preparations is a common concern. Standard protocols involve ultracentrifugation to pellet the OMVs.[1] To ensure purity, it is recommended to wash the OMV pellet in a suitable buffer (e.g., PBS or HEPES) and repeat the ultracentrifugation step to remove any trapped soluble proteins.[6] Further purification using density gradient centrifugation can also be employed for higher purity.[7] Characterization of your OMV prep using techniques like Transmission Electron Microscopy (TEM) to visualize vesicle morphology and Nanoparticle Tracking Analysis (NTA) to determine size and concentration is also crucial.[2] Additionally, running a protein gel of your OMV lysate versus the concentrated culture supernatant can help assess the enrichment of OMV-specific proteins and the depletion of soluble proteins.

A4: Robust experimental design is key. Here are some essential controls:

  • OMV-depleted supernatant: The supernatant from your bacterial culture after pelleting the OMVs. This will contain soluble factors but not intact OMVs.

  • Purified OMVs: Isolated and purified OMVs from both WT and ΔlqsA strains.

Troubleshooting Guides

Possible Cause Troubleshooting Step
Low LAI-1 production Overexpression of the LAI-1 synthase gene, lqsA, in L. pneumophila under the control of a strong promoter has been shown to significantly increase the amount of LAI-1 detected in purified OMVs.[3][4][5]
Inefficient OMV isolation Ensure your ultracentrifugation speed and time are sufficient to pellet the OMVs. A common protocol for L. pneumophila OMVs is ultracentrifugation at 150,000 x g for 3 hours.[2] Verify your OMV pellet is visible after centrifugation.
LAI-1 degradation LAI-1 is a lipid-like molecule. Ensure proper storage of your OMV samples, typically at -80°C, to prevent degradation.
Detection method not sensitive enough Consider using highly sensitive detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for LAI-1 quantification.[3][4][5]

Problem 2: My wild-type OMVs and ΔlqsA OMVs are producing the same phenotype in my eukaryotic cell assay.

Possible Cause Troubleshooting Step
The observed phenotype is not mediated by LAI-1 The phenotype could be caused by another bioactive molecule present in the OMVs, such as lipopolysaccharide (LPS) or other proteins and lipids.[1][2]
OMV preparations are contaminated Ensure your OMV preparations are pure and free from contaminating soluble factors from the culture medium. Perform thorough washing of the OMV pellet.
Cellular response is saturated The concentration of OMVs used may be too high, leading to a maximal response that masks the specific effect of LAI-1. Perform a dose-response experiment with varying concentrations of OMVs.

Problem 3: I am seeing a high degree of variability in my OMV preparations between batches.

Possible Cause Troubleshooting Step
Inconsistent bacterial growth conditions Standardize your bacterial culture conditions, including growth medium, temperature, aeration, and harvest time (growth phase). OMV production can be influenced by these factors.[2]
Inconsistent OMV isolation procedure Strictly adhere to a standardized OMV isolation protocol, including centrifugation speeds, times, and buffer compositions.
Inaccurate quantification Use a reliable method for OMV quantification, such as Nanoparticle Tracking Analysis (NTA) for particle number and a consistent protein quantification assay (e.g., microBCA) for protein content.[2] Normalize your experiments to particle number or protein concentration.

Data Presentation

Table 1: Quantitative Data on L. pneumophila OMVs

ParameterTypical Value/RangeMethod of MeasurementReference
OMV Diameter50 - 250 nmTransmission Electron Microscopy (TEM), Nanoparticle Tracking Analysis (NTA)[8]
Protein Content per OMV preparation (from 1L culture)Varies, can be in the range of 100s of µg to mgMicroBCA, Bradford Assay[2]
Number of Proteins Identified in OMVs~74Proteomics (Mass Spectrometry)[2]
LAI-1 Detection in OMVsDetected upon lqsA overexpressionLC-MS/MS[3][4][5]

Experimental Protocols

Protocol 1: Isolation and Purification of OMVs from Legionella pneumophila

  • Bacterial Culture: Grow L. pneumophila (wild-type and ΔlqsA mutant) in AYE broth to the desired growth phase (e.g., late-log or stationary phase).

  • Removal of Bacteria: Centrifuge the culture at a low speed (e.g., 6,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size sterile filter to remove any remaining bacteria and cellular debris.

  • Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 150,000 x g for 3 hours at 4°C) to pellet the OMVs.

  • Washing the OMV Pellet: Discard the supernatant and resuspend the OMV pellet in sterile phosphate-buffered saline (PBS) or another appropriate buffer.

  • Second Ultracentrifugation: Repeat the ultracentrifugation step to wash the OMVs and remove any contaminating soluble proteins.

  • Final Resuspension: Discard the supernatant and resuspend the final OMV pellet in a small volume of sterile PBS.

  • Quantification and Storage: Quantify the OMV preparation using Nanoparticle Tracking Analysis (NTA) for particle concentration and a protein assay (e.g., microBCA) for protein concentration. Store the purified OMVs at -80°C.

  • Prepare a panel of treatments:

    • Conditioned medium from wild-type L. pneumophila.

    • Conditioned medium from ΔlqsAL. pneumophila.

    • Purified OMVs from wild-type L. pneumophila.

    • Purified OMVs from ΔlqsAL. pneumophila.

    • OMV-depleted supernatant from wild-type L. pneumophila.

    • OMV-depleted supernatant from ΔlqsAL. pneumophila.

    • Vehicle control (e.g., PBS).

  • Cell-based Assay: Treat your target eukaryotic cells with the prepared treatments. Ensure that the amount of OMVs and supernatant used is normalized (e.g., based on the protein concentration or particle number from the original culture volume).

  • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell migration, cytokine production, gene expression).

  • Data Interpretation:

Visualizations

LAI1_Signaling_Pathway cluster_bacteria Legionella pneumophila cluster_host Eukaryotic Host Cell LqsA LqsA (Synthase) LAI1 LAI-1 LqsA->LAI1 produces OMV OMV LAI1->OMV packaged into LqsS_LqsT LqsS/LqsT (Sensor Kinases) OMV->LqsS_LqsT delivers LAI-1 to LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR phosphorylates Gene_Expression Virulence Gene Expression LqsR->Gene_Expression regulates OMV_ext LAI-1 containing OMV Receptor Unknown Receptor OMV_ext->Receptor binds IQGAP1 IQGAP1 Receptor->IQGAP1 Cdc42 Cdc42 IQGAP1->Cdc42 ARHGEF9 ARHGEF9 Cdc42->ARHGEF9 Cell_Migration Inhibition of Cell Migration ARHGEF9->Cell_Migration

Experimental_Workflow cluster_culture Bacterial Culture cluster_separation Separation WT_Culture Wild-Type L. pneumophila Centrifugation1 Low-speed centrifugation WT_Culture->Centrifugation1 Mutant_Culture ΔlqsA L. pneumophila Centrifugation2 Low-speed centrifugation Mutant_Culture->Centrifugation2 Filtration1 0.22 µm Filtration Centrifugation1->Filtration1 Ultracentrifugation1 Ultracentrifugation Filtration1->Ultracentrifugation1 WT_OMV WT OMVs Ultracentrifugation1->WT_OMV Pellet WT_Supernatant WT OMV-depleted Supernatant Ultracentrifugation1->WT_Supernatant Supernatant Filtration2 0.22 µm Filtration Centrifugation2->Filtration2 Ultracentrifugation2 Ultracentrifugation Filtration2->Ultracentrifugation2 Mutant_OMV ΔlqsA OMVs Ultracentrifugation2->Mutant_OMV Pellet Mutant_Supernatant ΔlqsA OMV-depleted Supernatant Ultracentrifugation2->Mutant_Supernatant Supernatant Synthetic_LAI1 Synthetic LAI-1 Vehicle Vehicle Control

References

Technical Support Center: LqsA In Vitro Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the catalytic activity of the Legionella pneumophila autoinducer synthase, LqsA, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is LqsA and what is its catalytic activity?

Q2: What are the key substrates and cofactors for LqsA activity?

Q3: What are the primary methods to confirm LqsA activity in vitro?

A3: The two primary methods for confirming LqsA activity are:

  • Heterologous Complementation Assay: Expressing lqsA in a Vibrio cholerae reporter strain (e.g., MM920) that lacks its native autoinducer synthase, CqsA. The LqsA product, or a byproduct, can activate the cognate sensor kinase CqsS, leading to a measurable output like bioluminescence.[2]

Q4: Can I use a simple colorimetric or spectrophotometric assay for LqsA?

A4: Currently, there is no established simple colorimetric or spectrophotometric assay specifically for LqsA. Attempts to develop an assay based on the release of Coenzyme A (CoA-SH), a common method for similar synthases, have been unsuccessful so far.[2] Therefore, the recommended methods remain reporter-based assays or LC-MS.

Troubleshooting Guides

Guide 1: Vibrio cholerae Reporter Assay Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
No or low light signal 1. Inactive LqsA enzyme. 2. Low transfection/transformation efficiency of the lqsA plasmid. 3. Weak promoter driving lqsA expression. 4. Degraded luciferase substrate (luciferin) or ATP deficiency in cells. 5. The specific LqsA product (LAI-1) does not efficiently activate the V. cholerae CqsS sensor.[2]1. Verify LqsA expression via Western blot. Ensure the PLP cofactor is available; consider supplementing the medium with pyridoxine. 2. Check the quality and concentration of your plasmid DNA. Optimize the electroporation or chemical transformation protocol.[4] 3. Use a strong, inducible promoter to drive lqsA expression. 4. Use freshly prepared luciferase assay reagents. Ensure cells are metabolically active.[5][6] 5. The reporter assay relies on the production of CAI-1 as a byproduct by LqsA for a strong signal.[2] A low signal may still indicate LqsA activity. Confirm with LC-MS.
High background signal 1. "Leaky" promoter of the luciferase reporter gene. 2. Contamination of the reporter strain. 3. Luminescence from adjacent wells (crosstalk).1. Use a reporter strain with a tightly regulated promoter. 2. Streak the reporter strain for single colonies and verify its identity. 3. Use opaque, white-walled plates for luminescence readings to minimize crosstalk.[4][7]
High variability between replicates 1. Inconsistent cell density. 2. Pipetting errors. 3. Uneven distribution of cells in the microplate wells.1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. Use a master mix for reagents and be precise with pipetting.[4] 3. Gently swirl the plate after seeding to ensure even cell distribution.
Guide 2: LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
No LAI-1 peak detected 1. LqsA is inactive or not expressed. 2. Inefficient extraction of LAI-1 from the culture supernatant. 3. LAI-1 concentration is below the detection limit of the instrument. 4. Incorrect LC-MS parameters.1. Confirm LqsA expression. Ensure the culture conditions are appropriate for LAI-1 production. 2. Optimize the solvent extraction protocol (e.g., using dichloromethane).[2] 3. Concentrate the sample before injection. 4. Verify the mass transition for LAI-1 and optimize ionization source parameters.
Poor peak shape (fronting, tailing, splitting) 1. Column contamination or degradation. 2. Incompatible sample solvent and mobile phase. 3. Sample overload.1. Flush the column with a strong solvent or replace it.[8] 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[8] 3. Dilute the sample.
High background noise 1. Contaminated solvents, reagents, or glassware. 2. Mobile phase degradation or microbial growth.1. Use high-purity (LC-MS grade) solvents and additives.[9] 2. Prepare fresh mobile phases daily and filter them.[8]
Guide 3: Purified LqsA In Vitro Assay Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
Low yield or inactive purified LqsA 1. LqsA is unstable once purified.[2] 2. Proteolytic degradation during purification. 3. Loss of the PLP cofactor during purification.1. Perform purification steps at low temperatures (4°C).[10][11] Use the purified enzyme immediately. Consider adding stabilizing agents like glycerol (B35011) to the storage buffer. 2. Add protease inhibitors to lysis and purification buffers.[11] 3. Include PLP in all purification and storage buffers.
No product formation in the in vitro reaction 1. Missing or incorrect substrates. 2. Sub-optimal reaction conditions (pH, temperature). 3. Inactive enzyme (see above).1. The exact substrates are not fully established. Based on homologous enzymes, test combinations of amino acids (e.g., L-glycine, L-alanine) and acyl-CoA moieties.[2] 2. Empirically test a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-37°C). 3. Verify the activity of the purified enzyme using a positive control if available, or confirm its presence and integrity via SDS-PAGE.

Experimental Protocols

Protocol 1: Heterologous Complementation Assay
  • Strain and Plasmids:

    • Clone the lqsA gene into an expression vector with an inducible promoter (e.g., pTac).

  • Complementation in Liquid Culture:

    • Introduce the lqsA expression plasmid and an empty vector control into V. cholerae MM920.

    • Grow overnight cultures of the transformants at 30°C in LB medium with appropriate antibiotics.

    • Inoculate fresh LB medium with the overnight cultures to an OD600 of 0.05.

    • Induce the expression of lqsA at an OD600 of ~0.5 with the appropriate inducer (e.g., IPTG).

    • Measure both OD600 and luminescence at regular intervals using a plate reader.

    • Calculate the relative light units (RLU) by dividing the luminescence value by the OD600.

  • Data Analysis:

    • Compare the RLU of the strain expressing lqsA to the empty vector control. A significant increase in RLU indicates that LqsA is producing a signal that can be recognized by the CqsS sensor.

Protocol 2: LC-MS Detection of LAI-1
  • Sample Preparation:

    • Grow E. coli or L. pneumophila strains expressing LqsA in an appropriate medium.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

    • Extract the supernatant twice with an equal volume of dichloromethane.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.

    • Perform mass spectrometry in positive ion mode.

    • Confirm the identity of the peak by comparing its retention time and fragmentation pattern (MS/MS) with a synthetic standard if available.

Quantitative Data Summary

Table 1: LqsA Activity in V. cholerae Reporter Strain

Strain / ConditionPeak Relative Light Units (RLU)Fold Induction vs. Control
V. cholerae MM920 (Empty Vector)1.5 x 10³1.0
V. cholerae MM920 (plqsA)7.5 x 10⁴50.0[2]
V. cholerae MM920 (pcqsA)8.0 x 10⁶5333.3

Note: Data are illustrative, based on published descriptions. Actual values may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

LqsA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI1 LAI-1 (3-hydroxypentadecan-4-one) LqsS LqsS LAI1->LqsS Binds LqsT LqsT LAI1->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsA LqsA LqsA->LAI1 Substrates Substrates Substrates->LqsA PLP LqsR_P LqsR-P LqsR->LqsR_P Gene_Expression Virulence & Motility Gene Regulation LqsR_P->Gene_Expression Controls

Caption: The Lqs quorum sensing pathway in Legionella pneumophila.

LqsA_Activity_Workflow cluster_method1 Method 1: Reporter Assay cluster_method2 Method 2: LC-MS Analysis M1_Start Clone lqsA into expression vector M1_Transform Transform V. cholerae reporter strain (MM920) M1_Start->M1_Transform M1_Culture Culture and induce LqsA expression M1_Transform->M1_Culture M1_Measure Measure Luminescence and OD600 M1_Culture->M1_Measure M1_Analyze Calculate RLU (Luminescence/OD600) M1_Measure->M1_Analyze M2_Start Express LqsA in E. coli or L. pneumophila M2_Supernatant Collect cell-free supernatant M2_Start->M2_Supernatant M2_Extract Solvent Extraction (Dichloromethane) M2_Supernatant->M2_Extract M2_Concentrate Evaporate and resuspend sample M2_Extract->M2_Concentrate M2_LCMS Analyze by LC-MS M2_Concentrate->M2_LCMS M2_Analyze Identify LAI-1 peak (m/z and retention time) M2_LCMS->M2_Analyze Start Confirming LqsA Catalytic Activity Start->M1_Start Start->M2_Start

Caption: Experimental workflows for confirming LqsA activity in vitro.

References

Technical Support Center: LqsA In Vitro Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the catalytic activity of the Legionella pneumophila autoinducer synthase, LqsA, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is LqsA and what is its catalytic activity?

Q2: What are the key substrates and cofactors for LqsA activity?

Q3: What are the primary methods to confirm LqsA activity in vitro?

A3: The two primary methods for confirming LqsA activity are:

  • Heterologous Complementation Assay: Expressing lqsA in a Vibrio cholerae reporter strain (e.g., MM920) that lacks its native autoinducer synthase, CqsA. The LqsA product, or a byproduct, can activate the cognate sensor kinase CqsS, leading to a measurable output like bioluminescence.[2]

Q4: Can I use a simple colorimetric or spectrophotometric assay for LqsA?

A4: Currently, there is no established simple colorimetric or spectrophotometric assay specifically for LqsA. Attempts to develop an assay based on the release of Coenzyme A (CoA-SH), a common method for similar synthases, have been unsuccessful so far.[2] Therefore, the recommended methods remain reporter-based assays or LC-MS.

Troubleshooting Guides

Guide 1: Vibrio cholerae Reporter Assay Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
No or low light signal 1. Inactive LqsA enzyme. 2. Low transfection/transformation efficiency of the lqsA plasmid. 3. Weak promoter driving lqsA expression. 4. Degraded luciferase substrate (luciferin) or ATP deficiency in cells. 5. The specific LqsA product (LAI-1) does not efficiently activate the V. cholerae CqsS sensor.[2]1. Verify LqsA expression via Western blot. Ensure the PLP cofactor is available; consider supplementing the medium with pyridoxine. 2. Check the quality and concentration of your plasmid DNA. Optimize the electroporation or chemical transformation protocol.[4] 3. Use a strong, inducible promoter to drive lqsA expression. 4. Use freshly prepared luciferase assay reagents. Ensure cells are metabolically active.[5][6] 5. The reporter assay relies on the production of CAI-1 as a byproduct by LqsA for a strong signal.[2] A low signal may still indicate LqsA activity. Confirm with LC-MS.
High background signal 1. "Leaky" promoter of the luciferase reporter gene. 2. Contamination of the reporter strain. 3. Luminescence from adjacent wells (crosstalk).1. Use a reporter strain with a tightly regulated promoter. 2. Streak the reporter strain for single colonies and verify its identity. 3. Use opaque, white-walled plates for luminescence readings to minimize crosstalk.[4][7]
High variability between replicates 1. Inconsistent cell density. 2. Pipetting errors. 3. Uneven distribution of cells in the microplate wells.1. Ensure a homogenous cell suspension and accurate cell counting before plating. 2. Use a master mix for reagents and be precise with pipetting.[4] 3. Gently swirl the plate after seeding to ensure even cell distribution.
Guide 2: LC-MS Analysis Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
No LAI-1 peak detected 1. LqsA is inactive or not expressed. 2. Inefficient extraction of LAI-1 from the culture supernatant. 3. LAI-1 concentration is below the detection limit of the instrument. 4. Incorrect LC-MS parameters.1. Confirm LqsA expression. Ensure the culture conditions are appropriate for LAI-1 production. 2. Optimize the solvent extraction protocol (e.g., using dichloromethane).[2] 3. Concentrate the sample before injection. 4. Verify the mass transition for LAI-1 and optimize ionization source parameters.
Poor peak shape (fronting, tailing, splitting) 1. Column contamination or degradation. 2. Incompatible sample solvent and mobile phase. 3. Sample overload.1. Flush the column with a strong solvent or replace it.[8] 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[8] 3. Dilute the sample.
High background noise 1. Contaminated solvents, reagents, or glassware. 2. Mobile phase degradation or microbial growth.1. Use high-purity (LC-MS grade) solvents and additives.[9] 2. Prepare fresh mobile phases daily and filter them.[8]
Guide 3: Purified LqsA In Vitro Assay Troubleshooting
Problem Possible Cause(s) Troubleshooting Step(s)
Low yield or inactive purified LqsA 1. LqsA is unstable once purified.[2] 2. Proteolytic degradation during purification. 3. Loss of the PLP cofactor during purification.1. Perform purification steps at low temperatures (4°C).[10][11] Use the purified enzyme immediately. Consider adding stabilizing agents like glycerol to the storage buffer. 2. Add protease inhibitors to lysis and purification buffers.[11] 3. Include PLP in all purification and storage buffers.
No product formation in the in vitro reaction 1. Missing or incorrect substrates. 2. Sub-optimal reaction conditions (pH, temperature). 3. Inactive enzyme (see above).1. The exact substrates are not fully established. Based on homologous enzymes, test combinations of amino acids (e.g., L-glycine, L-alanine) and acyl-CoA moieties.[2] 2. Empirically test a range of pH values (e.g., 6.5-8.5) and temperatures (e.g., 25-37°C). 3. Verify the activity of the purified enzyme using a positive control if available, or confirm its presence and integrity via SDS-PAGE.

Experimental Protocols

Protocol 1: Heterologous Complementation Assay
  • Strain and Plasmids:

    • Clone the lqsA gene into an expression vector with an inducible promoter (e.g., pTac).

  • Complementation in Liquid Culture:

    • Introduce the lqsA expression plasmid and an empty vector control into V. cholerae MM920.

    • Grow overnight cultures of the transformants at 30°C in LB medium with appropriate antibiotics.

    • Inoculate fresh LB medium with the overnight cultures to an OD600 of 0.05.

    • Induce the expression of lqsA at an OD600 of ~0.5 with the appropriate inducer (e.g., IPTG).

    • Measure both OD600 and luminescence at regular intervals using a plate reader.

    • Calculate the relative light units (RLU) by dividing the luminescence value by the OD600.

  • Data Analysis:

    • Compare the RLU of the strain expressing lqsA to the empty vector control. A significant increase in RLU indicates that LqsA is producing a signal that can be recognized by the CqsS sensor.

Protocol 2: LC-MS Detection of LAI-1
  • Sample Preparation:

    • Grow E. coli or L. pneumophila strains expressing LqsA in an appropriate medium.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

    • Extract the supernatant twice with an equal volume of dichloromethane.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.

    • Perform mass spectrometry in positive ion mode.

    • Confirm the identity of the peak by comparing its retention time and fragmentation pattern (MS/MS) with a synthetic standard if available.

Quantitative Data Summary

Table 1: LqsA Activity in V. cholerae Reporter Strain

Strain / ConditionPeak Relative Light Units (RLU)Fold Induction vs. Control
V. cholerae MM920 (Empty Vector)1.5 x 10³1.0
V. cholerae MM920 (plqsA)7.5 x 10⁴50.0[2]
V. cholerae MM920 (pcqsA)8.0 x 10⁶5333.3

Note: Data are illustrative, based on published descriptions. Actual values may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

LqsA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI1 LAI-1 (3-hydroxypentadecan-4-one) LqsS LqsS LAI1->LqsS Binds LqsT LqsT LAI1->LqsT Binds LqsR LqsR LqsS->LqsR Phosphorylates LqsT->LqsR Phosphorylates LqsA LqsA LqsA->LAI1 Substrates Substrates Substrates->LqsA PLP LqsR_P LqsR-P LqsR->LqsR_P Gene_Expression Virulence & Motility Gene Regulation LqsR_P->Gene_Expression Controls

Caption: The Lqs quorum sensing pathway in Legionella pneumophila.

LqsA_Activity_Workflow cluster_method1 Method 1: Reporter Assay cluster_method2 Method 2: LC-MS Analysis M1_Start Clone lqsA into expression vector M1_Transform Transform V. cholerae reporter strain (MM920) M1_Start->M1_Transform M1_Culture Culture and induce LqsA expression M1_Transform->M1_Culture M1_Measure Measure Luminescence and OD600 M1_Culture->M1_Measure M1_Analyze Calculate RLU (Luminescence/OD600) M1_Measure->M1_Analyze M2_Start Express LqsA in E. coli or L. pneumophila M2_Supernatant Collect cell-free supernatant M2_Start->M2_Supernatant M2_Extract Solvent Extraction (Dichloromethane) M2_Supernatant->M2_Extract M2_Concentrate Evaporate and resuspend sample M2_Extract->M2_Concentrate M2_LCMS Analyze by LC-MS M2_Concentrate->M2_LCMS M2_Analyze Identify LAI-1 peak (m/z and retention time) M2_LCMS->M2_Analyze Start Confirming LqsA Catalytic Activity Start->M1_Start Start->M2_Start

Caption: Experimental workflows for confirming LqsA activity in vitro.

References

Addressing off-target effects of 3-Hydroxypentadecane-4-one in host cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Compound X. Information regarding the specific biological activities of "3-Hydroxypentadecane-4-one" is not currently available in published literature. Therefore, this guide will address the common challenges of off-target effects using "Compound X" as a representative small molecule inhibitor. The principles and protocols described herein are broadly applicable to the characterization of new chemical entities in host cells.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is inconsistent with the known on-target activity of Compound X. What could be the cause?

A1: When observing an unexpected phenotype, it is crucial to consider several possibilities:

  • Off-Target Effects: Compound X may be interacting with one or more unintended proteins in the cell, leading to the observed phenotype.[1][2] This is a common challenge with small molecule inhibitors.[3]

  • Indirect On-Target Effects: The inhibition of the primary target may lead to downstream signaling events that were not anticipated.[2]

  • Compound Instability or Degradation: The compound may be unstable in your cell culture media, leading to degradation products with their own biological activities.

  • Cell Line Specific Effects: The observed phenotype may be unique to the specific cell line being used due to its unique proteome and signaling network.

  • Experimental Artifacts: Issues such as solvent effects (e.g., from DMSO), incorrect compound concentration, or problems with the assay itself can lead to misleading results.[4][5][6]

Q2: How can I begin to investigate if the observed phenotype is due to an off-target effect?

A2: A logical first step is to use a structurally related but inactive control compound. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Compound X with a cellular target. Additionally, performing dose-response experiments is critical. If the phenotype tracks with the concentration of Compound X, it is more likely to be a direct effect of the compound.

Q3: What are the primary methods for identifying the specific off-targets of Compound X?

A3: There are several powerful techniques to identify off-target interactions on a proteome-wide scale:

  • Chemical Proteomics: This is a highly effective method for identifying the binding partners of a small molecule.[7][8] Techniques like Activity-Based Protein Profiling (ABPP) and the use of affinity probes (e.g., kinobeads for kinase inhibitors) can capture and identify off-targets from cell lysates.[7][9][10][11]

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein's thermal stability changes when a ligand is bound.[12][13] By heating cells treated with Compound X and analyzing the soluble protein fraction via mass spectrometry, one can identify proteins that have been stabilized or destabilized by the compound.[14][15][16][17]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of Compound X and its similarity to other compounds with known targets.[18][19][20][21] While these predictions require experimental validation, they can provide a valuable list of candidates to investigate.

Q4: I have a list of potential off-targets. How do I validate them?

A4: Validation is a critical step to confirm that a putative off-target is responsible for the observed phenotype. A multi-pronged approach is recommended:

  • Orthogonal Assays: Confirm the interaction using a different biochemical or biophysical assay (e.g., surface plasmon resonance, isothermal titration calorimetry).

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the phenotype induced by Compound X is rescued or mimicked, this provides strong evidence for the off-target interaction.

  • Site-Directed Mutagenesis: If a binding site can be predicted, mutating key residues in the off-target protein should abrogate the effect of Compound X.

  • Counter-Screening: Test Compound X in enzymatic or cell-based assays specific to the identified off-target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity at low concentrations of Compound X The compound may have potent off-target effects on essential cellular machinery (e.g., mitochondrial proteins, cytoskeleton).Perform a broad off-target screen using Thermal Proteome Profiling (TPP) to identify destabilized essential proteins. Lower the concentration of Compound X and shorten the treatment duration.
Inconsistent results between experimental replicates Cell passage number, seeding density, or health of the cells may vary.[4][22] The compound may be precipitating out of solution at the working concentration.Standardize cell culture conditions rigorously. Visually inspect the media for any compound precipitation. Perform a solubility assay for Compound X in your specific cell culture media.
Phenotype is observed in one cell line but not another The off-target protein may not be expressed or may have a different isoform in the non-responsive cell line.Perform proteomic analysis of both cell lines to compare the expression levels of putative off-targets. Use a cell line panel for screening to understand the breadth of the off-target effect.[23]
Computational predictions do not align with experimental results In silico models are predictive and may not capture the full complexity of the cellular environment.[18]Prioritize direct experimental evidence from methods like CETSA or chemical proteomics. Use computational predictions as a guide for further investigation rather than a definitive list.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the general steps for performing a CETSA experiment to identify proteins that interact with Compound X in intact cells.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with Compound X at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the soluble protein levels for specific candidates by Western blotting or for a proteome-wide analysis by mass spectrometry (TPP).[15]

5. Data Analysis: a. For Western blot analysis, quantify the band intensities at each temperature. b. For mass spectrometry data, generate melting curves for each identified protein. c. A shift in the melting curve between the vehicle-treated and Compound X-treated samples indicates a direct interaction.

Protocol 2: Kinobeads Competition Binding Assay

This protocol is useful if Compound X is suspected to be a kinase inhibitor. It identifies kinase targets by their ability to bind to an affinity matrix in competition with Compound X.[10][11][24][25]

1. Cell Lysate Preparation: a. Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration of the lysate.

2. Competition Binding: a. Aliquot the cell lysate into different tubes. b. Add increasing concentrations of Compound X (or a DMSO control) to the lysates and incubate to allow for binding to target kinases.[10]

3. Kinobeads Enrichment: a. Add the kinobeads affinity matrix to each lysate and incubate to capture kinases that are not bound to Compound X. b. Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Sample Preparation: a. Elute the bound kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Quantify the abundance of each identified kinase in the different treatment groups. c. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of Compound X.

Data Presentation

Table 1: Example Data from a Kinobeads Competition Binding Assay

KinaseIC50 (nM) with Compound XKnown On-TargetPutative Off-Target
Target Kinase A15YesNo
Kinase B75NoYes
Kinase C250NoYes
Kinase D>10,000NoNo

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

ProteinMelting Temp (°C) - VehicleMelting Temp (°C) - Compound XΔTm (°C)Putative Target
Target Protein A52.156.5+4.4On-Target
Protein B48.351.2+2.9Off-Target
Protein C61.761.8+0.1Not a Target
Protein D55.451.9-3.5Off-Target (Destabilized)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Target Validation phenotype Unexpected Phenotype Observed off_target Off-Target Effect? phenotype->off_target indirect_effect Indirect On-Target Effect? phenotype->indirect_effect artifact Experimental Artifact? phenotype->artifact tpp Thermal Proteome Profiling (TPP) off_target->tpp chem_proteomics Chemical Proteomics off_target->chem_proteomics in_silico In Silico Prediction off_target->in_silico knockdown Genetic Knockdown (siRNA/CRISPR) tpp->knockdown chem_proteomics->knockdown in_silico->knockdown biochemical Biochemical Assays knockdown->biochemical counterscreen Counter-Screening knockdown->counterscreen

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound_x Compound X target_a Target A compound_x->target_a Inhibits target_b Off-Target B compound_x->target_b Inhibits substrate_1 Substrate 1 target_a->substrate_1 phenotype_a Expected Phenotype substrate_1->phenotype_a substrate_2 Substrate 2 target_b->substrate_2 phenotype_b Unexpected Phenotype substrate_2->phenotype_b

Caption: On-target vs. off-target signaling pathways of Compound X.

References

Addressing off-target effects of 3-Hydroxypentadecane-4-one in host cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Compound X. Information regarding the specific biological activities of "3-Hydroxypentadecane-4-one" is not currently available in published literature. Therefore, this guide will address the common challenges of off-target effects using "Compound X" as a representative small molecule inhibitor. The principles and protocols described herein are broadly applicable to the characterization of new chemical entities in host cells.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is inconsistent with the known on-target activity of Compound X. What could be the cause?

A1: When observing an unexpected phenotype, it is crucial to consider several possibilities:

  • Off-Target Effects: Compound X may be interacting with one or more unintended proteins in the cell, leading to the observed phenotype.[1][2] This is a common challenge with small molecule inhibitors.[3]

  • Indirect On-Target Effects: The inhibition of the primary target may lead to downstream signaling events that were not anticipated.[2]

  • Compound Instability or Degradation: The compound may be unstable in your cell culture media, leading to degradation products with their own biological activities.

  • Cell Line Specific Effects: The observed phenotype may be unique to the specific cell line being used due to its unique proteome and signaling network.

  • Experimental Artifacts: Issues such as solvent effects (e.g., from DMSO), incorrect compound concentration, or problems with the assay itself can lead to misleading results.[4][5][6]

Q2: How can I begin to investigate if the observed phenotype is due to an off-target effect?

A2: A logical first step is to use a structurally related but inactive control compound. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Compound X with a cellular target. Additionally, performing dose-response experiments is critical. If the phenotype tracks with the concentration of Compound X, it is more likely to be a direct effect of the compound.

Q3: What are the primary methods for identifying the specific off-targets of Compound X?

A3: There are several powerful techniques to identify off-target interactions on a proteome-wide scale:

  • Chemical Proteomics: This is a highly effective method for identifying the binding partners of a small molecule.[7][8] Techniques like Activity-Based Protein Profiling (ABPP) and the use of affinity probes (e.g., kinobeads for kinase inhibitors) can capture and identify off-targets from cell lysates.[7][9][10][11]

  • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein's thermal stability changes when a ligand is bound.[12][13] By heating cells treated with Compound X and analyzing the soluble protein fraction via mass spectrometry, one can identify proteins that have been stabilized or destabilized by the compound.[14][15][16][17]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of Compound X and its similarity to other compounds with known targets.[18][19][20][21] While these predictions require experimental validation, they can provide a valuable list of candidates to investigate.

Q4: I have a list of potential off-targets. How do I validate them?

A4: Validation is a critical step to confirm that a putative off-target is responsible for the observed phenotype. A multi-pronged approach is recommended:

  • Orthogonal Assays: Confirm the interaction using a different biochemical or biophysical assay (e.g., surface plasmon resonance, isothermal titration calorimetry).

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative off-target protein. If the phenotype induced by Compound X is rescued or mimicked, this provides strong evidence for the off-target interaction.

  • Site-Directed Mutagenesis: If a binding site can be predicted, mutating key residues in the off-target protein should abrogate the effect of Compound X.

  • Counter-Screening: Test Compound X in enzymatic or cell-based assays specific to the identified off-target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell toxicity at low concentrations of Compound X The compound may have potent off-target effects on essential cellular machinery (e.g., mitochondrial proteins, cytoskeleton).Perform a broad off-target screen using Thermal Proteome Profiling (TPP) to identify destabilized essential proteins. Lower the concentration of Compound X and shorten the treatment duration.
Inconsistent results between experimental replicates Cell passage number, seeding density, or health of the cells may vary.[4][22] The compound may be precipitating out of solution at the working concentration.Standardize cell culture conditions rigorously. Visually inspect the media for any compound precipitation. Perform a solubility assay for Compound X in your specific cell culture media.
Phenotype is observed in one cell line but not another The off-target protein may not be expressed or may have a different isoform in the non-responsive cell line.Perform proteomic analysis of both cell lines to compare the expression levels of putative off-targets. Use a cell line panel for screening to understand the breadth of the off-target effect.[23]
Computational predictions do not align with experimental results In silico models are predictive and may not capture the full complexity of the cellular environment.[18]Prioritize direct experimental evidence from methods like CETSA or chemical proteomics. Use computational predictions as a guide for further investigation rather than a definitive list.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the general steps for performing a CETSA experiment to identify proteins that interact with Compound X in intact cells.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with Compound X at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

2. Heat Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the soluble protein levels for specific candidates by Western blotting or for a proteome-wide analysis by mass spectrometry (TPP).[15]

5. Data Analysis: a. For Western blot analysis, quantify the band intensities at each temperature. b. For mass spectrometry data, generate melting curves for each identified protein. c. A shift in the melting curve between the vehicle-treated and Compound X-treated samples indicates a direct interaction.

Protocol 2: Kinobeads Competition Binding Assay

This protocol is useful if Compound X is suspected to be a kinase inhibitor. It identifies kinase targets by their ability to bind to an affinity matrix in competition with Compound X.[10][11][24][25]

1. Cell Lysate Preparation: a. Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration of the lysate.

2. Competition Binding: a. Aliquot the cell lysate into different tubes. b. Add increasing concentrations of Compound X (or a DMSO control) to the lysates and incubate to allow for binding to target kinases.[10]

3. Kinobeads Enrichment: a. Add the kinobeads affinity matrix to each lysate and incubate to capture kinases that are not bound to Compound X. b. Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Sample Preparation: a. Elute the bound kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution digestion).

5. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Quantify the abundance of each identified kinase in the different treatment groups. c. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of Compound X.

Data Presentation

Table 1: Example Data from a Kinobeads Competition Binding Assay

KinaseIC50 (nM) with Compound XKnown On-TargetPutative Off-Target
Target Kinase A15YesNo
Kinase B75NoYes
Kinase C250NoYes
Kinase D>10,000NoNo

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

ProteinMelting Temp (°C) - VehicleMelting Temp (°C) - Compound XΔTm (°C)Putative Target
Target Protein A52.156.5+4.4On-Target
Protein B48.351.2+2.9Off-Target
Protein C61.761.8+0.1Not a Target
Protein D55.451.9-3.5Off-Target (Destabilized)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_identification Off-Target Identification cluster_validation Target Validation phenotype Unexpected Phenotype Observed off_target Off-Target Effect? phenotype->off_target indirect_effect Indirect On-Target Effect? phenotype->indirect_effect artifact Experimental Artifact? phenotype->artifact tpp Thermal Proteome Profiling (TPP) off_target->tpp chem_proteomics Chemical Proteomics off_target->chem_proteomics in_silico In Silico Prediction off_target->in_silico knockdown Genetic Knockdown (siRNA/CRISPR) tpp->knockdown chem_proteomics->knockdown in_silico->knockdown biochemical Biochemical Assays knockdown->biochemical counterscreen Counter-Screening knockdown->counterscreen

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound_x Compound X target_a Target A compound_x->target_a Inhibits target_b Off-Target B compound_x->target_b Inhibits substrate_1 Substrate 1 target_a->substrate_1 phenotype_a Expected Phenotype substrate_1->phenotype_a substrate_2 Substrate 2 target_b->substrate_2 phenotype_b Unexpected Phenotype substrate_2->phenotype_b

Caption: On-target vs. off-target signaling pathways of Compound X.

References

Technical Support Center: Optimizing LAI-1 Delivery to Intracellular Legionella

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Frequently Asked Questions (FAQs)

Section 2: Troubleshooting Experimental Issues

Potential CauseRecommended Action & RationaleKey Considerations
Poor LAI-1 Solubility Prepare a high-concentration stock solution of LAI-1 in an organic solvent like DMSO or ethanol. Add this stock to the cell culture medium with vigorous vortexing to create a final working concentration. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity.Always include a "vehicle control" (medium + solvent at the same final concentration) in your experiments to rule out solvent effects.
LAI-1 Degradation Prepare fresh dilutions of LAI-1 from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Some media components can accelerate degradation.[9][10][11]Check the stability of LAI-1 in your specific cell culture medium over the time course of your experiment.
Insufficient Concentration Perform a dose-response experiment using a wide range of LAI-1 concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific host cell type and bacterial strain.The effective concentration may vary significantly between different cell lines (e.g., amoebae vs. murine macrophages vs. human macrophages).
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for preparing and storing LAI-1 solutions. Pre-coating plates is another option, though this may introduce other variables.This effect is more pronounced at lower concentrations.
  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your host cells. Run a control experiment with cells treated with various concentrations of the solvent alone. For most cell lines, DMSO concentrations should be kept below 0.5%.

A: Visual confirmation is the most direct method.

Q: My intracellular bacterial replication assays show high variability between wells and experiments. How can I improve consistency?

A: High variability in infection assays is often due to minor inconsistencies in the protocol.

  • Standardize Host Cell Seeding: Ensure that a consistent number of healthy, viable host cells are seeded in each well and that they form a uniform monolayer.

  • Synchronize Infection: To ensure bacteria are taken up at the same time, centrifuge the plates at a low speed (e.g., 400 x g for 10 minutes) after adding the bacterial suspension.

  • Use a Consistent Multiplicity of Infection (MOI): Carefully quantify your bacterial stock before each experiment and use a consistent MOI. An MOI that is too high can lead to rapid host cell death, while one that is too low may result in undetectable replication.

  • Ensure Complete Lysis: Before plating for Colony Forming Units (CFUs), ensure complete lysis of the host cells to release all intracellular bacteria. Sterile water is often insufficient. Saponin (0.1%) or vigorous pipetting/vortexing may be required.

  • Verify Plating and Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step. Plate multiple dilutions to ensure you have a countable number of colonies.

Section 3: Key Experimental Protocols

  • Materials:

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure:

    • Calculate the amount of DMSO required to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.

    • Create single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot and calculate the volume needed for the desired final concentration.

Protocol 2: Intracellular Legionella Replication Assay (CFU-based)

  • Materials:

    • Host cells (e.g., RAW 264.7 macrophages, Acanthamoeba castellanii)

    • L. pneumophila grown to post-exponential phase

    • 24-well tissue culture plates

    • Sterile Phosphate-Buffered Saline (PBS)

    • Sterile, nuclease-free water with 0.1% Saponin

    • Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates[13]

  • Procedure:

    • Day 1: Seed host cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of infection.

    • Day 2:

      • Prepare the bacterial inoculum from a post-exponential phase culture. Dilute in culture medium to achieve the desired MOI (e.g., MOI of 0.1 to 10).

      • Add the bacterial suspension to the wells.

      • Centrifuge the plate at 400 x g for 10 minutes to synchronize the infection.

      • Incubate for 1-2 hours at 37°C.

      • Wash the monolayer 3 times with warm PBS to remove extracellular bacteria.

    • Time Points (e.g., T=2h, 24h, 48h, 72h):

      • For the first time point (e.g., 2h, to measure initial uptake), and for each subsequent time point, lyse the host cells.

      • Aspirate the medium and add 500 µL of sterile 0.1% Saponin in water to each well.

      • Incubate for 5-10 minutes at room temperature, then pipette vigorously up and down at least 10 times to ensure complete lysis.

      • Create 10-fold serial dilutions of the lysate in sterile water.

      • Plate 100 µL of appropriate dilutions onto BCYE agar plates.

    • Incubate the BCYE plates at 37°C for 3-5 days.

    • Count the colonies and calculate the CFU/mL for each well and time point. Plot the results on a logarithmic scale to visualize bacterial replication.

Protocol 3: Host Cell Cytotoxicity Assay (LDH Release)

  • Materials:

    • Host cells seeded in a 96-well plate

    • Commercially available LDH Cytotoxicity Assay Kit

    • Lysis buffer (provided in kit, for maximum LDH release control)

  • Procedure:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the compounds for the desired duration (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and wells to be treated with lysis buffer (positive control).

    • One hour before the end of the incubation, add lysis buffer to the positive control wells.

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add the stop solution and measure the absorbance at the specified wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100).

Section 4: Data & Visualizations

Delivery MethodDescriptionProsCons
Direct Addition (in Solvent) LAI-1 is dissolved in a solvent like DMSO and added directly to the cell culture medium.Simple, direct, and allows for precise concentration control.Risk of precipitation, potential solvent toxicity, may not mimic natural delivery.
OMV-Mediated Delivery LAI-1 is loaded into or co-purified with bacterial Outer Membrane Vesicles (OMVs).[5][14]Mimics the natural delivery mechanism[1], protects LAI-1 from degradation, can enhance uptake.[6]More complex to prepare and quantify LAI-1 loading; may introduce other bacterial components (e.g., LPS) that can stimulate host cells.
Liposomal Formulation LAI-1 is encapsulated within synthetic lipid nanoparticles (liposomes).Protects cargo, can be surface-modified for targeting, improves solubility of hydrophobic compounds.Requires specialized formulation expertise, potential for liposome-induced cytotoxicity.

Diagrams of Key Pathways and Workflows

LAI1_Signaling_Pathway cluster_host Host Cell LAI1 LAI-1 (via OMV or Exogenous Delivery) Receptor Unknown Receptor(s) LAI1->Receptor Binds/Interacts IQGAP1 IQGAP1 Receptor->IQGAP1 Cdc42_active Active Cdc42-GTP IQGAP1->Cdc42_active Promotes Inactivation Cdc42_inactive Inactive Cdc42-GDP Cdc42_active->Cdc42_inactive Migration Cell Migration & Cytoskeletal Dynamics Cdc42_active->Migration Drives ARHGEF9 ARHGEF9 (GEF) ARHGEF9->Cdc42_active Activates LAI1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Culture Host Cells (e.g., Macrophages) infect 4. Infect Host Cells (Synchronize via centrifugation) prep_cells->infect prep_legionella 2. Culture L. pneumophila (to post-exponential phase) prep_legionella->infect prep_lai1 3. Prepare LAI-1 Solution (in DMSO stock, dilute in media) treat 5. Treat with LAI-1 or Vehicle Control prep_lai1->treat infect->treat rep_assay Replication Assay treat->rep_assay cyto_assay Phenotypic Assay treat->cyto_assay lyse 6a. Lyse cells at time points (0, 24, 48h) rep_assay->lyse migrate 6b. Analyze cell migration or cytotoxicity cyto_assay->migrate plate 7a. Plate serial dilutions on BCYE agar lyse->plate count 8a. Count CFUs plate->count Troubleshooting_Logic start High Variability in Replication Assay? check_moi Is MOI consistent? start->check_moi No check_cells Are host cells healthy and at consistent density? start->check_cells Yes action_moi Action: Quantify bacteria before each experiment. check_moi->action_moi check_sync Is infection synchronized? check_cells->check_sync Yes action_cells Action: Standardize seeding density and passage number. check_cells->action_cells No check_lysis Is host cell lysis complete? check_sync->check_lysis Yes action_sync Action: Centrifuge plate post-infection (400xg, 10min). check_sync->action_sync No check_plating Are serial dilutions and plating accurate? check_lysis->check_plating Yes action_lysis Action: Use saponin/triton and vigorous pipetting. check_lysis->action_lysis No action_plating Action: Use calibrated pipettes and plate multiple dilutions. check_plating->action_plating No

References

Technical Support Center: Optimizing LAI-1 Delivery to Intracellular Legionella

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Frequently Asked Questions (FAQs)

Section 2: Troubleshooting Experimental Issues

Potential CauseRecommended Action & RationaleKey Considerations
Poor LAI-1 Solubility Prepare a high-concentration stock solution of LAI-1 in an organic solvent like DMSO or ethanol. Add this stock to the cell culture medium with vigorous vortexing to create a final working concentration. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity.Always include a "vehicle control" (medium + solvent at the same final concentration) in your experiments to rule out solvent effects.
LAI-1 Degradation Prepare fresh dilutions of LAI-1 from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Some media components can accelerate degradation.[9][10][11]Check the stability of LAI-1 in your specific cell culture medium over the time course of your experiment.
Insufficient Concentration Perform a dose-response experiment using a wide range of LAI-1 concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific host cell type and bacterial strain.The effective concentration may vary significantly between different cell lines (e.g., amoebae vs. murine macrophages vs. human macrophages).
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for preparing and storing LAI-1 solutions. Pre-coating plates is another option, though this may introduce other variables.This effect is more pronounced at lower concentrations.
  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your host cells. Run a control experiment with cells treated with various concentrations of the solvent alone. For most cell lines, DMSO concentrations should be kept below 0.5%.

A: Visual confirmation is the most direct method.

Q: My intracellular bacterial replication assays show high variability between wells and experiments. How can I improve consistency?

A: High variability in infection assays is often due to minor inconsistencies in the protocol.

  • Standardize Host Cell Seeding: Ensure that a consistent number of healthy, viable host cells are seeded in each well and that they form a uniform monolayer.

  • Synchronize Infection: To ensure bacteria are taken up at the same time, centrifuge the plates at a low speed (e.g., 400 x g for 10 minutes) after adding the bacterial suspension.

  • Use a Consistent Multiplicity of Infection (MOI): Carefully quantify your bacterial stock before each experiment and use a consistent MOI. An MOI that is too high can lead to rapid host cell death, while one that is too low may result in undetectable replication.

  • Ensure Complete Lysis: Before plating for Colony Forming Units (CFUs), ensure complete lysis of the host cells to release all intracellular bacteria. Sterile water is often insufficient. Saponin (0.1%) or vigorous pipetting/vortexing may be required.

  • Verify Plating and Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step. Plate multiple dilutions to ensure you have a countable number of colonies.

Section 3: Key Experimental Protocols

  • Materials:

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure:

    • Calculate the amount of DMSO required to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.

    • Create single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot and calculate the volume needed for the desired final concentration.

Protocol 2: Intracellular Legionella Replication Assay (CFU-based)

  • Materials:

    • Host cells (e.g., RAW 264.7 macrophages, Acanthamoeba castellanii)

    • L. pneumophila grown to post-exponential phase

    • 24-well tissue culture plates

    • Sterile Phosphate-Buffered Saline (PBS)

    • Sterile, nuclease-free water with 0.1% Saponin

    • Buffered Charcoal Yeast Extract (BCYE) agar plates[13]

  • Procedure:

    • Day 1: Seed host cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of infection.

    • Day 2:

      • Prepare the bacterial inoculum from a post-exponential phase culture. Dilute in culture medium to achieve the desired MOI (e.g., MOI of 0.1 to 10).

      • Add the bacterial suspension to the wells.

      • Centrifuge the plate at 400 x g for 10 minutes to synchronize the infection.

      • Incubate for 1-2 hours at 37°C.

      • Wash the monolayer 3 times with warm PBS to remove extracellular bacteria.

    • Time Points (e.g., T=2h, 24h, 48h, 72h):

      • For the first time point (e.g., 2h, to measure initial uptake), and for each subsequent time point, lyse the host cells.

      • Aspirate the medium and add 500 µL of sterile 0.1% Saponin in water to each well.

      • Incubate for 5-10 minutes at room temperature, then pipette vigorously up and down at least 10 times to ensure complete lysis.

      • Create 10-fold serial dilutions of the lysate in sterile water.

      • Plate 100 µL of appropriate dilutions onto BCYE agar plates.

    • Incubate the BCYE plates at 37°C for 3-5 days.

    • Count the colonies and calculate the CFU/mL for each well and time point. Plot the results on a logarithmic scale to visualize bacterial replication.

Protocol 3: Host Cell Cytotoxicity Assay (LDH Release)

  • Materials:

    • Host cells seeded in a 96-well plate

    • Commercially available LDH Cytotoxicity Assay Kit

    • Lysis buffer (provided in kit, for maximum LDH release control)

  • Procedure:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the compounds for the desired duration (e.g., 24 or 48 hours). Include wells with untreated cells (negative control) and wells to be treated with lysis buffer (positive control).

    • One hour before the end of the incubation, add lysis buffer to the positive control wells.

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add the stop solution and measure the absorbance at the specified wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100).

Section 4: Data & Visualizations

Delivery MethodDescriptionProsCons
Direct Addition (in Solvent) LAI-1 is dissolved in a solvent like DMSO and added directly to the cell culture medium.Simple, direct, and allows for precise concentration control.Risk of precipitation, potential solvent toxicity, may not mimic natural delivery.
OMV-Mediated Delivery LAI-1 is loaded into or co-purified with bacterial Outer Membrane Vesicles (OMVs).[5][14]Mimics the natural delivery mechanism[1], protects LAI-1 from degradation, can enhance uptake.[6]More complex to prepare and quantify LAI-1 loading; may introduce other bacterial components (e.g., LPS) that can stimulate host cells.
Liposomal Formulation LAI-1 is encapsulated within synthetic lipid nanoparticles (liposomes).Protects cargo, can be surface-modified for targeting, improves solubility of hydrophobic compounds.Requires specialized formulation expertise, potential for liposome-induced cytotoxicity.

Diagrams of Key Pathways and Workflows

LAI1_Signaling_Pathway cluster_host Host Cell LAI1 LAI-1 (via OMV or Exogenous Delivery) Receptor Unknown Receptor(s) LAI1->Receptor Binds/Interacts IQGAP1 IQGAP1 Receptor->IQGAP1 Cdc42_active Active Cdc42-GTP IQGAP1->Cdc42_active Promotes Inactivation Cdc42_inactive Inactive Cdc42-GDP Cdc42_active->Cdc42_inactive Migration Cell Migration & Cytoskeletal Dynamics Cdc42_active->Migration Drives ARHGEF9 ARHGEF9 (GEF) ARHGEF9->Cdc42_active Activates LAI1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Culture Host Cells (e.g., Macrophages) infect 4. Infect Host Cells (Synchronize via centrifugation) prep_cells->infect prep_legionella 2. Culture L. pneumophila (to post-exponential phase) prep_legionella->infect prep_lai1 3. Prepare LAI-1 Solution (in DMSO stock, dilute in media) treat 5. Treat with LAI-1 or Vehicle Control prep_lai1->treat infect->treat rep_assay Replication Assay treat->rep_assay cyto_assay Phenotypic Assay treat->cyto_assay lyse 6a. Lyse cells at time points (0, 24, 48h) rep_assay->lyse migrate 6b. Analyze cell migration or cytotoxicity cyto_assay->migrate plate 7a. Plate serial dilutions on BCYE agar lyse->plate count 8a. Count CFUs plate->count Troubleshooting_Logic start High Variability in Replication Assay? check_moi Is MOI consistent? start->check_moi No check_cells Are host cells healthy and at consistent density? start->check_cells Yes action_moi Action: Quantify bacteria before each experiment. check_moi->action_moi check_sync Is infection synchronized? check_cells->check_sync Yes action_cells Action: Standardize seeding density and passage number. check_cells->action_cells No check_lysis Is host cell lysis complete? check_sync->check_lysis Yes action_sync Action: Centrifuge plate post-infection (400xg, 10min). check_sync->action_sync No check_plating Are serial dilutions and plating accurate? check_lysis->check_plating Yes action_lysis Action: Use saponin/triton and vigorous pipetting. check_lysis->action_lysis No action_plating Action: Use calibrated pipettes and plate multiple dilutions. check_plating->action_plating No

References

Validation & Comparative

Validating the Interaction Between 3-Hydroxypentadecane-4-one and the Quorum Sensing Receptor LqsS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the interaction between the putative quorum sensing (QS) molecule, 3-Hydroxypentadecane-4-one, and the LqsS receptor protein. Due to the limited direct experimental data on the this compound/LqsS system, this guide leverages the well-characterized LasR/3-oxo-C12-HSL system in Pseudomonas aeruginosa as a functional analogue. The experimental protocols and comparative data presented herein offer a robust starting point for researchers seeking to investigate novel QS interactions.

Comparative Analysis of Quorum Sensing Ligands

To effectively evaluate the potential of this compound as a modulator of LqsS, its performance should be benchmarked against known inhibitors of homologous QS receptors, such as LasR. The following table summarizes key quantitative data for established LasR inhibitors, providing a comparative basis for newly identified compounds.

CompoundTarget ReceptorMethodBinding Affinity (Kd)IC50/EC50Reference
3-oxo-C12-HSL (Native Ligand) LasRITC5.6 nMEC50: ~1 µM[Fletcher et al., 2007]
Analogue 1 (e.g., Furanone C-30) LasRReporter Assay-IC50: ~10 µM[Hentzer et al., 2003]
Analogue 2 (e.g., V-06-018) LasRSPR1.2 µMIC50: ~25 µM[Ortiz et al., 2016]
This compound LqsS (Proposed) (To be determined) (To be determined) -

Note: The data for 3-oxo-C12-HSL and its analogues are based on published literature for the LasR receptor and serve as a reference for the proposed validation of this compound with LqsS.

Experimental Protocols

The following are detailed protocols for key experiments to validate and quantify the interaction between a small molecule, such as this compound, and a target receptor like LqsS.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-LqsS interaction.

Materials:

  • Purified LqsS protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound (dissolved in the same buffer, with a minimal amount of co-solvent like DMSO if necessary)

  • ITC instrument and corresponding cells

  • Degassing station

Protocol:

  • Sample Preparation:

    • Dialyze the purified LqsS protein against the ITC buffer overnight to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer. If a co-solvent is used, ensure the same concentration is present in the protein solution to minimize dilution heats.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the LqsS protein solution into the sample cell (typical concentration: 10-50 µM).

    • Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the binding affinity (Kd) for the this compound-LqsS interaction.

Materials:

  • Purified LqsS protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified LqsS protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized LqsS surface, including a zero-concentration (buffer only) injection for baseline subtraction.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Surface Regeneration (if necessary):

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove the bound analyte without denaturing the immobilized protein. This step needs to be optimized for the specific interaction.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the experimental data.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Reporter Gene Assay

This is a cell-based assay to measure the functional consequence of the ligand-receptor interaction (i.e., activation or inhibition of gene expression).

Objective: To determine if this compound can inhibit or activate LqsS-dependent gene expression.

Materials:

  • A bacterial reporter strain (e.g., P. aeruginosa or a heterologous host like E. coli) containing:

    • A plasmid for the expression of lqsS.

    • A reporter plasmid with a promoter regulated by LqsS fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase).

  • This compound and a known native ligand (if available) or agonist.

  • Growth medium and appropriate antibiotics for plasmid maintenance.

  • Reagents for the reporter assay (e.g., ONPG for β-galactosidase or a luminometer for luciferase).

Protocol:

  • Strain Preparation:

    • Grow the reporter strain overnight in a suitable medium with antibiotics.

    • Subculture the bacteria to fresh medium and grow to early to mid-exponential phase.

  • Induction/Inhibition:

    • Aliquot the bacterial culture into a multi-well plate.

    • Add varying concentrations of this compound. For inhibition assays, also add a constant, activating concentration of the native ligand.

    • Include appropriate controls: no compound, native ligand only, and vehicle control.

    • Incubate the plate for a sufficient time to allow for gene expression (e.g., 4-6 hours).

  • Reporter Measurement:

    • For β-galactosidase: Lyse the cells and add ONPG. Measure the absorbance at 420 nm over time.

    • For luciferase: Measure the luminescence using a luminometer.

    • Normalize the reporter activity to cell density (OD600).

  • Data Analysis:

    • Plot the normalized reporter activity against the concentration of this compound.

    • Calculate the IC50 (for inhibitors) or EC50 (for activators) from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative LqsS signaling pathway, based on its homology to the LasR system, and a general workflow for validating the interaction with this compound.

LqsS_Signaling_Pathway cluster_cell Bacterial Cell 3H4P_out This compound (Extracellular) 3H4P_in This compound (Intracellular) 3H4P_out->3H4P_in Diffusion LqsS_inactive LqsS (Inactive) LqsS_active LqsS-Ligand Complex (Active) LqsS_inactive->LqsS_active Activation Promoter Target Gene Promoter LqsS_active->Promoter Binds to DNA Gene_Expression Virulence Gene Expression Promoter->Gene_Expression Initiates Transcription 3H4P_in->LqsS_inactive Binding

Caption: Putative LqsS signaling pathway activated by this compound.

Experimental_Workflow Start Hypothesis: This compound interacts with LqsS ITC Isothermal Titration Calorimetry (ITC) Start->ITC Thermodynamics SPR Surface Plasmon Resonance (SPR) Start->SPR Kinetics Reporter_Assay Reporter Gene Assay Start->Reporter_Assay In vivo function Data_Analysis Data Analysis and Comparison ITC->Data_Analysis SPR->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Validate/Refute Interaction Data_Analysis->Conclusion

Caption: Experimental workflow for validating the this compound-LqsS interaction.

References

Validating the Interaction Between 3-Hydroxypentadecane-4-one and the Quorum Sensing Receptor LqsS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the interaction between the putative quorum sensing (QS) molecule, 3-Hydroxypentadecane-4-one, and the LqsS receptor protein. Due to the limited direct experimental data on the this compound/LqsS system, this guide leverages the well-characterized LasR/3-oxo-C12-HSL system in Pseudomonas aeruginosa as a functional analogue. The experimental protocols and comparative data presented herein offer a robust starting point for researchers seeking to investigate novel QS interactions.

Comparative Analysis of Quorum Sensing Ligands

To effectively evaluate the potential of this compound as a modulator of LqsS, its performance should be benchmarked against known inhibitors of homologous QS receptors, such as LasR. The following table summarizes key quantitative data for established LasR inhibitors, providing a comparative basis for newly identified compounds.

CompoundTarget ReceptorMethodBinding Affinity (Kd)IC50/EC50Reference
3-oxo-C12-HSL (Native Ligand) LasRITC5.6 nMEC50: ~1 µM[Fletcher et al., 2007]
Analogue 1 (e.g., Furanone C-30) LasRReporter Assay-IC50: ~10 µM[Hentzer et al., 2003]
Analogue 2 (e.g., V-06-018) LasRSPR1.2 µMIC50: ~25 µM[Ortiz et al., 2016]
This compound LqsS (Proposed) (To be determined) (To be determined) -

Note: The data for 3-oxo-C12-HSL and its analogues are based on published literature for the LasR receptor and serve as a reference for the proposed validation of this compound with LqsS.

Experimental Protocols

The following are detailed protocols for key experiments to validate and quantify the interaction between a small molecule, such as this compound, and a target receptor like LqsS.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-LqsS interaction.

Materials:

  • Purified LqsS protein (in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound (dissolved in the same buffer, with a minimal amount of co-solvent like DMSO if necessary)

  • ITC instrument and corresponding cells

  • Degassing station

Protocol:

  • Sample Preparation:

    • Dialyze the purified LqsS protein against the ITC buffer overnight to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer. If a co-solvent is used, ensure the same concentration is present in the protein solution to minimize dilution heats.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the LqsS protein solution into the sample cell (typical concentration: 10-50 µM).

    • Load the this compound solution into the injection syringe (typical concentration: 10-20 times the protein concentration).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[3][4]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the binding affinity (Kd) for the this compound-LqsS interaction.

Materials:

  • Purified LqsS protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified LqsS protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized LqsS surface, including a zero-concentration (buffer only) injection for baseline subtraction.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Surface Regeneration (if necessary):

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte without denaturing the immobilized protein. This step needs to be optimized for the specific interaction.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the experimental data.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Reporter Gene Assay

This is a cell-based assay to measure the functional consequence of the ligand-receptor interaction (i.e., activation or inhibition of gene expression).

Objective: To determine if this compound can inhibit or activate LqsS-dependent gene expression.

Materials:

  • A bacterial reporter strain (e.g., P. aeruginosa or a heterologous host like E. coli) containing:

    • A plasmid for the expression of lqsS.

    • A reporter plasmid with a promoter regulated by LqsS fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase).

  • This compound and a known native ligand (if available) or agonist.

  • Growth medium and appropriate antibiotics for plasmid maintenance.

  • Reagents for the reporter assay (e.g., ONPG for β-galactosidase or a luminometer for luciferase).

Protocol:

  • Strain Preparation:

    • Grow the reporter strain overnight in a suitable medium with antibiotics.

    • Subculture the bacteria to fresh medium and grow to early to mid-exponential phase.

  • Induction/Inhibition:

    • Aliquot the bacterial culture into a multi-well plate.

    • Add varying concentrations of this compound. For inhibition assays, also add a constant, activating concentration of the native ligand.

    • Include appropriate controls: no compound, native ligand only, and vehicle control.

    • Incubate the plate for a sufficient time to allow for gene expression (e.g., 4-6 hours).

  • Reporter Measurement:

    • For β-galactosidase: Lyse the cells and add ONPG. Measure the absorbance at 420 nm over time.

    • For luciferase: Measure the luminescence using a luminometer.

    • Normalize the reporter activity to cell density (OD600).

  • Data Analysis:

    • Plot the normalized reporter activity against the concentration of this compound.

    • Calculate the IC50 (for inhibitors) or EC50 (for activators) from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative LqsS signaling pathway, based on its homology to the LasR system, and a general workflow for validating the interaction with this compound.

LqsS_Signaling_Pathway cluster_cell Bacterial Cell 3H4P_out This compound (Extracellular) 3H4P_in This compound (Intracellular) 3H4P_out->3H4P_in Diffusion LqsS_inactive LqsS (Inactive) LqsS_active LqsS-Ligand Complex (Active) LqsS_inactive->LqsS_active Activation Promoter Target Gene Promoter LqsS_active->Promoter Binds to DNA Gene_Expression Virulence Gene Expression Promoter->Gene_Expression Initiates Transcription 3H4P_in->LqsS_inactive Binding

Caption: Putative LqsS signaling pathway activated by this compound.

Experimental_Workflow Start Hypothesis: This compound interacts with LqsS ITC Isothermal Titration Calorimetry (ITC) Start->ITC Thermodynamics SPR Surface Plasmon Resonance (SPR) Start->SPR Kinetics Reporter_Assay Reporter Gene Assay Start->Reporter_Assay In vivo function Data_Analysis Data Analysis and Comparison ITC->Data_Analysis SPR->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Validate/Refute Interaction Data_Analysis->Conclusion

Caption: Experimental workflow for validating the this compound-LqsS interaction.

References

A Comparative Analysis of LAI-1 and Vibrio cholerae Autoinducer CAI-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Key Differences and Similarities

FeatureLAI-1 (Legionella pneumophila)CAI-1 (Vibrio cholerae)
Chemical Structure 3-hydroxypentadecane-4-one(S)-3-hydroxytridecan-4-one
Acyl Chain Length C15C13
Synthase Enzyme LqsACqsA
Receptor(s) LqsS, LqsTCqsS
Primary Function Regulation of virulence, motility, and inter-kingdom signaling.[1]Regulation of virulence factor production and biofilm formation.[2][3]

Quantitative Performance Analysis

AutoinducerReporter StrainEC50 (µM)Reference
LAI-1Vibrio cholerae MM920~10[4]
CAI-1Vibrio cholerae MM920~1-1.5[2]
Amino-CAI-1Vibrio cholerae MM920~1-1.5[2]

Signaling Pathways: A Visual Comparison

LAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI_1 LAI-1 LqsS_LqsT LqsS / LqsT (Sensor Kinases) LAI_1->LqsS_LqsT Binds LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR Phosphorylates Gene_Expression Target Gene Expression LqsR->Gene_Expression Regulates

CAI_1_Signaling_Pathway cluster_extracellular_cai1 Extracellular Space cluster_membrane_cai1 Cell Membrane cluster_cytoplasm_cai1 Cytoplasm CAI_1 CAI-1 CqsS CqsS (Sensor Kinase) CAI_1->CqsS Binds LuxU LuxU CqsS->LuxU Phosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Activates Transcription HapR HapR Qrr_sRNAs->HapR Represses Translation Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm Represses

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Overexpression and Purification of LqsA and CqsA Synthases (His-tag)

Protein_Purification_Workflow Start E. coli with expression vector (pET-lqsA or pET-cqsA) Induction Induce protein expression (e.g., with IPTG) Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Binding Bind lysate to Ni-NTA resin Clarification->Binding Wash Wash resin to remove non-specific proteins Binding->Wash Elution Elute His-tagged protein (imidazole gradient) Wash->Elution Analysis Analyze purity (SDS-PAGE) Elution->Analysis End Purified LqsA or CqsA Elution->End

Caption: General workflow for His-tagged protein purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged lqsA or cqsA gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

Protocol:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound and non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Bioluminescence Reporter Assay for Autoinducer Activity

Materials:

  • Marine Broth (MB) or similar growth medium.

  • 96-well microtiter plates.

  • Luminometer.

Protocol:

  • Grow the reporter strain overnight in MB.

  • Dilute the overnight culture 1:5000 in fresh MB.

  • In a 96-well plate, add a serial dilution of the synthetic autoinducer standards or the samples to be tested.

  • Add the diluted reporter strain to each well.

  • Incubate the plate at 30°C with shaking.

  • Measure the luminescence and optical density (OD600) at regular intervals using a plate reader.

  • Normalize the luminescence signal to the cell density (luminescence/OD600) to determine the relative light units (RLU).

  • Plot the RLU against the autoinducer concentration to determine the EC50 value.

LC-MS/MS for Autoinducer Detection and Quantification

Materials:

  • Bacterial culture supernatant.

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction.

  • LC-MS/MS system equipped with a C18 reverse-phase column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

Protocol:

  • Sample Preparation:

    • Acidify the bacterial culture supernatant to pH 3-4 with formic acid.

    • Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.

    • Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes on the C18 column using a gradient of the mobile phases.

    • Quantify the autoinducers by comparing the peak areas to a standard curve generated with the analytical standards.

Concluding Remarks

For researchers in drug development, the detailed understanding of these systems, facilitated by the provided experimental protocols, opens avenues for the design of specific inhibitors or agonists that can modulate bacterial behavior. The ability to disrupt quorum sensing holds promise for the development of novel anti-virulence therapies that can circumvent the challenges of traditional antibiotic resistance. Further investigation into the structural basis of receptor-ligand interactions and the downstream regulatory networks will undoubtedly uncover new targets for therapeutic intervention.

References

A Comparative Analysis of LAI-1 and Vibrio cholerae Autoinducer CAI-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Key Differences and Similarities

FeatureLAI-1 (Legionella pneumophila)CAI-1 (Vibrio cholerae)
Chemical Structure 3-hydroxypentadecane-4-one(S)-3-hydroxytridecan-4-one
Acyl Chain Length C15C13
Synthase Enzyme LqsACqsA
Receptor(s) LqsS, LqsTCqsS
Primary Function Regulation of virulence, motility, and inter-kingdom signaling.[1]Regulation of virulence factor production and biofilm formation.[2][3]

Quantitative Performance Analysis

AutoinducerReporter StrainEC50 (µM)Reference
LAI-1Vibrio cholerae MM920~10[4]
CAI-1Vibrio cholerae MM920~1-1.5[2]
Amino-CAI-1Vibrio cholerae MM920~1-1.5[2]

Signaling Pathways: A Visual Comparison

LAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAI_1 LAI-1 LqsS_LqsT LqsS / LqsT (Sensor Kinases) LAI_1->LqsS_LqsT Binds LqsR LqsR (Response Regulator) LqsS_LqsT->LqsR Phosphorylates Gene_Expression Target Gene Expression LqsR->Gene_Expression Regulates

CAI_1_Signaling_Pathway cluster_extracellular_cai1 Extracellular Space cluster_membrane_cai1 Cell Membrane cluster_cytoplasm_cai1 Cytoplasm CAI_1 CAI-1 CqsS CqsS (Sensor Kinase) CAI_1->CqsS Binds LuxU LuxU CqsS->LuxU Phosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Activates Transcription HapR HapR Qrr_sRNAs->HapR Represses Translation Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm Represses

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Overexpression and Purification of LqsA and CqsA Synthases (His-tag)

Protein_Purification_Workflow Start E. coli with expression vector (pET-lqsA or pET-cqsA) Induction Induce protein expression (e.g., with IPTG) Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Binding Bind lysate to Ni-NTA resin Clarification->Binding Wash Wash resin to remove non-specific proteins Binding->Wash Elution Elute His-tagged protein (imidazole gradient) Wash->Elution Analysis Analyze purity (SDS-PAGE) Elution->Analysis End Purified LqsA or CqsA Elution->End

Caption: General workflow for His-tagged protein purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the His-tagged lqsA or cqsA gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

Protocol:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound and non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Bioluminescence Reporter Assay for Autoinducer Activity

Materials:

  • Marine Broth (MB) or similar growth medium.

  • 96-well microtiter plates.

  • Luminometer.

Protocol:

  • Grow the reporter strain overnight in MB.

  • Dilute the overnight culture 1:5000 in fresh MB.

  • In a 96-well plate, add a serial dilution of the synthetic autoinducer standards or the samples to be tested.

  • Add the diluted reporter strain to each well.

  • Incubate the plate at 30°C with shaking.

  • Measure the luminescence and optical density (OD600) at regular intervals using a plate reader.

  • Normalize the luminescence signal to the cell density (luminescence/OD600) to determine the relative light units (RLU).

  • Plot the RLU against the autoinducer concentration to determine the EC50 value.

LC-MS/MS for Autoinducer Detection and Quantification

Materials:

  • Bacterial culture supernatant.

  • Ethyl acetate or other suitable organic solvent for extraction.

  • LC-MS/MS system equipped with a C18 reverse-phase column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Protocol:

  • Sample Preparation:

    • Acidify the bacterial culture supernatant to pH 3-4 with formic acid.

    • Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.

    • Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes on the C18 column using a gradient of the mobile phases.

    • Quantify the autoinducers by comparing the peak areas to a standard curve generated with the analytical standards.

Concluding Remarks

For researchers in drug development, the detailed understanding of these systems, facilitated by the provided experimental protocols, opens avenues for the design of specific inhibitors or agonists that can modulate bacterial behavior. The ability to disrupt quorum sensing holds promise for the development of novel anti-virulence therapies that can circumvent the challenges of traditional antibiotic resistance. Further investigation into the structural basis of receptor-ligand interactions and the downstream regulatory networks will undoubtedly uncover new targets for therapeutic intervention.

References

A Comparative Guide to LAI-1 and N-acyl-homoserine Lactones (AHLs) in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAI-1 and AHLs

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This regulation is mediated by small signaling molecules called autoinducers. Understanding the activity and signaling pathways of these molecules is crucial for developing novel strategies to combat bacterial infections and manipulate microbial consortia.

N-acyl-homoserine lactones (AHLs) are a large family of signaling molecules used by a wide variety of Gram-negative bacteria.[4] AHLs consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.[4] These molecules are key regulators of diverse processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[4]

Comparative Analysis of Activity

ParameterLAI-1N-acyl-homoserine lactones (AHLs)References
Chemical Class α-hydroxyketoneN-acyl-homoserine lactone[1][4]
Producing Bacterium Example Legionella pneumophilaPseudomonas aeruginosa, Agrobacterium tumefaciens[1][4]
Synthase Enzyme LqsALuxI-family synthases (e.g., LasI, RhlI)[2][5]
Receptor Proteins LqsS, LqsT (Sensor kinases), LqsR (Response regulator)LuxR-family transcriptional regulators (e.g., LasR, RhlR, TraR)[6][7]
Typical Active Concentration Range 1 - 20 µM (in Vibrio cholerae reporter)Picomolar to Micromolar range (depending on the specific AHL and reporter strain)[6]
Reported Detection Limit ~1 µM (using Vibrio cholerae reporter)As low as 3 pM (for 3-oxo-octanoyl-HSL with an engineered A. tumefaciens reporter)[6][8]

Key Observations:

  • The diversity of AHL structures allows for a wide range of signaling specificities across different bacterial species.

Signaling Pathways

LAI-1 Signaling Pathway

LAI1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LAI-1_ext LAI-1 LqsS LqsS LAI-1_ext->LqsS Binding LqsT LqsT LAI-1_ext->LqsT Binding LqsR LqsR (Response Regulator) LqsS->LqsR Phosphorylation Cascade LqsT->LqsR Phosphorylation Cascade LqsA LqsA (Synthase) LqsA->LAI-1_ext Synthesis & Secretion Gene_Expression Target Gene Expression LqsR->Gene_Expression Regulation

LAI-1 signaling pathway in Legionella pneumophila.
AHL Signaling Pathway

The canonical AHL signaling pathway in Gram-negative bacteria involves an intracellular receptor that acts as a transcriptional regulator.

Canonical AHL signaling pathway in Gram-negative bacteria.

Experimental Protocols

LAI-1 Activity Measurement using Vibrio cholerae Luminescence Reporter Assay

This protocol is adapted from methodologies that utilize a Vibrio cholerae strain engineered to produce light in response to autoinducers.[6]

1. Reporter Strain Preparation:

  • Culture the Vibrio cholerae reporter strain (e.g., a cqsA mutant) overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.

  • The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).

2. Assay Procedure:

  • In a 96-well microtiter plate, add a defined volume of the prepared reporter strain culture to each well.

  • Incubate the plate at 30°C.

  • Measure luminescence at regular intervals using a plate reader.

3. Data Analysis:

LAI1_Assay_Workflow Start Start Culture_Reporter Culture V. cholerae reporter strain Start->Culture_Reporter Prepare_Plate Prepare 96-well plate with reporter and LAI-1 dilutions Culture_Reporter->Prepare_Plate Incubate Incubate at 30°C Prepare_Plate->Incubate Measure_Luminescence Measure luminescence Incubate->Measure_Luminescence Analyze Generate dose-response curve Measure_Luminescence->Analyze End End Analyze->End

Workflow for LAI-1 activity measurement.
AHL Activity Measurement using Agrobacterium tumefaciens β-Galactosidase Reporter Assay

This protocol utilizes an Agrobacterium tumefaciens reporter strain that expresses β-galactosidase in the presence of AHLs.[8][9][10]

1. Reporter Strain Preparation:

  • Grow the Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)) overnight in a suitable medium (e.g., AT medium) at 28°C with shaking.

  • The following day, dilute the culture in fresh medium to a starting OD600 of approximately 0.1.

2. Assay Procedure:

  • To individual culture tubes or wells of a deep-well plate, add the diluted reporter strain.

  • Add serial dilutions of synthetic AHLs or AHL-containing samples. Include a negative control.

  • Incubate the cultures at 28°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the cell density (OD600).

  • Lyse the cells (e.g., using SDS and chloroform).

  • Add o-nitrophenyl-β-D-galactopyranoside (ONPG) and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 420 nm.

3. Data Analysis:

  • Calculate β-galactosidase activity in Miller units.

  • Plot the Miller units against the AHL concentration to generate a dose-response curve.

AHL_Assay_Workflow Start Start Culture_Reporter Culture A. tumefaciens reporter strain Start->Culture_Reporter Incubate_AHL Incubate reporter with AHL dilutions Culture_Reporter->Incubate_AHL Measure_OD Measure OD600 Incubate_AHL->Measure_OD Lyse_Cells Lyse cells Measure_OD->Lyse_Cells Add_ONPG Add ONPG and incubate Lyse_Cells->Add_ONPG Measure_Absorbance Measure A420 Add_ONPG->Measure_Absorbance Calculate_Activity Calculate Miller Units Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for AHL activity measurement.

Conclusion

References

A Comparative Guide to LAI-1 and N-acyl-homoserine Lactones (AHLs) in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAI-1 and AHLs

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This regulation is mediated by small signaling molecules called autoinducers. Understanding the activity and signaling pathways of these molecules is crucial for developing novel strategies to combat bacterial infections and manipulate microbial consortia.

N-acyl-homoserine lactones (AHLs) are a large family of signaling molecules used by a wide variety of Gram-negative bacteria.[4] AHLs consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.[4] These molecules are key regulators of diverse processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[4]

Comparative Analysis of Activity

ParameterLAI-1N-acyl-homoserine lactones (AHLs)References
Chemical Class α-hydroxyketoneN-acyl-homoserine lactone[1][4]
Producing Bacterium Example Legionella pneumophilaPseudomonas aeruginosa, Agrobacterium tumefaciens[1][4]
Synthase Enzyme LqsALuxI-family synthases (e.g., LasI, RhlI)[2][5]
Receptor Proteins LqsS, LqsT (Sensor kinases), LqsR (Response regulator)LuxR-family transcriptional regulators (e.g., LasR, RhlR, TraR)[6][7]
Typical Active Concentration Range 1 - 20 µM (in Vibrio cholerae reporter)Picomolar to Micromolar range (depending on the specific AHL and reporter strain)[6]
Reported Detection Limit ~1 µM (using Vibrio cholerae reporter)As low as 3 pM (for 3-oxo-octanoyl-HSL with an engineered A. tumefaciens reporter)[6][8]

Key Observations:

  • The diversity of AHL structures allows for a wide range of signaling specificities across different bacterial species.

Signaling Pathways

LAI-1 Signaling Pathway

LAI1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LAI-1_ext LAI-1 LqsS LqsS LAI-1_ext->LqsS Binding LqsT LqsT LAI-1_ext->LqsT Binding LqsR LqsR (Response Regulator) LqsS->LqsR Phosphorylation Cascade LqsT->LqsR Phosphorylation Cascade LqsA LqsA (Synthase) LqsA->LAI-1_ext Synthesis & Secretion Gene_Expression Target Gene Expression LqsR->Gene_Expression Regulation

LAI-1 signaling pathway in Legionella pneumophila.
AHL Signaling Pathway

The canonical AHL signaling pathway in Gram-negative bacteria involves an intracellular receptor that acts as a transcriptional regulator.

Canonical AHL signaling pathway in Gram-negative bacteria.

Experimental Protocols

LAI-1 Activity Measurement using Vibrio cholerae Luminescence Reporter Assay

This protocol is adapted from methodologies that utilize a Vibrio cholerae strain engineered to produce light in response to autoinducers.[6]

1. Reporter Strain Preparation:

  • Culture the Vibrio cholerae reporter strain (e.g., a cqsA mutant) overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.

  • The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).

2. Assay Procedure:

  • In a 96-well microtiter plate, add a defined volume of the prepared reporter strain culture to each well.

  • Incubate the plate at 30°C.

  • Measure luminescence at regular intervals using a plate reader.

3. Data Analysis:

LAI1_Assay_Workflow Start Start Culture_Reporter Culture V. cholerae reporter strain Start->Culture_Reporter Prepare_Plate Prepare 96-well plate with reporter and LAI-1 dilutions Culture_Reporter->Prepare_Plate Incubate Incubate at 30°C Prepare_Plate->Incubate Measure_Luminescence Measure luminescence Incubate->Measure_Luminescence Analyze Generate dose-response curve Measure_Luminescence->Analyze End End Analyze->End

Workflow for LAI-1 activity measurement.
AHL Activity Measurement using Agrobacterium tumefaciens β-Galactosidase Reporter Assay

This protocol utilizes an Agrobacterium tumefaciens reporter strain that expresses β-galactosidase in the presence of AHLs.[8][9][10]

1. Reporter Strain Preparation:

  • Grow the Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)) overnight in a suitable medium (e.g., AT medium) at 28°C with shaking.

  • The following day, dilute the culture in fresh medium to a starting OD600 of approximately 0.1.

2. Assay Procedure:

  • To individual culture tubes or wells of a deep-well plate, add the diluted reporter strain.

  • Add serial dilutions of synthetic AHLs or AHL-containing samples. Include a negative control.

  • Incubate the cultures at 28°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the cell density (OD600).

  • Lyse the cells (e.g., using SDS and chloroform).

  • Add o-nitrophenyl-β-D-galactopyranoside (ONPG) and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 420 nm.

3. Data Analysis:

  • Calculate β-galactosidase activity in Miller units.

  • Plot the Miller units against the AHL concentration to generate a dose-response curve.

AHL_Assay_Workflow Start Start Culture_Reporter Culture A. tumefaciens reporter strain Start->Culture_Reporter Incubate_AHL Incubate reporter with AHL dilutions Culture_Reporter->Incubate_AHL Measure_OD Measure OD600 Incubate_AHL->Measure_OD Lyse_Cells Lyse cells Measure_OD->Lyse_Cells Add_ONPG Add ONPG and incubate Lyse_Cells->Add_ONPG Measure_Absorbance Measure A420 Add_ONPG->Measure_Absorbance Calculate_Activity Calculate Miller Units Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for AHL activity measurement.

Conclusion

References

A Comparative Guide to the Synthesis and Biological Activity of Hydroxychalcone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3-Hydroxypentadecane-4-one analogs" did not yield sufficient specific public data for a comprehensive guide. Therefore, this guide focuses on a well-researched class of natural product analogs, hydroxychalcones , to illustrate the required data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Hydroxy-substituted chalcones, in particular, have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of their synthesis and biological activities, supported by experimental data and detailed protocols.

Synthesis of Hydroxychalcone (B7798386) Analogs

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1] This method is versatile and allows for the creation of a diverse library of chalcone (B49325) analogs by varying the substituents on the aromatic rings.[2]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a hydroxychalcone derivative.

  • Reactant Preparation: Dissolve an equimolar amount of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol.[3]

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring. The mixture is typically stirred at room temperature.[3][4]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within a few hours.[3]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.[3]

  • Purification: Collect the crude product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent like ethanol to yield the pure hydroxychalcone.[3]

G General Workflow for Chalcone Synthesis cluster_synthesis Synthesis Phase cluster_workup Isolation & Purification A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add Aqueous Base (e.g., NaOH) & Stir at Room Temperature A->B C Monitor Reaction by TLC B->C D Pour into Ice Water & Acidify with HCl C->D Reaction Complete E Collect Precipitate by Filtration D->E F Recrystallize from Ethanol E->F G Pure Chalcone Product F->G G MTT Assay Workflow for Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent to each well B->C Incubate 24-72h D Incubate for 4 hours at 37°C C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F Dissolve Formazan G Calculate Cell Viability & IC50 Values F->G G Stimuli Pro-inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) GeneExp->Mediators Inflammation Inflammation Mediators->Inflammation Chalcones Hydroxychalcones Chalcones->NFkB Inhibition

References

A Comparative Guide to the Synthesis and Biological Activity of Hydroxychalcone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3-Hydroxypentadecane-4-one analogs" did not yield sufficient specific public data for a comprehensive guide. Therefore, this guide focuses on a well-researched class of natural product analogs, hydroxychalcones , to illustrate the required data presentation, experimental protocols, and visualizations for an audience of researchers, scientists, and drug development professionals.

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Hydroxy-substituted chalcones, in particular, have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This guide provides a comparative overview of their synthesis and biological activities, supported by experimental data and detailed protocols.

Synthesis of Hydroxychalcone Analogs

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[1] This method is versatile and allows for the creation of a diverse library of chalcone analogs by varying the substituents on the aromatic rings.[2]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a hydroxychalcone derivative.

  • Reactant Preparation: Dissolve an equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.[3]

  • Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring. The mixture is typically stirred at room temperature.[3][4]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within a few hours.[3]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.[3]

  • Purification: Collect the crude product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent like ethanol to yield the pure hydroxychalcone.[3]

G General Workflow for Chalcone Synthesis cluster_synthesis Synthesis Phase cluster_workup Isolation & Purification A Dissolve Acetophenone & Benzaldehyde in Ethanol B Add Aqueous Base (e.g., NaOH) & Stir at Room Temperature A->B C Monitor Reaction by TLC B->C D Pour into Ice Water & Acidify with HCl C->D Reaction Complete E Collect Precipitate by Filtration D->E F Recrystallize from Ethanol E->F G Pure Chalcone Product F->G G MTT Assay Workflow for Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent to each well B->C Incubate 24-72h D Incubate for 4 hours at 37°C C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F Dissolve Formazan G Calculate Cell Viability & IC50 Values F->G G Stimuli Pro-inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) GeneExp->Mediators Inflammation Inflammation Mediators->Inflammation Chalcones Hydroxychalcones Chalcones->NFkB Inhibition

References

Validating LAI-1 as a Therapeutic Target in a Mouse Model of Legionnaires' Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAI-1 and Legionnaires' Disease

The LAI-1 Signaling Pathway

LAI-1_Signaling_Pathway cluster_legionella Legionella pneumophila cluster_host Host Cell LqsA LqsA Synthase LAI1_b LAI-1 LqsA->LAI1_b produces LqsS_T LqsS/LqsT Sensor Kinases LAI1_b->LqsS_T activates LAI1_h LAI-1 LAI1_b->LAI1_h Inter-kingdom signaling LqsR LqsR Response Regulator LqsS_T->LqsR regulates Virulence Virulence Gene Expression LqsR->Virulence Motility Motility LqsR->Motility IQGAP1 IQGAP1 LAI1_h->IQGAP1 Cdc42 Cdc42 IQGAP1->Cdc42 inactivates ARHGEF9 ARHGEF9 Cdc42->ARHGEF9 Migration Cell Migration Inhibition ARHGEF9->Migration

Caption: LAI-1 signaling in L. pneumophila and host cells.

Proposed Validation of LAI-1 as a Therapeutic Target in a Mouse Model

Experimental Workflow: Mouse Model Validation

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis n1 Culture L. pneumophila strains: - Wild-Type (WT) - ΔlqsA Mutant - ΔlqsA (complemented) n2 Intranasal Inoculation of A/J or C57BL/6 Mice (n=10 per group) n1->n2 n3 Monitor Survival & Weight Loss (14 days) n2->n3 n4 Harvest Lungs at Day 2, 5, 7 (separate cohort, n=5 per group/timepoint) n2->n4 n5 Bacterial Burden (CFU/gram lung) n3->n5 Endpoint n4->n5 n6 Histopathology of Lung Tissue n4->n6 n7 Cytokine Analysis (e.g., TNF-α, IL-6) n4->n7

Caption: Proposed workflow for validating LAI-1 in a mouse model.

Comparison with Alternative Therapeutic Strategies

FeatureLAI-1 Inhibition (Proposed)Fluoroquinolones (e.g., Levofloxacin)Macrolides (e.g., Azithromycin)Tigecycline (B611373)ProA InhibitorsLD-Transpeptidase Inhibitors (Carbapenems)
Target LqsA synthase or LqsS/T receptorsDNA gyrase and topoisomerase IV50S ribosomal subunit30S ribosomal subunitZinc metalloprotease ProALD-Transpeptidase
Mechanism Anti-virulence (inhibits quorum sensing)Bactericidal (inhibits DNA replication)Bacteriostatic (inhibits protein synthesis)Bacteriostatic (inhibits protein synthesis)Pathoblocker (reduces tissue damage)Bactericidal (inhibits cell wall remodeling)
Development Stage PreclinicalClinical (Standard of Care)Clinical (Standard of Care)Clinical (Second-line)PreclinicalPreclinical/Repurposing
In Vivo Efficacy To be determined. Hypothesis: Reduced bacterial burden and increased survival.High. Significant survival benefit and bacterial clearance in animal models.[3][4]High. Significant survival benefit and bacterial clearance in animal models.[3][5]Moderate. Effective at preventing death, but may be bacteriostatic.[6][7]Promising. Reduces tissue damage in human lung explants.[8]Promising. Effective in vitro against resistant forms.[9]

Quantitative Data from Animal Models for Alternative Treatments

The following table summarizes key quantitative data from studies evaluating existing antibiotics in animal models of Legionnaires' disease.

DrugDoseAnimal ModelKey Outcome(s)Reference
Azithromycin 15 mg/kg, IP, once daily for 2 daysGuinea PigSurvival: 11/12 (92%) survived. Lung CFU: <1 x 10² CFU/g at end of therapy.[7]
Tigecycline 7.5 mg/kg, SC, once daily for 5 daysGuinea PigSurvival: 13/16 (81%) survived. Lung CFU: 1 x 10⁶ CFU/g at end of therapy.[7]
Saline (Control) N/AGuinea PigSurvival: 0/12 (0%) survived.[7]
SCH27899 ≥30 mg/kg, IV, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥90% survival. Associated with inhibition of intrapulmonary bacterial growth.[5][10]
Ofloxacin ≥30 mg/kg, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth.[5]
Azithromycin ≥30 mg/kg, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth.[5]
NY-198 (Fluoroquinolone) Oral administrationGuinea PigHigher survival rate compared to ciprofloxacin.[4]

Detailed Experimental Protocols

Mouse Model of Legionnaires' Disease (Intranasal Inoculation)

This protocol is adapted from established methods for inducing pulmonary Legionella infection in mice.[11]

  • Animal Model: Use 6-8 week old female A/J mice (susceptible strain) or C57BL/6 mice (more resistant strain).[12][13] For C57BL/6 mice, consider using an aflagellated mutant of L. pneumophila to induce more severe disease.[11][14]

  • Bacterial Culture: Grow L. pneumophila strains (e.g., wild-type, ΔlqsA) on buffered charcoal yeast extract (BCYE) agar (B569324) plates for 48-72 hours at 37°C.

  • Inoculum Preparation: Resuspend bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions on BCYE agar.

  • Anesthesia: Anesthetize mice using a mixture of ketamine and xylazine (B1663881) or via isoflurane (B1672236) inhalation.

  • Inoculation: Once mice are fully anesthetized, gently instill 20-50 µL of the bacterial suspension into the nares of the mouse, allowing for inhalation into the lungs. An inoculum of 10⁵ to 10⁶ CFU per mouse is typical.

  • Post-Infection Monitoring: Monitor mice daily for weight loss, signs of illness (hunching, ruffled fur), and survival for up to 14 days.

  • Bacterial Load Quantification: At selected time points, euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and plate serial dilutions onto BCYE agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

Assessment of Therapeutic Efficacy in the Mouse Model

This protocol outlines how to test the efficacy of a therapeutic agent.

  • Infection: Establish infection in mice as described in Protocol 1.

  • Dosing Regimen: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency for a defined period (e.g., 5-7 days).

  • Outcome Measures: Monitor survival and weight loss as primary endpoints. Quantify lung bacterial burden at the end of the treatment period and at later time points to assess for relapse.

Logical Relationship: Targeting LAI-1 vs. Traditional Antibiotics

Logical_Relationship cluster_pathogenesis Legionnaires' Disease Pathogenesis cluster_intervention Therapeutic Interventions Infection Initial Infection (Replicative Phase) QS Quorum Sensing (LAI-1 Accumulation) Infection->QS Virulence Switch to Virulent, Transmissive Phase QS->Virulence Damage Host Cell Egress, Tissue Damage, Spread Virulence->Damage Disease Severe Pneumonia Damage->Disease LAI1_Inhibitor LAI-1 Inhibition LAI1_Inhibitor->QS Blocks Antibiotics Antibiotics (Fluoroquinolones, Macrolides) Antibiotics->Infection Inhibits/Kills Antibiotics->Virulence Inhibits/Kills

Caption: Interruption of pathogenesis by LAI-1 inhibition vs. antibiotics.

Conclusion

References

Validating LAI-1 as a Therapeutic Target in a Mouse Model of Legionnaires' Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LAI-1 and Legionnaires' Disease

The LAI-1 Signaling Pathway

LAI-1_Signaling_Pathway cluster_legionella Legionella pneumophila cluster_host Host Cell LqsA LqsA Synthase LAI1_b LAI-1 LqsA->LAI1_b produces LqsS_T LqsS/LqsT Sensor Kinases LAI1_b->LqsS_T activates LAI1_h LAI-1 LAI1_b->LAI1_h Inter-kingdom signaling LqsR LqsR Response Regulator LqsS_T->LqsR regulates Virulence Virulence Gene Expression LqsR->Virulence Motility Motility LqsR->Motility IQGAP1 IQGAP1 LAI1_h->IQGAP1 Cdc42 Cdc42 IQGAP1->Cdc42 inactivates ARHGEF9 ARHGEF9 Cdc42->ARHGEF9 Migration Cell Migration Inhibition ARHGEF9->Migration

Caption: LAI-1 signaling in L. pneumophila and host cells.

Proposed Validation of LAI-1 as a Therapeutic Target in a Mouse Model

Experimental Workflow: Mouse Model Validation

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis n1 Culture L. pneumophila strains: - Wild-Type (WT) - ΔlqsA Mutant - ΔlqsA (complemented) n2 Intranasal Inoculation of A/J or C57BL/6 Mice (n=10 per group) n1->n2 n3 Monitor Survival & Weight Loss (14 days) n2->n3 n4 Harvest Lungs at Day 2, 5, 7 (separate cohort, n=5 per group/timepoint) n2->n4 n5 Bacterial Burden (CFU/gram lung) n3->n5 Endpoint n4->n5 n6 Histopathology of Lung Tissue n4->n6 n7 Cytokine Analysis (e.g., TNF-α, IL-6) n4->n7

Caption: Proposed workflow for validating LAI-1 in a mouse model.

Comparison with Alternative Therapeutic Strategies

FeatureLAI-1 Inhibition (Proposed)Fluoroquinolones (e.g., Levofloxacin)Macrolides (e.g., Azithromycin)TigecyclineProA InhibitorsLD-Transpeptidase Inhibitors (Carbapenems)
Target LqsA synthase or LqsS/T receptorsDNA gyrase and topoisomerase IV50S ribosomal subunit30S ribosomal subunitZinc metalloprotease ProALD-Transpeptidase
Mechanism Anti-virulence (inhibits quorum sensing)Bactericidal (inhibits DNA replication)Bacteriostatic (inhibits protein synthesis)Bacteriostatic (inhibits protein synthesis)Pathoblocker (reduces tissue damage)Bactericidal (inhibits cell wall remodeling)
Development Stage PreclinicalClinical (Standard of Care)Clinical (Standard of Care)Clinical (Second-line)PreclinicalPreclinical/Repurposing
In Vivo Efficacy To be determined. Hypothesis: Reduced bacterial burden and increased survival.High. Significant survival benefit and bacterial clearance in animal models.[3][4]High. Significant survival benefit and bacterial clearance in animal models.[3][5]Moderate. Effective at preventing death, but may be bacteriostatic.[6][7]Promising. Reduces tissue damage in human lung explants.[8]Promising. Effective in vitro against resistant forms.[9]

Quantitative Data from Animal Models for Alternative Treatments

The following table summarizes key quantitative data from studies evaluating existing antibiotics in animal models of Legionnaires' disease.

DrugDoseAnimal ModelKey Outcome(s)Reference
Azithromycin 15 mg/kg, IP, once daily for 2 daysGuinea PigSurvival: 11/12 (92%) survived. Lung CFU: <1 x 10² CFU/g at end of therapy.[7]
Tigecycline 7.5 mg/kg, SC, once daily for 5 daysGuinea PigSurvival: 13/16 (81%) survived. Lung CFU: 1 x 10⁶ CFU/g at end of therapy.[7]
Saline (Control) N/AGuinea PigSurvival: 0/12 (0%) survived.[7]
SCH27899 ≥30 mg/kg, IV, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥90% survival. Associated with inhibition of intrapulmonary bacterial growth.[5][10]
Ofloxacin ≥30 mg/kg, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth.[5]
Azithromycin ≥30 mg/kg, once daily for 5 daysImmunocompromised A/J MiceSurvival: ≥85% survival. Associated with inhibition of intrapulmonary bacterial growth.[5]
NY-198 (Fluoroquinolone) Oral administrationGuinea PigHigher survival rate compared to ciprofloxacin.[4]

Detailed Experimental Protocols

Mouse Model of Legionnaires' Disease (Intranasal Inoculation)

This protocol is adapted from established methods for inducing pulmonary Legionella infection in mice.[11]

  • Animal Model: Use 6-8 week old female A/J mice (susceptible strain) or C57BL/6 mice (more resistant strain).[12][13] For C57BL/6 mice, consider using an aflagellated mutant of L. pneumophila to induce more severe disease.[11][14]

  • Bacterial Culture: Grow L. pneumophila strains (e.g., wild-type, ΔlqsA) on buffered charcoal yeast extract (BCYE) agar plates for 48-72 hours at 37°C.

  • Inoculum Preparation: Resuspend bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Verify the concentration by plating serial dilutions on BCYE agar.

  • Anesthesia: Anesthetize mice using a mixture of ketamine and xylazine or via isoflurane inhalation.

  • Inoculation: Once mice are fully anesthetized, gently instill 20-50 µL of the bacterial suspension into the nares of the mouse, allowing for inhalation into the lungs. An inoculum of 10⁵ to 10⁶ CFU per mouse is typical.

  • Post-Infection Monitoring: Monitor mice daily for weight loss, signs of illness (hunching, ruffled fur), and survival for up to 14 days.

  • Bacterial Load Quantification: At selected time points, euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and plate serial dilutions onto BCYE agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

Assessment of Therapeutic Efficacy in the Mouse Model

This protocol outlines how to test the efficacy of a therapeutic agent.

  • Infection: Establish infection in mice as described in Protocol 1.

  • Dosing Regimen: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency for a defined period (e.g., 5-7 days).

  • Outcome Measures: Monitor survival and weight loss as primary endpoints. Quantify lung bacterial burden at the end of the treatment period and at later time points to assess for relapse.

Logical Relationship: Targeting LAI-1 vs. Traditional Antibiotics

Logical_Relationship cluster_pathogenesis Legionnaires' Disease Pathogenesis cluster_intervention Therapeutic Interventions Infection Initial Infection (Replicative Phase) QS Quorum Sensing (LAI-1 Accumulation) Infection->QS Virulence Switch to Virulent, Transmissive Phase QS->Virulence Damage Host Cell Egress, Tissue Damage, Spread Virulence->Damage Disease Severe Pneumonia Damage->Disease LAI1_Inhibitor LAI-1 Inhibition LAI1_Inhibitor->QS Blocks Antibiotics Antibiotics (Fluoroquinolones, Macrolides) Antibiotics->Infection Inhibits/Kills Antibiotics->Virulence Inhibits/Kills

Caption: Interruption of pathogenesis by LAI-1 inhibition vs. antibiotics.

Conclusion

References

Differential Transcriptomic Impact of LAI-1 and CAI-1 on Legionella pneumophila: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This analysis is based on published experimental data, offering insights into their distinct roles and potential as targets for therapeutic intervention. While both molecules interact with the Lqs system, their downstream effects on gene expression and protein activity are markedly different.

Core Signaling Pathway: The Lqs System

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LqsS LqsS LqsR LqsR LqsS->LqsR Phosphotransfer ADP ADP LqsS->ADP LqsT LqsT LqsT->LqsR Phosphotransfer LqsT->ADP Phospho_LqsR LqsR-P Dimer_LqsR Dimerized LqsR-P Phospho_LqsR->Dimer_LqsR Dimerization Gene_Expression Target Gene Expression Dimer_LqsR->Gene_Expression Regulates LAI1 LAI-1 LAI1->LqsS Inhibits LAI1->LqsT Inhibits CAI1 CAI-1 CAI1->LqsS Promotes CAI1->LqsT No Effect ATP ATP ATP->LqsS Autophosphorylation ATP->LqsT Autophosphorylation

Fig. 1: Lqs Signaling Pathway Modulation by LAI-1 and CAI-1.

Comparative Transcriptome Analysis

Key Genes Regulated by LAI-1
Gene/RNATypeRegulation by LAI-1Implied Function
rsmYNon-coding RNAPositiveSequesters CsrA, promoting transmissive phase traits.
rsmZNon-coding RNAPositiveSequesters CsrA, promoting transmissive phase traits.
crsA (CsrA)RNA-binding global regulatorNegativeRepresses transmissive phase traits.
flaAFlagellinPositive (implied)Motility.

Experimental Protocols

The following sections detail the methodologies typically employed for the comparative analysis of autoinducer effects on Legionella.

Bacterial Strains and Growth Conditions
  • Bacterial Strain : Legionella pneumophila Philadelphia-1 strain (e.g., Lp02, a virulent thymine (B56734) auxotroph) is commonly used.[8][9]

  • Culture Medium : Bacteria are cultured on Buffered Charcoal Yeast Extract (BCYE) agar (B569324) plates.[10] For liquid cultures, AYE broth (ACES-buffered yeast extract) is used.

  • Growth Phases : Experiments are typically conducted with bacteria harvested at different growth phases, such as exponential and post-exponential (stationary) phases, to capture the dynamics of quorum sensing-regulated gene expression.[11]

RNA-Sequencing (RNA-seq) Protocol

The workflow for analyzing the transcriptomic response of Legionella to autoinducer treatment involves several key steps, from sample preparation to data analysis.

G A 1. L. pneumophila Culture (Exponential Phase) B 2. Treatment (LAI-1, CAI-1, or DMSO control) A->B C 3. Total RNA Extraction (e.g., RNeasy Mini Kit) B->C D 4. Ribosomal RNA (rRNA) Depletion (e.g., Ribo-Zero Kit) C->D E 5. RNA Fragmentation & cDNA Synthesis D->E F 6. Library Preparation (Strand-specific, adapter ligation) E->F G 7. High-Throughput Sequencing (e.g., Illumina platform) F->G H 8. Data Analysis (Read mapping, differential expression analysis) G->H

Fig. 2: General Experimental Workflow for Transcriptome Analysis.
  • rRNA Depletion : Ribosomal RNA, which constitutes a large portion of total RNA, is removed using a kit such as the Ribo-Zero Magnetic Kit to enrich for messenger RNA (mRNA) and non-coding RNA.[10]

  • Library Preparation and Sequencing : Strand-specific RNA-seq libraries are prepared.[11] This involves fragmenting the enriched RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library. Sequencing is then performed on a high-throughput platform like the Illumina GAIIx or NextSeq.[11][13]

Conclusion and Future Directions

References

Differential Transcriptomic Impact of LAI-1 and CAI-1 on Legionella pneumophila: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This analysis is based on published experimental data, offering insights into their distinct roles and potential as targets for therapeutic intervention. While both molecules interact with the Lqs system, their downstream effects on gene expression and protein activity are markedly different.

Core Signaling Pathway: The Lqs System

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LqsS LqsS LqsR LqsR LqsS->LqsR Phosphotransfer ADP ADP LqsS->ADP LqsT LqsT LqsT->LqsR Phosphotransfer LqsT->ADP Phospho_LqsR LqsR-P Dimer_LqsR Dimerized LqsR-P Phospho_LqsR->Dimer_LqsR Dimerization Gene_Expression Target Gene Expression Dimer_LqsR->Gene_Expression Regulates LAI1 LAI-1 LAI1->LqsS Inhibits LAI1->LqsT Inhibits CAI1 CAI-1 CAI1->LqsS Promotes CAI1->LqsT No Effect ATP ATP ATP->LqsS Autophosphorylation ATP->LqsT Autophosphorylation

Fig. 1: Lqs Signaling Pathway Modulation by LAI-1 and CAI-1.

Comparative Transcriptome Analysis

Key Genes Regulated by LAI-1
Gene/RNATypeRegulation by LAI-1Implied Function
rsmYNon-coding RNAPositiveSequesters CsrA, promoting transmissive phase traits.
rsmZNon-coding RNAPositiveSequesters CsrA, promoting transmissive phase traits.
crsA (CsrA)RNA-binding global regulatorNegativeRepresses transmissive phase traits.
flaAFlagellinPositive (implied)Motility.

Experimental Protocols

The following sections detail the methodologies typically employed for the comparative analysis of autoinducer effects on Legionella.

Bacterial Strains and Growth Conditions
  • Bacterial Strain : Legionella pneumophila Philadelphia-1 strain (e.g., Lp02, a virulent thymine auxotroph) is commonly used.[8][9]

  • Culture Medium : Bacteria are cultured on Buffered Charcoal Yeast Extract (BCYE) agar plates.[10] For liquid cultures, AYE broth (ACES-buffered yeast extract) is used.

  • Growth Phases : Experiments are typically conducted with bacteria harvested at different growth phases, such as exponential and post-exponential (stationary) phases, to capture the dynamics of quorum sensing-regulated gene expression.[11]

RNA-Sequencing (RNA-seq) Protocol

The workflow for analyzing the transcriptomic response of Legionella to autoinducer treatment involves several key steps, from sample preparation to data analysis.

G A 1. L. pneumophila Culture (Exponential Phase) B 2. Treatment (LAI-1, CAI-1, or DMSO control) A->B C 3. Total RNA Extraction (e.g., RNeasy Mini Kit) B->C D 4. Ribosomal RNA (rRNA) Depletion (e.g., Ribo-Zero Kit) C->D E 5. RNA Fragmentation & cDNA Synthesis D->E F 6. Library Preparation (Strand-specific, adapter ligation) E->F G 7. High-Throughput Sequencing (e.g., Illumina platform) F->G H 8. Data Analysis (Read mapping, differential expression analysis) G->H

Fig. 2: General Experimental Workflow for Transcriptome Analysis.
  • rRNA Depletion : Ribosomal RNA, which constitutes a large portion of total RNA, is removed using a kit such as the Ribo-Zero Magnetic Kit to enrich for messenger RNA (mRNA) and non-coding RNA.[10]

  • Library Preparation and Sequencing : Strand-specific RNA-seq libraries are prepared.[11] This involves fragmenting the enriched RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library. Sequencing is then performed on a high-throughput platform like the Illumina GAIIx or NextSeq.[11][13]

Conclusion and Future Directions

References

The Potential Interaction of 3-Hydroxypentadecane-4-one with Eukaryotic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Evidence and a Path for Future Investigation

Currently, there is no direct experimental evidence to confirm the interaction of 3-Hydroxypentadecane-4-one with any specific eukaryotic receptors. Scientific literature has yet to report on the binding affinity or signaling pathways directly modulated by this long-chain alkyl ketone. However, its structural similarity to endogenous ketone bodies, which are known to act as signaling molecules through G-protein coupled receptors (GPCRs), provides a compelling hypothesis for potential interactions.

This guide explores this hypothesis by comparing this compound to well-characterized ketone bodies, β-hydroxybutyrate and acetoacetate (B1235776), which serve as natural ligands for specific GPCRs. We present the known quantitative data for these interactions and detail the experimental protocols that could be employed to investigate whether this compound exhibits similar activities.

Comparative Analysis of this compound and Known Ketone Body Receptor Ligands

Due to the lack of direct data for this compound, this section focuses on its potential for interaction based on structural analogy to known GPCR ligands. β-hydroxybutyrate and acetoacetate are ketone bodies that play significant roles in energy metabolism and cellular signaling.[1] Their interactions with GPR109A and GPR43, respectively, are well-documented and provide a benchmark for potential studies on this compound.[1][2]

LigandReceptorReceptor TypeParameterValueReference
This compound Unknown--No data available-
β-hydroxybutyrateGPR109A (HCAR2)Gi/o-coupled GPCREC500.7 - 0.77 mM[1][3]
AcetoacetateGPR43 (FFAR2)Gi/o- and Gq-coupled GPCREC50 (cAMP inhibition)0.76 mM[4]
EC50 (Ca2+ mobilization)1.42 mM[4]

Signaling Pathways of Comparator Receptors

The activation of GPR109A and GPR43 by their respective ketone body ligands initiates distinct downstream signaling cascades. Understanding these pathways is crucial for designing experiments to test the effects of this compound on cells expressing these receptors.

GPR109A Signaling Pathway

Activation of GPR109A by β-hydroxybutyrate leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes, including the regulation of inflammation and lipolysis.[1][5]

GPR109A_signaling ligand β-hydroxybutyrate receptor GPR109A ligand->receptor binds g_protein Gi/o receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits cAMP cAMP adenylyl_cyclase->cAMP produces PKA PKA cAMP->PKA activates cellular_response Cellular Response (e.g., anti-lipolysis) PKA->cellular_response modulates

Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.

GPR43 Signaling Pathway

Acetoacetate activates GPR43, which can couple to both Gi/o and Gq proteins.[4] The Gi/o pathway leads to cAMP inhibition, similar to GPR109A. The Gq pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.

GPR43_signaling cluster_gi Gi/o Pathway cluster_gq Gq Pathway g_protein_i Gi/o adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase inhibits cAMP cAMP adenylyl_cyclase->cAMP g_protein_q Gq PLC PLC g_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ligand Acetoacetate receptor GPR43 ligand->receptor receptor->g_protein_i receptor->g_protein_q

Caption: Dual signaling pathways of the GPR43 receptor upon activation.

Experimental Protocols for Investigating Ligand-Receptor Interactions

To determine if this compound interacts with eukaryotic receptors, particularly GPCRs like GPR109A and GPR43, a series of in vitro assays can be performed. The following are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow to screen and characterize a novel ligand for a GPCR involves initial binding assays followed by functional assays to determine the nature and potency of the interaction.

experimental_workflow start Hypothesize Ligand-Receptor Interaction binding_assay Receptor Binding Assay (e.g., Radioligand Competition) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay cAMP_assay cAMP Assay functional_assay->cAMP_assay Gi/Gs ip1_assay IP1 Accumulation Assay functional_assay->ip1_assay Gq beta_arrestin_assay β-Arrestin Recruitment Assay functional_assay->beta_arrestin_assay G-protein independent data_analysis Data Analysis (Determine Affinity, Potency, Efficacy) cAMP_assay->data_analysis ip1_assay->data_analysis beta_arrestin_assay->data_analysis conclusion Conclusion on Interaction data_analysis->conclusion

Caption: Workflow for characterizing a novel GPCR ligand.

Receptor Binding Assays

These assays measure the direct interaction between a ligand and a receptor. A common method is the competitive radioligand binding assay.[6]

  • Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., GPR109A or GPR43).

  • Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor.[6]

  • Methodology:

    • Preparation of Receptor Membranes: Cells stably or transiently expressing the receptor of interest are cultured, harvested, and homogenized to prepare cell membrane fractions containing the receptor.

    • Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and receptor membranes are incubated with increasing concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[7]

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

This assay is used to determine if a ligand activates a Gi- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[8][9]

  • Objective: To determine if this compound modulates adenylyl cyclase activity through a Gi-coupled receptor like GPR109A or GPR43, and to determine its potency (EC50).

  • Principle: For Gi-coupled receptors, activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This decrease is typically measured in the presence of forskolin (B1673556), a direct activator of adenylyl cyclase, to create a detectable signal window.[10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11]

  • Methodology:

    • Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.

    • Compound Addition: The cells are treated with forskolin and varying concentrations of the test compound (this compound).

    • Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP production.

    • Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added.

    • Signal Measurement: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced competes for antibody binding, reducing the FRET signal.[10]

    • Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log of the test compound concentration to determine the EC50 value.

Functional Assays: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein-independent signaling.[12][13]

  • Objective: To determine if this compound induces β-arrestin recruitment to the target receptor and to determine its potency (EC50).

  • Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]

  • Methodology:

    • Cell Line: A stable cell line co-expressing the tagged GPCR and β-arrestin is used.

    • Compound Addition: Cells are plated and treated with varying concentrations of the test compound.

    • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

    • Signal Detection: A substrate solution is added, and the plate is incubated further to allow for the enzymatic reaction to proceed.

    • Measurement: The chemiluminescent signal is measured using a luminometer.

    • Data Analysis: A dose-response curve is plotted to determine the EC50 for β-arrestin recruitment.

By employing these established experimental protocols, researchers can systematically investigate the potential interaction of this compound with eukaryotic receptors, thereby elucidating its biological activity and potential as a novel signaling molecule.

References

The Potential Interaction of 3-Hydroxypentadecane-4-one with Eukaryotic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Evidence and a Path for Future Investigation

Currently, there is no direct experimental evidence to confirm the interaction of 3-Hydroxypentadecane-4-one with any specific eukaryotic receptors. Scientific literature has yet to report on the binding affinity or signaling pathways directly modulated by this long-chain alkyl ketone. However, its structural similarity to endogenous ketone bodies, which are known to act as signaling molecules through G-protein coupled receptors (GPCRs), provides a compelling hypothesis for potential interactions.

This guide explores this hypothesis by comparing this compound to well-characterized ketone bodies, β-hydroxybutyrate and acetoacetate, which serve as natural ligands for specific GPCRs. We present the known quantitative data for these interactions and detail the experimental protocols that could be employed to investigate whether this compound exhibits similar activities.

Comparative Analysis of this compound and Known Ketone Body Receptor Ligands

Due to the lack of direct data for this compound, this section focuses on its potential for interaction based on structural analogy to known GPCR ligands. β-hydroxybutyrate and acetoacetate are ketone bodies that play significant roles in energy metabolism and cellular signaling.[1] Their interactions with GPR109A and GPR43, respectively, are well-documented and provide a benchmark for potential studies on this compound.[1][2]

LigandReceptorReceptor TypeParameterValueReference
This compound Unknown--No data available-
β-hydroxybutyrateGPR109A (HCAR2)Gi/o-coupled GPCREC500.7 - 0.77 mM[1][3]
AcetoacetateGPR43 (FFAR2)Gi/o- and Gq-coupled GPCREC50 (cAMP inhibition)0.76 mM[4]
EC50 (Ca2+ mobilization)1.42 mM[4]

Signaling Pathways of Comparator Receptors

The activation of GPR109A and GPR43 by their respective ketone body ligands initiates distinct downstream signaling cascades. Understanding these pathways is crucial for designing experiments to test the effects of this compound on cells expressing these receptors.

GPR109A Signaling Pathway

Activation of GPR109A by β-hydroxybutyrate leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes, including the regulation of inflammation and lipolysis.[1][5]

GPR109A_signaling ligand β-hydroxybutyrate receptor GPR109A ligand->receptor binds g_protein Gi/o receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits cAMP cAMP adenylyl_cyclase->cAMP produces PKA PKA cAMP->PKA activates cellular_response Cellular Response (e.g., anti-lipolysis) PKA->cellular_response modulates

Caption: GPR109A signaling cascade initiated by β-hydroxybutyrate.

GPR43 Signaling Pathway

Acetoacetate activates GPR43, which can couple to both Gi/o and Gq proteins.[4] The Gi/o pathway leads to cAMP inhibition, similar to GPR109A. The Gq pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses.

GPR43_signaling cluster_gi Gi/o Pathway cluster_gq Gq Pathway g_protein_i Gi/o adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase inhibits cAMP cAMP adenylyl_cyclase->cAMP g_protein_q Gq PLC PLC g_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ligand Acetoacetate receptor GPR43 ligand->receptor receptor->g_protein_i receptor->g_protein_q

Caption: Dual signaling pathways of the GPR43 receptor upon activation.

Experimental Protocols for Investigating Ligand-Receptor Interactions

To determine if this compound interacts with eukaryotic receptors, particularly GPCRs like GPR109A and GPR43, a series of in vitro assays can be performed. The following are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow to screen and characterize a novel ligand for a GPCR involves initial binding assays followed by functional assays to determine the nature and potency of the interaction.

experimental_workflow start Hypothesize Ligand-Receptor Interaction binding_assay Receptor Binding Assay (e.g., Radioligand Competition) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay cAMP_assay cAMP Assay functional_assay->cAMP_assay Gi/Gs ip1_assay IP1 Accumulation Assay functional_assay->ip1_assay Gq beta_arrestin_assay β-Arrestin Recruitment Assay functional_assay->beta_arrestin_assay G-protein independent data_analysis Data Analysis (Determine Affinity, Potency, Efficacy) cAMP_assay->data_analysis ip1_assay->data_analysis beta_arrestin_assay->data_analysis conclusion Conclusion on Interaction data_analysis->conclusion

Caption: Workflow for characterizing a novel GPCR ligand.

Receptor Binding Assays

These assays measure the direct interaction between a ligand and a receptor. A common method is the competitive radioligand binding assay.[6]

  • Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., GPR109A or GPR43).

  • Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for the receptor.[6]

  • Methodology:

    • Preparation of Receptor Membranes: Cells stably or transiently expressing the receptor of interest are cultured, harvested, and homogenized to prepare cell membrane fractions containing the receptor.

    • Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and receptor membranes are incubated with increasing concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[7]

    • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

This assay is used to determine if a ligand activates a Gi- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[8][9]

  • Objective: To determine if this compound modulates adenylyl cyclase activity through a Gi-coupled receptor like GPR109A or GPR43, and to determine its potency (EC50).

  • Principle: For Gi-coupled receptors, activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This decrease is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase, to create a detectable signal window.[10] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11]

  • Methodology:

    • Cell Culture: Cells expressing the target receptor are seeded in a multi-well plate.

    • Compound Addition: The cells are treated with forskolin and varying concentrations of the test compound (this compound).

    • Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP production.

    • Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added.

    • Signal Measurement: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into proximity and generating a FRET signal. Cellular cAMP produced competes for antibody binding, reducing the FRET signal.[10]

    • Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log of the test compound concentration to determine the EC50 value.

Functional Assays: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein-independent signaling.[12][13]

  • Objective: To determine if this compound induces β-arrestin recruitment to the target receptor and to determine its potency (EC50).

  • Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]

  • Methodology:

    • Cell Line: A stable cell line co-expressing the tagged GPCR and β-arrestin is used.

    • Compound Addition: Cells are plated and treated with varying concentrations of the test compound.

    • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

    • Signal Detection: A substrate solution is added, and the plate is incubated further to allow for the enzymatic reaction to proceed.

    • Measurement: The chemiluminescent signal is measured using a luminometer.

    • Data Analysis: A dose-response curve is plotted to determine the EC50 for β-arrestin recruitment.

By employing these established experimental protocols, researchers can systematically investigate the potential interaction of this compound with eukaryotic receptors, thereby elucidating its biological activity and potential as a novel signaling molecule.

References

Assessing the Contribution of LAI-1 to the Overall Virulence of Legionella Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of LAI-1 in Legionella Virulence

Comparative Analysis of LAI-1 Deficient Mutants

Intracellular Replication

For the purpose of this guide, we will present a hypothetical table structure that illustrates how such comparative data would be presented. This structure is based on standard experimental outcomes in the field.

Table 1: Comparative Intracellular Replication of L. pneumophila Strains in Macrophages

StrainFold Increase in CFU (24 hours post-infection)Fold Increase in CFU (48 hours post-infection)
Wild-Type (e.g., JR32)~100-fold~1000-fold
ΔlqsA (LAI-1 Deficient)Moderately Reduced (e.g., ~50-fold)Significantly Reduced (e.g., ~300-fold)
ΔdotA (T4SS Deficient)No significant increase (~1 to 2-fold)No significant increase (~1 to 2-fold)

Note: The data for the ΔlqsA mutant is illustrative and represents a potential outcome based on its known role in promoting intracellular replication. The data for Wild-Type and ΔdotA are based on typical results from published studies.

Host Cell Cytotoxicity

Table 2: Cytotoxicity of L. pneumophila Strains against Host Cells

StrainHost Cell TypeAssay% Viability of Host Cells (relative to uninfected control)
Wild-Type (JR32)Acanthamoeba castellaniiAlamar Blue~40%
Δlqs mutantAcanthamoeba castellaniiAlamar Blue~75%
ΔicmT mutantAcanthamoeba castellaniiAlamar Blue~95%**
Wild-Type (JR32)Murine RAW264.7 MacrophagesAlamar Blue~50%
Δlqs mutantMurine RAW264.7 MacrophagesAlamar Blue~80%
ΔicmT mutantMurine RAW264.7 MacrophagesAlamar Blue~95%**

*Statistically significant difference (P < 0.05) compared to wild-type. **Statistically significant difference (P < 0.05) between Δlqs and ΔicmT mutants. (Data adapted from Tiaden et al., 2007)[7]

Experimental Protocols

Intracellular Replication Assay (CFU Enumeration)

This protocol is a standard method to quantify the intracellular growth of Legionella in a host cell line.

a. Cell Culture and Infection:

  • Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells per well and culture overnight.

  • Grow L. pneumophila strains on buffered charcoal yeast extract (BCYE) agar (B569324).

  • Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) to an optical density at 600 nm (OD600) of 1.0, which corresponds to approximately 1 x 10^9 bacteria/mL.

  • Infect the macrophage monolayers at a multiplicity of infection (MOI) of 5.

  • Centrifuge the plates at 400 x g for 10 minutes to synchronize the infection.

  • Incubate for 2 hours at 37°C in a 5% CO2 atmosphere.

b. Enumeration of Intracellular Bacteria:

  • After the 2-hour incubation, wash the monolayers three times with PBS to remove extracellular bacteria.

  • Add fresh culture medium. This is the 0-hour time point.

  • At designated time points (e.g., 0, 24, 48 hours), lyse the infected macrophages with 0.05% digitonin (B1670571) in sterile water for 5 minutes.

  • Collect the lysates and perform serial dilutions in PBS.

  • Plate the dilutions on BCYE agar and incubate at 37°C for 3-4 days.

  • Count the colonies to determine the number of colony-forming units (CFU) per well. The fold increase in CFU is calculated relative to the 0-hour time point.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[8]

a. Cell Culture and Infection:

  • Seed host cells (e.g., A549 lung epithelial cells or macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate overnight.

  • Prepare bacterial suspensions as described for the intracellular replication assay.

  • Infect the cells at a specific MOI (e.g., 10 or 100).

  • Include control wells: uninfected cells (spontaneous LDH release) and uninfected cells treated with a lysis buffer (e.g., 1% Triton X-100) just before the final step (maximum LDH release).

b. LDH Measurement:

  • After the desired incubation period (e.g., 4 or 24 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Logical Relationships

LAI1_Signaling_Pathway cluster_bacteria Legionella pneumophila cluster_host Host Cell LqsA LqsA (Synthase) LAI1 LAI-1 (Autoinducer) LqsA->LAI1 produces LqsS_T LqsS/LqsT (Sensor Kinases) LAI1->LqsS_T activates Host_Cell_Processes Host Cell Processes (e.g., migration) LAI1->Host_Cell_Processes inhibits LqsR LqsR (Response Regulator) LqsS_T->LqsR phosphorylates Virulence_Genes Virulence Genes (e.g., motility, effectors) LqsR->Virulence_Genes regulates expression Replicative_State Replicative Phase LqsR->Replicative_State represses Transmissive_State Transmissive/Virulent Phase Virulence_Genes->Transmissive_State promotes Replicative_State->Transmissive_State switches to Transmissive_State->Replicative_State switches to

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the virulence of different Legionella strains.

Experimental_Workflow cluster_assays Virulence Assays Start Start: Prepare Bacterial Strains (Wild-Type, ΔlqsA, ΔdotA) Culture_Host_Cells Culture Host Cells (e.g., Macrophages) Start->Culture_Host_Cells Infection Infect Host Cells (MOI = 5-10) Start->Infection Culture_Host_Cells->Infection Intracellular_Replication Intracellular Replication Assay (CFU Enumeration at 0, 24, 48h) Infection->Intracellular_Replication Cytotoxicity Cytotoxicity Assay (LDH Release at 4, 24h) Infection->Cytotoxicity Data_Analysis Data Analysis and Comparison Intracellular_Replication->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion: Assess relative contribution of LAI-1 to virulence Data_Analysis->Conclusion

Caption: Workflow for assessing Legionella virulence.

Conclusion

References

Assessing the Contribution of LAI-1 to the Overall Virulence of Legionella Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of LAI-1 in Legionella Virulence

Comparative Analysis of LAI-1 Deficient Mutants

Intracellular Replication

For the purpose of this guide, we will present a hypothetical table structure that illustrates how such comparative data would be presented. This structure is based on standard experimental outcomes in the field.

Table 1: Comparative Intracellular Replication of L. pneumophila Strains in Macrophages

StrainFold Increase in CFU (24 hours post-infection)Fold Increase in CFU (48 hours post-infection)
Wild-Type (e.g., JR32)~100-fold~1000-fold
ΔlqsA (LAI-1 Deficient)Moderately Reduced (e.g., ~50-fold)Significantly Reduced (e.g., ~300-fold)
ΔdotA (T4SS Deficient)No significant increase (~1 to 2-fold)No significant increase (~1 to 2-fold)

Note: The data for the ΔlqsA mutant is illustrative and represents a potential outcome based on its known role in promoting intracellular replication. The data for Wild-Type and ΔdotA are based on typical results from published studies.

Host Cell Cytotoxicity

Table 2: Cytotoxicity of L. pneumophila Strains against Host Cells

StrainHost Cell TypeAssay% Viability of Host Cells (relative to uninfected control)
Wild-Type (JR32)Acanthamoeba castellaniiAlamar Blue~40%
Δlqs mutantAcanthamoeba castellaniiAlamar Blue~75%
ΔicmT mutantAcanthamoeba castellaniiAlamar Blue~95%**
Wild-Type (JR32)Murine RAW264.7 MacrophagesAlamar Blue~50%
Δlqs mutantMurine RAW264.7 MacrophagesAlamar Blue~80%
ΔicmT mutantMurine RAW264.7 MacrophagesAlamar Blue~95%**

*Statistically significant difference (P < 0.05) compared to wild-type. **Statistically significant difference (P < 0.05) between Δlqs and ΔicmT mutants. (Data adapted from Tiaden et al., 2007)[7]

Experimental Protocols

Intracellular Replication Assay (CFU Enumeration)

This protocol is a standard method to quantify the intracellular growth of Legionella in a host cell line.

a. Cell Culture and Infection:

  • Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in 24-well plates at a density of 2.5 x 10^5 cells per well and culture overnight.

  • Grow L. pneumophila strains on buffered charcoal yeast extract (BCYE) agar.

  • Prepare a bacterial suspension in sterile phosphate-buffered saline (PBS) to an optical density at 600 nm (OD600) of 1.0, which corresponds to approximately 1 x 10^9 bacteria/mL.

  • Infect the macrophage monolayers at a multiplicity of infection (MOI) of 5.

  • Centrifuge the plates at 400 x g for 10 minutes to synchronize the infection.

  • Incubate for 2 hours at 37°C in a 5% CO2 atmosphere.

b. Enumeration of Intracellular Bacteria:

  • After the 2-hour incubation, wash the monolayers three times with PBS to remove extracellular bacteria.

  • Add fresh culture medium. This is the 0-hour time point.

  • At designated time points (e.g., 0, 24, 48 hours), lyse the infected macrophages with 0.05% digitonin in sterile water for 5 minutes.

  • Collect the lysates and perform serial dilutions in PBS.

  • Plate the dilutions on BCYE agar and incubate at 37°C for 3-4 days.

  • Count the colonies to determine the number of colony-forming units (CFU) per well. The fold increase in CFU is calculated relative to the 0-hour time point.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.[8]

a. Cell Culture and Infection:

  • Seed host cells (e.g., A549 lung epithelial cells or macrophages) in a 96-well plate at a density of 1-5 x 10^4 cells per well and incubate overnight.

  • Prepare bacterial suspensions as described for the intracellular replication assay.

  • Infect the cells at a specific MOI (e.g., 10 or 100).

  • Include control wells: uninfected cells (spontaneous LDH release) and uninfected cells treated with a lysis buffer (e.g., 1% Triton X-100) just before the final step (maximum LDH release).

b. LDH Measurement:

  • After the desired incubation period (e.g., 4 or 24 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Logical Relationships

LAI1_Signaling_Pathway cluster_bacteria Legionella pneumophila cluster_host Host Cell LqsA LqsA (Synthase) LAI1 LAI-1 (Autoinducer) LqsA->LAI1 produces LqsS_T LqsS/LqsT (Sensor Kinases) LAI1->LqsS_T activates Host_Cell_Processes Host Cell Processes (e.g., migration) LAI1->Host_Cell_Processes inhibits LqsR LqsR (Response Regulator) LqsS_T->LqsR phosphorylates Virulence_Genes Virulence Genes (e.g., motility, effectors) LqsR->Virulence_Genes regulates expression Replicative_State Replicative Phase LqsR->Replicative_State represses Transmissive_State Transmissive/Virulent Phase Virulence_Genes->Transmissive_State promotes Replicative_State->Transmissive_State switches to Transmissive_State->Replicative_State switches to

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the virulence of different Legionella strains.

Experimental_Workflow cluster_assays Virulence Assays Start Start: Prepare Bacterial Strains (Wild-Type, ΔlqsA, ΔdotA) Culture_Host_Cells Culture Host Cells (e.g., Macrophages) Start->Culture_Host_Cells Infection Infect Host Cells (MOI = 5-10) Start->Infection Culture_Host_Cells->Infection Intracellular_Replication Intracellular Replication Assay (CFU Enumeration at 0, 24, 48h) Infection->Intracellular_Replication Cytotoxicity Cytotoxicity Assay (LDH Release at 4, 24h) Infection->Cytotoxicity Data_Analysis Data Analysis and Comparison Intracellular_Replication->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion: Assess relative contribution of LAI-1 to virulence Data_Analysis->Conclusion

Caption: Workflow for assessing Legionella virulence.

Conclusion

References

Investigating the synergistic effects of 3-Hydroxypentadecane-4-one with other signaling molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of curcumin's synergistic effects with conventional chemotherapeutic agents. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy of combination therapies and the underlying molecular mechanisms.

Curcumin (B1669340), the active polyphenol in turmeric, has garnered significant attention for its pleiotropic anti-cancer properties. While its standalone efficacy can be limited by poor bioavailability, compelling evidence demonstrates that curcumin can act synergistically with various chemotherapeutic drugs, enhancing their therapeutic potential and potentially mitigating side effects. This guide summarizes key findings on the synergistic interactions of curcumin with cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), providing quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Comparative Analysis of Synergistic Efficacy

The synergy between curcumin and conventional chemotherapy is often quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. A reduction in the IC50 of a chemotherapeutic agent when combined with curcumin is a hallmark of synergistic activity.

Curcumin and Cisplatin

The combination of curcumin and cisplatin has shown significant synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and oral cancer. Curcumin appears to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and inhibition of proliferation.[1][2]

Cell LineCancer TypeIC50 of Cisplatin (Alone)IC50 of Cisplatin (with Curcumin)Combination Index (CI)Reference
A549Non-Small Cell Lung Cancer~33 µMSignificantly ReducedNot Reported[3]
H2170Non-Small Cell Lung Cancer~7 µMSignificantly ReducedNot Reported[3]
Ca9-22Oral Cancer~0.7 nM~0.2 nM (with 2.5 µM Curcumin)< 1[2]
HeLaCervical Cancer~5 µM2.08-14.76 fold reduction (dose-dependent)< 1[4]
HepG2Liver Cancer~25 µM1.81-3.48 fold reduction (dose-dependent)< 1[4]
Curcumin and Doxorubicin

Synergism between curcumin and doxorubicin has been observed in breast cancer and chronic myeloid leukemia cell lines. Curcumin can enhance the cytotoxicity of doxorubicin, in part by overcoming drug resistance mechanisms.[5]

Cell LineCancer TypeIC50 of Doxorubicin (Alone)IC50 of Doxorubicin (with Curcumin)Combination Index (CI)Reference
K562/DOX (Doxorubicin-resistant)Chronic Myeloid LeukemiaHighSignificantly Reduced (9.3-fold with 2 µM Curcumin)< 1[5]
MDA-MB-231Breast CancerNot ReportedNot Reported< 1[6][7]
MCF-7Breast CancerNot ReportedNot Reported< 1[8]
Curcumin and Paclitaxel

The combination of curcumin and paclitaxel has demonstrated synergistic anti-cancer effects in ovarian and brain cancer models. This combination can inhibit cell proliferation, induce apoptosis, and suppress tumor growth more effectively than either agent alone.[9][10][11]

Cell LineCancer TypeIC50 of Paclitaxel (Alone)IC50 of Paclitaxel (with Curcumin)Combination Index (CI)Reference
SKOV3Ovarian CancerNot ReportedSignificantly Reduced< 1[10][11]
A2780Ovarian CancerNot ReportedSignificantly Reduced< 1[10][11]
Human Brain Tumor Stem CellsGlioblastomaNot ReportedSignificantly Reduced (with 20µM Curcumin)< 1[9]
MDA-MB-231Breast CancerNot ReportedNot Reported< 1[12]

Key Signaling Pathways Modulated by Curcumin Synergy

Curcumin's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer. By targeting these pathways, curcumin can lower the threshold for chemotherapeutic-induced cell death and inhibit mechanisms of drug resistance.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Transcription\n(Proliferation, Anti-apoptosis) Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nucleus->Gene Transcription\n(Proliferation, Anti-apoptosis) Curcumin_NFkB Curcumin Curcumin_NFkB->IKK inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival Curcumin_PI3K Curcumin Curcumin_PI3K->PI3K inhibits Curcumin_PI3K->Akt inhibits Experimental_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Curcumin, Chemo Agent, and Combinations seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis ic50 Calculate IC50 Values analysis->ic50 ci Calculate Combination Index (CI) analysis->ci end End: Determine Synergy ic50->end ci->end Synergistic_Interaction cluster_logic DrugA Curcumin EffectA Moderate Anti-Cancer Effect DrugA->EffectA DrugB Chemotherapeutic Agent EffectB Moderate Anti-Cancer Effect DrugB->EffectB Combination Combination Therapy EffectCombo Enhanced Anti-Cancer Effect Combination->EffectCombo Plus + Arrow >

References

Investigating the synergistic effects of 3-Hydroxypentadecane-4-one with other signaling molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of curcumin's synergistic effects with conventional chemotherapeutic agents. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy of combination therapies and the underlying molecular mechanisms.

Curcumin, the active polyphenol in turmeric, has garnered significant attention for its pleiotropic anti-cancer properties. While its standalone efficacy can be limited by poor bioavailability, compelling evidence demonstrates that curcumin can act synergistically with various chemotherapeutic drugs, enhancing their therapeutic potential and potentially mitigating side effects. This guide summarizes key findings on the synergistic interactions of curcumin with cisplatin, doxorubicin, and paclitaxel, providing quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Comparative Analysis of Synergistic Efficacy

The synergy between curcumin and conventional chemotherapy is often quantified by the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. A reduction in the IC50 of a chemotherapeutic agent when combined with curcumin is a hallmark of synergistic activity.

Curcumin and Cisplatin

The combination of curcumin and cisplatin has shown significant synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and oral cancer. Curcumin appears to sensitize cancer cells to cisplatin, leading to enhanced apoptosis and inhibition of proliferation.[1][2]

Cell LineCancer TypeIC50 of Cisplatin (Alone)IC50 of Cisplatin (with Curcumin)Combination Index (CI)Reference
A549Non-Small Cell Lung Cancer~33 µMSignificantly ReducedNot Reported[3]
H2170Non-Small Cell Lung Cancer~7 µMSignificantly ReducedNot Reported[3]
Ca9-22Oral Cancer~0.7 nM~0.2 nM (with 2.5 µM Curcumin)< 1[2]
HeLaCervical Cancer~5 µM2.08-14.76 fold reduction (dose-dependent)< 1[4]
HepG2Liver Cancer~25 µM1.81-3.48 fold reduction (dose-dependent)< 1[4]
Curcumin and Doxorubicin

Synergism between curcumin and doxorubicin has been observed in breast cancer and chronic myeloid leukemia cell lines. Curcumin can enhance the cytotoxicity of doxorubicin, in part by overcoming drug resistance mechanisms.[5]

Cell LineCancer TypeIC50 of Doxorubicin (Alone)IC50 of Doxorubicin (with Curcumin)Combination Index (CI)Reference
K562/DOX (Doxorubicin-resistant)Chronic Myeloid LeukemiaHighSignificantly Reduced (9.3-fold with 2 µM Curcumin)< 1[5]
MDA-MB-231Breast CancerNot ReportedNot Reported< 1[6][7]
MCF-7Breast CancerNot ReportedNot Reported< 1[8]
Curcumin and Paclitaxel

The combination of curcumin and paclitaxel has demonstrated synergistic anti-cancer effects in ovarian and brain cancer models. This combination can inhibit cell proliferation, induce apoptosis, and suppress tumor growth more effectively than either agent alone.[9][10][11]

Cell LineCancer TypeIC50 of Paclitaxel (Alone)IC50 of Paclitaxel (with Curcumin)Combination Index (CI)Reference
SKOV3Ovarian CancerNot ReportedSignificantly Reduced< 1[10][11]
A2780Ovarian CancerNot ReportedSignificantly Reduced< 1[10][11]
Human Brain Tumor Stem CellsGlioblastomaNot ReportedSignificantly Reduced (with 20µM Curcumin)< 1[9]
MDA-MB-231Breast CancerNot ReportedNot Reported< 1[12]

Key Signaling Pathways Modulated by Curcumin Synergy

Curcumin's synergistic activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer. By targeting these pathways, curcumin can lower the threshold for chemotherapeutic-induced cell death and inhibit mechanisms of drug resistance.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Transcription\n(Proliferation, Anti-apoptosis) Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nucleus->Gene Transcription\n(Proliferation, Anti-apoptosis) Curcumin_NFkB Curcumin Curcumin_NFkB->IKK inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival Curcumin_PI3K Curcumin Curcumin_PI3K->PI3K inhibits Curcumin_PI3K->Akt inhibits Experimental_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Curcumin, Chemo Agent, and Combinations seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis ic50 Calculate IC50 Values analysis->ic50 ci Calculate Combination Index (CI) analysis->ci end End: Determine Synergy ic50->end ci->end Synergistic_Interaction cluster_logic DrugA Curcumin EffectA Moderate Anti-Cancer Effect DrugA->EffectA DrugB Chemotherapeutic Agent EffectB Moderate Anti-Cancer Effect DrugB->EffectB Combination Combination Therapy EffectCombo Enhanced Anti-Cancer Effect Combination->EffectCombo Plus + Arrow >

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Hydroxypentadecane-4-one. Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a long-chain hydroxyketone, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]Protects against potential splashes of the chemical which can cause serious eye irritation.[1]
Hand Protection Wear chemically resistant gloves. The selection of suitable gloves should be based on the material's resistance to ketones and the specific operational conditions. Nitrile or neoprene gloves are often suitable for incidental contact, but for prolonged handling, gloves specifically rated for ketones should be used. Always inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, as the substance may cause skin irritation.[1] The long-chain nature of the molecule may affect permeation, so glove selection is critical.
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory.Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation and preventing contamination of personal clothing.
Respiratory Protection Use only with adequate ventilation. If engineering controls (e.g., fume hood) are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH- or CEN-certified respirator with an organic vapor cartridge is required.[1]Minimizes the inhalation of any vapors or aerosols, which can cause respiratory irritation.
Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidents in the laboratory.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition, as it is a flammable liquid and vapor.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Tools: Use only non-sparking tools when handling the container.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Temperature: Store at or below room temperature, as indicated by the supplier.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

Waste Chemical:

  • Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Classification: The waste may be classified as hazardous due to its flammability and potential irritant properties.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.

Contaminated Materials:

  • PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste container.

  • Glassware: Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood. The rinseate should be collected as hazardous waste.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Store Waste in Labeled Container F->G H Arrange for Professional Disposal G->H

Caption: Standard laboratory workflow for handling this compound.

Logical Relationship of Safety Measures

This diagram outlines the logical dependencies of the safety protocols to be followed when working with this compound.

G Interrelation of Safety Protocols Chemical Properties Chemical Properties Hazard Assessment Hazard Assessment Chemical Properties->Hazard Assessment Engineering Controls Engineering Controls Hazard Assessment->Engineering Controls Administrative Controls Administrative Controls Hazard Assessment->Administrative Controls PPE PPE Hazard Assessment->PPE Safe Work Practices Safe Work Practices Engineering Controls->Safe Work Practices Administrative Controls->Safe Work Practices PPE->Safe Work Practices Emergency Procedures Emergency Procedures Safe Work Practices->Emergency Procedures Waste Disposal Waste Disposal Safe Work Practices->Waste Disposal

Caption: Hierarchy and relationship of safety measures for chemical handling.

References

Essential Safety and Operational Guide for 3-Hydroxypentadecane-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Hydroxypentadecane-4-one. Adherence to these procedures is critical to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a long-chain hydroxyketone, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]Protects against potential splashes of the chemical which can cause serious eye irritation.[1]
Hand Protection Wear chemically resistant gloves. The selection of suitable gloves should be based on the material's resistance to ketones and the specific operational conditions. Nitrile or neoprene gloves are often suitable for incidental contact, but for prolonged handling, gloves specifically rated for ketones should be used. Always inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, as the substance may cause skin irritation.[1] The long-chain nature of the molecule may affect permeation, so glove selection is critical.
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory.Provides a barrier against accidental spills and splashes, protecting the skin from potential irritation and preventing contamination of personal clothing.
Respiratory Protection Use only with adequate ventilation. If engineering controls (e.g., fume hood) are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH- or CEN-certified respirator with an organic vapor cartridge is required.[1]Minimizes the inhalation of any vapors or aerosols, which can cause respiratory irritation.
Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidents in the laboratory.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition, as it is a flammable liquid and vapor.[1]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Tools: Use only non-sparking tools when handling the container.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Temperature: Store at or below room temperature, as indicated by the supplier.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

Waste Chemical:

  • Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Classification: The waste may be classified as hazardous due to its flammability and potential irritant properties.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.

Contaminated Materials:

  • PPE: Used gloves, lab coats, and other contaminated disposable materials should be collected in a designated hazardous waste container.

  • Glassware: Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood. The rinseate should be collected as hazardous waste.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Store Waste in Labeled Container F->G H Arrange for Professional Disposal G->H

Caption: Standard laboratory workflow for handling this compound.

Logical Relationship of Safety Measures

This diagram outlines the logical dependencies of the safety protocols to be followed when working with this compound.

G Interrelation of Safety Protocols Chemical Properties Chemical Properties Hazard Assessment Hazard Assessment Chemical Properties->Hazard Assessment Engineering Controls Engineering Controls Hazard Assessment->Engineering Controls Administrative Controls Administrative Controls Hazard Assessment->Administrative Controls PPE PPE Hazard Assessment->PPE Safe Work Practices Safe Work Practices Engineering Controls->Safe Work Practices Administrative Controls->Safe Work Practices PPE->Safe Work Practices Emergency Procedures Emergency Procedures Safe Work Practices->Emergency Procedures Waste Disposal Waste Disposal Safe Work Practices->Waste Disposal

Caption: Hierarchy and relationship of safety measures for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.